molecular formula C9H13NO B102643 4-Amino-2-isopropylphenol CAS No. 16750-66-6

4-Amino-2-isopropylphenol

Cat. No.: B102643
CAS No.: 16750-66-6
M. Wt: 151.21 g/mol
InChI Key: PTPRBVYPJQMBEI-UHFFFAOYSA-N
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Description

4-Amino-2-isopropylphenol (CAS 16750-66-6) is an organic compound with the molecular formula C 9 H 13 NO and a molecular weight of 151.21 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It is specifically cited for its application in the preparation of benzoate and benzamide derivatives that function as FXR (Farnesoid X receptor) antagonists, a target of interest in therapeutic development . The compound is also featured in patent literature concerning the synthesis of complex phenoxy diaminopyrimidine compounds, highlighting its utility as a key intermediate in multi-step synthetic routes . As a phenol derivative with both amino and isopropyl functional groups, it offers multiple sites for chemical modification, making it a valuable starting material for researchers constructing compound libraries or exploring novel chemical entities. The hydrochloride salt of this compound (CAS 98959-55-8) is also available for researchers requiring alternative solubility or crystallinity properties . Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-amino-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPRBVYPJQMBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16750-66-6
Record name 4-amino-2-isopropylphenol
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Foundational & Exploratory

4-Amino-2-isopropylphenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-isopropylphenol: Properties, Synthesis, and Applications

Molecular Structure and Physicochemical Properties

This compound is a substituted phenol derivative featuring an amino group and an isopropyl group on the benzene ring. The relative positions of these functional groups—the electron-donating amino and hydroxyl groups in a para-relationship and the bulky isopropyl group ortho to the hydroxyl—dictate its chemical reactivity, solubility, and utility as a synthetic building block.

The isopropyl group introduces steric hindrance around the phenolic hydroxyl group, which can influence regioselectivity in reactions such as acylation.[1] This steric effect makes the molecule a selective reagent in certain synthetic applications.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

PropertyValueSource(s)
CAS Number 16750-66-6[1][2]
Molecular Formula C₉H₁₃NO[1][2][3]
Molecular Weight 151.21 g/mol [1][2]
Melting Point 126 °C[1]
Canonical SMILES CC(C)C1=C(C=CC(=C1)N)O[1][4]
InChI Key PTPRBVYPJQMBEI-UHFFFAOYSA-N[3][4]
Purity Typically ≥95%[3]

Synthesis and Purification Protocol

While various proprietary methods exist, a robust and logical pathway for the synthesis of this compound involves a two-step process starting from 2-isopropylphenol. This approach is based on standard, well-established organic chemistry transformations: electrophilic nitration followed by chemical reduction.

Proposed Synthetic Workflow

Synthesis_Workflow start 2-Isopropylphenol (Starting Material) step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate 4-Nitro-2-isopropylphenol (Intermediate) step1->intermediate step2 Step 2: Reduction (e.g., SnCl₂ / HCl or H₂/Pd-C) intermediate->step2 product This compound (Final Product) step2->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Causality: The nitration step is directed by the activating, ortho-para directing hydroxyl group of the starting material. The para position is favored due to reduced steric hindrance from the adjacent isopropyl group. The subsequent reduction specifically converts the nitro group to an amine without affecting the phenol or the aromatic ring.

Protocol:

  • Nitration of 2-Isopropylphenol:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-isopropylphenol to a cold mixture of concentrated sulfuric acid and nitric acid.

    • Expertise: Maintaining a low temperature is critical to prevent over-nitration and side reactions. The rate of addition must be carefully controlled.

    • After the addition is complete, allow the reaction to stir for several hours, monitoring its progress via Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice to precipitate the crude 4-Nitro-2-isopropylphenol.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under a vacuum.

  • Reduction of 4-Nitro-2-isopropylphenol:

    • Suspend the crude nitro-intermediate in ethanol or concentrated hydrochloric acid.

    • Add a reducing agent, such as tin(II) chloride (for the Stannous Chloride reduction) or use a catalytic amount of Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

    • Trustworthiness: The choice of reducing agent depends on scale and available equipment. Catalytic hydrogenation is cleaner, leaving only the product and catalyst (which is filtered off), while the tin-based method requires a more involved workup to remove metal salts.

    • Heat the mixture to reflux and monitor by TLC until all the starting material is consumed.

    • If using SnCl₂, cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate tin hydroxides and dissolve the amine product.

    • Extract the final product, this compound, into an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel. The choice depends on the impurity profile.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-pronged analytical approach ensures a comprehensive characterization.

Analytical_Workflow sample Synthesized Sample (this compound) purity Purity Analysis (HPLC-UV) sample->purity identity Identity Confirmation sample->identity structure Structural Elucidation ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation identity->ms nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity - Chemical Environment identity->nmr ir IR Spectroscopy - Functional Groups (O-H, N-H, C-H) identity->ir

Caption: Workflow for the analytical characterization of the final product.

Protocol 1: Purity Determination by HPLC

Methodology: A reverse-phase HPLC method is suitable for assessing the purity of polar aromatic compounds like aminophenols.[5][6]

  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point is a mixture of acetonitrile and water (e.g., 50:50) with 0.1% formic acid or sulfuric acid to ensure the amino group is protonated and peaks are sharp.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample (e.g., 10 µL) and monitor the elution using a UV detector at a wavelength around 275-280 nm, where the phenol chromophore absorbs.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by Spectroscopic Methods
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the phenolic OH, a broad singlet for the NH₂ protons, signals in the aromatic region (around 6-7 ppm) corresponding to the three protons on the benzene ring, a septet for the isopropyl CH, and a doublet for the two isopropyl CH₃ groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands should be observed: broad O-H stretching (around 3300-3400 cm⁻¹), N-H stretching (a doublet around 3300-3500 cm⁻¹ for the primary amine), C-H stretching for both aromatic and aliphatic (isopropyl) groups, and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹).[7]

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (151.21 m/z). High-resolution mass spectrometry can confirm the elemental composition.[8]

Key Applications in Drug Development

The primary interest in this compound for drug development professionals lies in its role as a versatile scaffold and building block.

Precursor for Farnesoid X Receptor (FXR) Antagonists

This compound is explicitly cited as a building block for creating benzoate and benzamide derivatives that act as antagonists of the Farnesoid X Receptor (FXR).[2]

  • Expertise & Causality: FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Antagonizing this receptor is a therapeutic strategy being explored for conditions such as cholestasis, liver fibrosis, and certain metabolic disorders. The structure of this compound provides a phenolic core that can be elaborated through reactions at the amino and hydroxyl groups to create more complex molecules with high affinity and specificity for the FXR ligand-binding domain.

Drug_Development_Application building_block This compound (Core Scaffold) synthesis Chemical Synthesis building_block->synthesis derivatives Benzoate & Benzamide Derivatives synthesis->derivatives target FXR Antagonist (Therapeutic Agent) derivatives->target

Caption: Role as a building block for FXR antagonists.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard TypeGHS Statement(s)Precautionary Measures
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledP264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin/Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

(Data sourced from Biosynth).[1]

Handling Recommendations:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

  • Dispose of waste according to local, state, and federal regulations.

References

  • PubChem. (n.d.). 4-Amino-2,6-diisopropylphenol. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - p-Aminophenol. Retrieved from a general chemical supplier's MSDS archives.
  • PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]

  • Japan Environmental Sanitation Center. (n.d.). III Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Lee, J., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PMC - NIH. Retrieved from [Link]

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from a university chemistry course resource page.
  • European Patent Office. (n.d.). Process for the purification of p-aminophenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-2-isopropylphenol from 4-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable two-step synthesis of 4-amino-2-isopropylphenol, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The synthesis commences with the regioselective nitration of commercially available 4-isopropylphenol to yield the intermediate, 2-isopropyl-4-nitrophenol. Subsequent reduction of the nitro group affords the target molecule. This document delves into the mechanistic underpinnings of each transformation, provides detailed, field-proven experimental protocols, and outlines the necessary safety precautions and characterization techniques. This guide is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction and Strategic Overview

This compound is a substituted aminophenol derivative with potential applications as an intermediate in the synthesis of bioactive molecules. Its structure, featuring a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile precursor for a variety of chemical transformations. The strategic placement of the isopropyl group can influence the molecule's solubility, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry.

The synthetic strategy detailed herein is a classical and efficient approach, involving two key transformations:

  • Electrophilic Aromatic Substitution: The nitration of the starting material, 4-isopropylphenol.

  • Reduction: The conversion of the intermediate nitro-phenol to the desired aminophenol.

This guide will provide a detailed examination of each of these steps, focusing on the causality behind the chosen reagents and conditions to ensure a high-yielding and reproducible synthesis.

Reaction Pathway and Mechanism

The overall synthetic pathway is illustrated below. The process begins with the nitration of 4-isopropylphenol (1) to form 2-isopropyl-4-nitrophenol (2), which is then reduced to the final product, this compound (3).

Synthesis_Pathway start 4-Isopropylphenol (1) intermediate 2-Isopropyl-4-nitrophenol (2) start->intermediate Nitration (HNO₃, H₂O) end This compound (3) intermediate->end Reduction (e.g., Na₂S)

Caption: Overall synthetic scheme for this compound.

Step 1: Nitration of 4-isopropylphenol

The first step is the electrophilic aromatic substitution of 4-isopropylphenol. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the aromatic ring are both ortho, para-directing. However, the hydroxyl group is a much stronger activating group. With the para position blocked by the isopropyl group, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group. Steric hindrance from the bulky isopropyl group favors nitration at the less hindered ortho position (C2).

Mechanism of Nitration:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is generated in situ from nitric acid. The electron-rich phenol attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (such as water) then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the nitro-substituted phenol.

Nitration_Mechanism cluster_1 Electrophilic Aromatic Substitution Phenol 4-Isopropylphenol Sigma_Complex Sigma Complex (Resonance Stabilized) Phenol->Sigma_Complex + NO₂⁺ Nitronium NO₂⁺ Product 2-Isopropyl-4-nitrophenol Sigma_Complex->Product - H⁺ H_plus H⁺ Reduction_Mechanism cluster_2 Nitro Group Reduction Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2e⁻, 2H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine + 2e⁻, 2H⁺

Caption: Stepwise reduction of an aromatic nitro group.

Experimental Protocols and Data

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Key Hazards
4-Isopropylphenol99-89-8136.19Harmful if swallowed, skin corrosion
Nitric Acid (70%)7697-37-263.01Oxidizer, severe skin burns, toxic if inhaled
Sodium Sulfide (hydrate)27610-45-3(anhydrous) 78.04Corrosive, toxic if swallowed or in contact with skin
Ethyl Acetate141-78-688.11Highly flammable liquid and vapor
Anhydrous Sodium Sulfate7757-82-6142.04Not classified as hazardous
Hydrochloric Acid7647-01-036.46Causes severe skin burns and eye damage

Note: Always consult the full Safety Data Sheet (SDS) for each chemical before use.

Step 1: Synthesis of 2-isopropyl-4-nitrophenol

This protocol is adapted from a known procedure for the nitration of 4-hydroxycumene.

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, suspend 5.0 g of 4-isopropylphenol in 14 mL of water.

  • While maintaining the temperature between 0-5 °C, add 4.0 mL of 70% nitric acid dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 40 minutes.

  • Quench the reaction by adding 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-isopropyl-4-nitrophenol.

Expected Yield: A similar reported nitration of 4-hydroxycumene yielded approximately 5.07 g of the nitrated product.

Step 2: Synthesis of this compound (Adapted Zinin Reduction)

Note: The following protocol is an adapted general procedure for the Zinin reduction of a nitrophenol. The specific quantities and reaction conditions may require optimization for this particular substrate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-isopropyl-4-nitrophenol intermediate in a suitable solvent such as a 1:1 mixture of ethanol and water.

  • In a separate beaker, prepare a solution of sodium sulfide. A typical molar ratio of sodium sulfide to the nitro compound is around 3:1 to ensure complete reduction.

  • Add the sodium sulfide solution to the solution of the nitro compound.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the product. The pH should be adjusted to be slightly acidic to neutral.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Expected Yield: Yields for Zinin reductions can vary widely depending on the substrate and conditions, but are often in the range of 60-90%.

Characterization

Thorough characterization of the starting material, intermediate, and final product is essential to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of all compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the functional groups present in each molecule (e.g., -OH, -NO₂, -NH₂).

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compounds.

  • Melting Point: The melting point of the solid products should be determined and compared to literature values where available.

Safety and Handling

This synthesis involves the use of hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitric Acid: A strong oxidizer and highly corrosive. Avoid contact with skin and eyes, and do not mix with combustible materials.

  • Sodium Sulfide: Corrosive and toxic. Contact with acids liberates highly toxic and flammable hydrogen sulfide gas.

  • 4-Isopropylphenol: Harmful if swallowed and causes skin corrosion.

All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The synthesis of this compound from 4-isopropylphenol can be reliably achieved through a two-step process of nitration followed by reduction. This guide provides a detailed framework for this synthesis, including mechanistic insights and practical experimental protocols. Careful execution of these procedures, with strict adherence to safety precautions, will enable the successful preparation of this valuable chemical intermediate for further applications in research and development.

References

  • PrepChem. Synthesis of 4-isopropyl-2-nitrophenol. PrepChem.com.
  • Wikipedia. Zinin reaction. en.wikipedia.org.
  • Biosynth. this compound. . [1]4. PubChem. 2-Isopropyl-4-nitrophenol. pubchem.ncbi.nlm.nih.gov. [2]5. Sigma-Aldrich. Safety Data Sheet: 4-Isopropylphenol. .

  • Fisher Scientific. Safety Data Sheet: Nitric Acid. .

  • Fisher Scientific. Safety Data Sheet: Sodium Sulfide. .

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.

Sources

Solubility and stability of 4-Amino-2-isopropylphenol in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-isopropylphenol for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of various pharmaceutical compounds, including farnesoid X receptor (FXR) antagonists.[1] A thorough understanding of its solubility and stability is paramount for successful drug development, from formulation to manufacturing and storage. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It offers detailed experimental protocols and discusses potential degradation pathways, empowering researchers to generate robust and reliable data for this critical intermediate.

Introduction to this compound

This compound, with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol , is a phenolic compound characterized by an amino group and an isopropyl group attached to the phenol ring.[2][3] Its structure, featuring both a basic amino group and an acidic phenolic hydroxyl group, suggests a degree of amphiphilicity, which will influence its solubility in various solvents. The presence of these reactive functional groups also indicates potential susceptibility to degradation under certain environmental conditions.

Chemical Structure:

The melting point of this compound is reported to be 126 °C.[2] A comprehensive understanding of its solubility and stability is crucial for its effective use in synthetic chemistry and pharmaceutical development.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The structure of this compound, containing both a polar phenolic hydroxyl group and an amino group, as well as a non-polar isopropyl group, suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Considerations
  • Aqueous Solubility: The presence of the ionizable amino and phenolic groups suggests that the aqueous solubility of this compound will be pH-dependent. In acidic solutions, the amino group will be protonated, increasing its solubility. In basic solutions, the phenolic hydroxyl group will be deprotonated, also leading to increased solubility. The lowest aqueous solubility is expected around its isoelectric point.

  • Organic Solubility: The non-polar isopropyl group and the benzene ring contribute to its solubility in organic solvents. It is expected to be soluble in polar organic solvents such as alcohols (ethanol, isopropanol) and acetone, and less soluble in non-polar solvents like hexanes.

Quantitative Solubility Data

The following table provides a template for researchers to record experimentally determined solubility data for this compound in a range of common solvents at a specified temperature (e.g., 25 °C).

SolventSolvent Polarity IndexSolubility (mg/mL)Observations
Water (pH 7.0)10.2
0.1 M HClHigh
0.1 M NaOHHigh
Ethanol5.2
Isopropanol4.3
Acetonitrile5.8
Acetone5.1
Dichloromethane3.1
Hexanes0.1
Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound using the shake-flask method, a gold-standard technique.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a UV detector or a validated analytical method

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents.

    • Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial, taking care not to disturb the solid pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of supernatant) / Initial volume of supernatant

Solubility Testing Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify using HPLC ana2->ana3 res Calculate solubility (mg/mL) ana3->res G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep Prepare stock solution of this compound acid Acidic Hydrolysis (HCl) prep->acid base Basic Hydrolysis (NaOH) prep->base oxid Oxidative (H2O2) prep->oxid therm Thermal (Elevated Temp) prep->therm photo Photolytic (ICH Q1B) prep->photo samp Collect samples at various time points acid->samp base->samp oxid->samp therm->samp photo->samp ana Analyze using stability-indicating HPLC method samp->ana res Determine % degradation and identify degradants ana->res

Caption: Workflow for forced degradation studies.

Part 3: Analytical Methodologies

A robust analytical method is essential for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable technique for this purpose. [4] Key considerations for method development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically used. Gradient elution may be necessary to separate the parent compound from its degradants.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 275 nm) is suitable. [4]* Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. [5]

Conclusion and Recommendations

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. A thorough understanding of these properties is fundamental for its successful application in pharmaceutical research and development.

Key Recommendations:

  • Storage: Based on its potential for oxidative and photolytic degradation, this compound should be stored in well-closed, light-resistant containers, in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Handling: Appropriate personal protective equipment should be used when handling this compound.

  • Further Studies: The protocols outlined in this guide should be followed to generate specific solubility and stability data for this compound to support its intended use.

By systematically applying the principles and methodologies described herein, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this important chemical intermediate.

References

  • Vertex AI Search. (2024). Solubility for Common Extractable Compounds.
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  • PubChemLite. (n.d.). This compound (C9H13NO).
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A Technical Guide to the Potential Research Applications of 4-Amino-2-isopropylphenol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-isopropylphenol, a substituted aminophenol, presents itself as a compelling, yet underexplored, scaffold for the development of novel therapeutic agents. While direct research on this specific molecule is limited, its structural relationship to a class of compounds with proven biological activities suggests significant potential. This technical guide provides a comprehensive overview of promising research applications for this compound, drawing upon established principles of medicinal chemistry and pharmacology. We will delve into its potential as a precursor for Farnesoid X Receptor (FXR) antagonists, and as a foundational structure for the synthesis of novel anticancer, antimicrobial, and antidiabetic compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, the underlying scientific rationale, and a framework for initiating new research endeavors with this versatile molecule.

Introduction: The Untapped Potential of a Substituted Aminophenol

The aminophenol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic placement of amino and hydroxyl groups on a benzene ring provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its unique substitution pattern, offers an intriguing starting point for the design of new molecular entities. The presence of the isopropyl group at the ortho position to the hydroxyl group introduces steric bulk and lipophilicity, which can significantly influence receptor binding, metabolic stability, and cell permeability.

This guide will explore four key areas of potential research for this compound:

  • Farnesoid X Receptor (FXR) Antagonism: Leveraging its known use as a building block for FXR antagonists.[2]

  • Anticancer Drug Discovery: Based on the established anticancer activities of various aminophenol derivatives.[3][4]

  • Antimicrobial Agent Development: Exploring its potential to form the basis of new antibacterial and antifungal compounds.[5][6]

  • Antidiabetic Compound Synthesis: Investigating its role as a scaffold for novel inhibitors of key diabetic targets.[7][8]

For each application, we will provide a detailed scientific rationale, a proposed synthetic workflow for generating a focused library of derivatives, and a step-by-step protocol for in vitro evaluation.

Farnesoid X Receptor (FXR) Antagonism: A Targeted Approach to Metabolic Diseases

Scientific Rationale:

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[9][10] While FXR agonists have been developed for liver diseases, there is growing evidence that FXR antagonism, particularly in the intestine, may offer therapeutic benefits for conditions such as nonalcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity.[11][12] FXR antagonists can modulate key metabolic pathways, leading to improved cholesterol metabolism and reduced liver toxicity in cholestasis.[11] The disclosure that this compound is a building block for benzoate and benzamide derivatives acting as FXR antagonists provides a strong foundation for further exploration in this area.[2] The isopropyl group may provide advantageous interactions within the FXR ligand-binding domain, enhancing potency and selectivity.

Proposed Research Workflow:

The following workflow outlines the synthesis and evaluation of a novel series of this compound-based FXR antagonists.

FXR_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase start This compound coupling N-Acylation Reaction start->coupling condensation Schiff Base Condensation start->condensation acyl_chloride Acyl Chloride/Carboxylic Acid Library acyl_chloride->coupling library Library of this compound Derivatives coupling->library schiff_base Aldehyde/Ketone Library schiff_base->condensation condensation->library fxr_assay FXR Competitive Binding Assay library->fxr_assay sar_analysis Structure-Activity Relationship (SAR) Analysis fxr_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the development of this compound-based FXR antagonists.

Experimental Protocols:

Protocol 2.1: Synthesis of N-Acyl-4-amino-2-isopropylphenol Derivatives

This protocol describes a general method for the N-acylation of this compound.

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add 1.1 equivalents of the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Table 1: Proposed N-Acyl Derivatives of this compound for FXR Antagonist Screening

Derivative IDR-Group on Acyl MoietyRationale
AIP-AC-01 PhenylAromatic interaction potential with the receptor.
AIP-AC-02 4-ChlorophenylIntroduces electronic modification and potential halogen bonding.
AIP-AC-03 CyclohexylExplores the impact of an aliphatic, bulky group.
AIP-AC-04 NaphthylInvestigates the effect of an extended aromatic system.

Protocol 2.2: In Vitro FXR Competitive Binding Assay

This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of the synthesized compounds to the FXR ligand-binding domain (LBD).[13][14]

  • Reagent Preparation: Prepare a solution of GST-tagged FXR-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled FXR agonist (e.g., a derivative of GW4064) (acceptor).

  • Compound Dilution: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Assay Plate Preparation: In a 384-well plate, add the FXR-LBD, anti-GST antibody, and the fluorescent agonist to each well.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (unlabeled known FXR antagonist) and a negative control (vehicle).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. A decrease in the FRET signal indicates displacement of the fluorescent agonist by the test compound. Determine the IC50 value for each compound.

Anticancer Drug Discovery: A Scaffold for Novel Cytotoxic Agents

Scientific Rationale:

Numerous studies have demonstrated the potent anticancer activities of substituted aminophenols.[3][4][15] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS), interact with DNA, or inhibit key signaling pathways involved in cancer progression.[16] The lipophilic isopropyl group in this compound may enhance its cellular uptake and distribution, potentially leading to increased cytotoxic potency. By derivatizing the amino group, it is possible to create a library of compounds with diverse electronic and steric properties to screen for anticancer activity.

Proposed Research Workflow:

Anticancer_Workflow cluster_synthesis Synthesis & Initial Screening cluster_mechanistic Mechanistic Studies start This compound Derivatives mtt_assay MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) start->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis apoptosis_assay->cell_cycle ros_detection Reactive Oxygen Species (ROS) Detection cell_cycle->ros_detection

Caption: Experimental workflow for the evaluation of this compound derivatives as anticancer agents.

Experimental Protocols:

Protocol 3.1: Synthesis of Schiff Base Derivatives of this compound

This protocol outlines the synthesis of Schiff bases from this compound and various aldehydes.[12][16]

  • Reactant Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 2-4 hours.

  • Product Isolation: Upon cooling, the Schiff base product will often precipitate out of the solution. Collect the solid by filtration.

  • Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Table 2: Proposed Schiff Base Derivatives for Anticancer Screening

Derivative IDAldehyde ReactantRationale
AIP-SB-01 BenzaldehydeBasic aromatic Schiff base for baseline activity.
AIP-SB-02 4-NitrobenzaldehydeElectron-withdrawing group to modulate electronic properties.
AIP-SB-03 4-(Dimethylamino)benzaldehydeElectron-donating group for comparison.
AIP-SB-04 CinnamaldehydeExtended conjugation and different steric profile.

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Agent Development: A New Class of antimicrobials

Scientific Rationale:

The aminophenol scaffold is present in several compounds with known antimicrobial properties.[6][18] Schiff bases and metal complexes of aminophenol derivatives have shown significant activity against a range of bacteria and fungi.[5][18] The mechanism of action is often related to the disruption of the cell membrane, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth. The isopropyl group on the this compound backbone could enhance the lipophilicity of its derivatives, facilitating their penetration through microbial cell walls.

Proposed Research Workflow:

Antimicrobial_Workflow cluster_synthesis Synthesis & Initial Screening cluster_mechanistic Further Characterization start This compound Derivatives mic_testing Broth Microdilution Assay (MIC Determination) start->mic_testing mbc_testing Minimum Bactericidal Concentration (MBC) Assay mic_testing->mbc_testing bacterial_strains Gram-positive & Gram-negative Bacteria bacterial_strains->mic_testing fungal_strains Fungal Strains fungal_strains->mic_testing time_kill Time-Kill Kinetic Assay mbc_testing->time_kill

Caption: Workflow for the discovery and characterization of novel antimicrobial agents derived from this compound.

Experimental Protocols:

Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of the synthesized compounds against various microorganisms.[4][6][7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antidiabetic Compound Synthesis: Targeting Key Metabolic Enzymes

Scientific Rationale:

Phenolic compounds are well-known for their antidiabetic properties, primarily through the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[8][19] By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is slowed, leading to a reduction in postprandial hyperglycemia. Aminophenol derivatives have also been investigated as potential antidiabetic agents.[7] The structural features of this compound, particularly the hydroxyl group, make it a promising candidate for the design of new enzyme inhibitors.

Proposed Research Workflow:

Antidiabetic_Workflow cluster_synthesis Synthesis & Screening cluster_kinetics Enzyme Kinetics start This compound Derivatives alpha_glucosidase_assay α-Glucosidase Inhibition Assay start->alpha_glucosidase_assay alpha_amylase_assay α-Amylase Inhibition Assay start->alpha_amylase_assay ic50 Determine IC50 Values alpha_glucosidase_assay->ic50 alpha_amylase_assay->ic50 enzyme_kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) ic50->enzyme_kinetics inhibition_mode Determine Mode of Inhibition enzyme_kinetics->inhibition_mode

Caption: A proposed workflow for the investigation of this compound derivatives as antidiabetic agents.

Experimental Protocols:

Protocol 5.1: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of α-glucosidase activity.[5][20]

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the α-glucosidase solution and the test compound. Pre-incubate for a short period.

  • Initiate Reaction: Add the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Safety and Toxicological Considerations

While this guide focuses on the potential therapeutic applications of this compound, a thorough evaluation of its safety and toxicological profile is paramount before any in vivo studies. Limited direct toxicological data is available for this specific compound. However, the toxicity of phenolic compounds, in general, has been studied.[11] In vitro cytotoxicity assays using non-cancerous cell lines (e.g., normal human fibroblasts) should be conducted in parallel with the efficacy studies to determine a therapeutic index. Further studies, including Ames test for mutagenicity and in vivo acute toxicity studies, will be necessary for promising lead compounds.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical scaffold with the potential for development into a diverse range of therapeutic agents. The strategic derivatization of its amino and hydroxyl groups, guided by the principles of medicinal chemistry, can lead to the discovery of novel FXR antagonists, anticancer, antimicrobial, and antidiabetic compounds. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to initiate investigations into the therapeutic potential of this versatile molecule. Future research should focus on the synthesis of diverse chemical libraries based on the this compound core, followed by systematic in vitro and in vivo evaluations to identify lead compounds for further preclinical and clinical development.

References

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The Strategic Utility of 4-Amino-2-isopropylphenol in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking New Avenues in Heterocyclic Chemistry

In the ever-evolving landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. The inherent functionalities and substitution patterns of a precursor molecule dictate the accessible chemical space and, ultimately, the novelty and potential bioactivity of the resulting compounds. This guide focuses on a promising yet underexplored building block: 4-Amino-2-isopropylphenol . With its unique combination of a nucleophilic aromatic amine, a hydroxyl group, and a sterically influential isopropyl substituent, this compound presents a versatile platform for the construction of a diverse array of heterocyclic systems. This document serves as a technical deep-dive into the synthetic potential of this compound, offering both established reactivity and prospective pathways for the generation of novel molecular architectures of interest to the pharmaceutical and agrochemical industries.

Section 1: Core Compound Profile: this compound

A thorough understanding of the precursor is fundamental to its effective utilization in synthesis. This section details the key physicochemical properties of this compound.

Structural and Physical Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 4-Amino-2-(1-methylethyl)phenol; 2-Isopropyl-4-aminophenol[1]
CAS Number 16750-66-6[1][2]
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [1][2]
Melting Point 126 °C[2]
Appearance Not specified, likely a solid at room temperature-
Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional groups: the aromatic amine and the phenolic hydroxyl group.

  • Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds. Its position para to the hydroxyl group influences the overall electron density of the aromatic ring.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a strong nucleophile. It can also undergo etherification and esterification reactions. Its position ortho to the bulky isopropyl group may introduce steric hindrance, potentially influencing regioselectivity in certain reactions.

  • Isopropyl Group (-CH(CH₃)₂): This bulky, electron-donating group exerts a significant steric and electronic influence. It can direct incoming electrophiles and may hinder reactions at the adjacent hydroxyl group, a factor that can be exploited for regioselective synthesis.

The interplay of these functionalities allows for a range of cyclization strategies to form various heterocyclic rings.

Section 2: Synthesis of Bioactive Benzamide and Benzoate Derivatives

Recent research has highlighted the use of this compound as a key building block in the synthesis of potent Farnesoid X Receptor (FXR) antagonists, which have therapeutic potential in metabolic and cholestatic liver diseases.

Rationale for Use in FXR Antagonist Synthesis

The farnesoid X receptor is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. Antagonists of FXR are of significant interest for the treatment of various metabolic disorders. The unique substitution pattern of this compound provides a scaffold that can be elaborated to achieve high-affinity binding to the FXR ligand-binding domain.

General Synthetic Approach

A key publication in this area by Song, K., et al. in Bioorganic & Medicinal Chemistry (2015) outlines the use of this compound in the preparation of benzoate and benzamide derivatives as FXR antagonists.[1] The general synthetic strategy involves the acylation of the amino group of this compound with a suitable benzoic acid derivative.

Experimental Protocol: Synthesis of a Representative Benzamide Derivative

The following is a representative protocol for the synthesis of a benzamide derivative, adapted from established amide bond formation methodologies.

Step 1: Activation of the Carboxylic Acid

  • To a solution of the desired benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq).

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

Step 2: Amide Bond Formation

  • To the solution of the activated carboxylic acid, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzamide derivative.

Section 3: Prospective Synthesis of Heterocyclic Systems

While specific examples of the synthesis of a wide range of heterocycles directly from this compound are not extensively documented, its chemical structure strongly suggests its suitability for the construction of several important heterocyclic scaffolds. The following sections outline plausible synthetic strategies based on well-established reactions of aminophenols.

Benzoxazoles: The Phillips Condensation

Benzoxazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The Phillips condensation, a classic method for benzoxazole synthesis, involves the reaction of an o-aminophenol with a carboxylic acid or its derivative.

Proposed Reaction Scheme:

Benzoxazole_Synthesis cluster_reactants Reactants cluster_products Product A This compound C Substituted Benzoxazole A->C Heat, Acid Catalyst (e.g., PPA) B Carboxylic Acid (R-COOH) B->C

Caption: Proposed synthesis of a substituted benzoxazole.

Causality Behind Experimental Choices:

  • Reactants: this compound provides the necessary o-aminophenol core after a conceptual intramolecular rearrangement or direct reaction. The carboxylic acid provides the C2-substituent of the benzoxazole ring.

  • Conditions: Polyphosphoric acid (PPA) is a common and effective catalyst and dehydrating agent for this type of condensation reaction, facilitating the cyclization and subsequent aromatization.

Quinoxalines: Condensation with 1,2-Dicarbonyl Compounds

Quinoxalines are nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and as ligands in coordination chemistry. A standard synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a diamine, its potential oxidation in situ or reaction under specific conditions could lead to related heterocyclic systems. A more direct application would be in the synthesis of phenoxazines, as detailed below. However, for the sake of exploring diverse reactivity, a hypothetical reaction leading to a quinoxaline-like structure is considered.

Proposed Reaction Scheme:

Quinoxaline_Synthesis cluster_reactants Reactants cluster_products Product A This compound C Substituted Phenoxazine or related heterocycle A->C Acid or Base Catalyst B 1,2-Dicarbonyl Compound B->C

Caption: Conceptual synthesis of a phenoxazine-type structure.

Causality Behind Experimental Choices:

  • Reactants: The amino and hydroxyl groups of this compound can both act as nucleophiles. The 1,2-dicarbonyl compound provides a two-carbon electrophilic unit for the cyclization.

  • Conditions: The reaction is typically catalyzed by either an acid or a base, which facilitates the initial condensation and subsequent cyclization.

Benzodiazepines: Reaction with β-Diketones or α,β-Unsaturated Ketones

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities. They are commonly synthesized by the condensation of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated ketones. Similar to the case of quinoxalines, while this compound is not a diamine, its reactivity can be explored for the synthesis of related fused seven-membered rings.

Proposed Reaction Scheme:

Benzodiazepine_Synthesis cluster_reactants Reactants cluster_products Product A This compound C Benzoxazepine Derivative A->C Acid Catalyst (e.g., Acetic Acid) B β-Diketone or α,β-Unsaturated Ketone B->C

Sources

Biological Activity Screening of Novel 4-Amino-2-isopropylphenol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-amino-2-isopropylphenol scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for the synthesis, biological activity screening, and evaluation of new derivatives based on this core structure. By integrating established principles of medicinal chemistry with detailed, field-proven experimental protocols, this document serves as a practical resource for researchers aiming to explore the therapeutic potential of this chemical class. The guide emphasizes a rationale-driven approach to experimental design, ensuring that each step, from compound synthesis to data interpretation, is grounded in scientific and logical principles. Detailed methodologies for assessing antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties are presented, complete with data presentation templates and visual workflows to facilitate seamless integration into drug discovery programs.

Introduction: The Therapeutic Potential of the this compound Scaffold

The aminophenol moiety is a well-established pharmacophore present in a variety of biologically active compounds.[1] The strategic placement of an amino group and a hydroxyl group on a benzene ring provides a versatile platform for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. The inclusion of an isopropyl group at the 2-position of the 4-aminophenol core introduces lipophilicity and steric bulk, which can significantly influence ligand-receptor interactions and metabolic stability.

Derivatives of aminophenols have demonstrated a wide spectrum of biological activities, including:

  • Antioxidant Properties: The phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals, a mechanism central to combating oxidative stress implicated in numerous diseases.[2]

  • Antimicrobial Activity: Aminophenol derivatives have shown efficacy against a range of bacterial and fungal pathogens.[3][4][5]

  • Anticancer Activity: Several studies have highlighted the antiproliferative effects of novel aminophenol analogues against various cancer cell lines.[6][7]

  • Enzyme Inhibition: The structural features of aminophenols make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition.[8]

This guide will systematically explore the methodologies required to investigate these potential biological activities in novel this compound derivatives.

Synthesis of a this compound Derivative Library

A crucial first step in any screening campaign is the creation of a diverse library of analogues. The this compound core offers two primary points for chemical modification: the amino group and the aromatic ring. A common and effective strategy for derivatization is the formation of Schiff bases through the condensation of the primary amino group with various aldehydes.[5]

General Synthesis Protocol: Schiff Base Formation

This protocol outlines a general method for the synthesis of Schiff base derivatives of this compound.

Materials:

  • This compound

  • A diverse panel of substituted aromatic and aliphatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • Add a slight excess (1.1 equivalents) of the desired aldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base derivative is then collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent to obtain the final compound.

  • Characterize the synthesized derivatives using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure and purity.[3]

Workflow for Derivative Synthesis

Synthesis_Workflow Start Start: this compound & Aldehydes Reaction Dissolve in Ethanol Add Aldehyde & Acetic Acid Start->Reaction Reflux Reflux Reaction Mixture Reaction->Reflux TLC Monitor with TLC Reflux->TLC TLC->Reflux Incomplete Cooling Cool to Room Temperature TLC->Cooling Complete Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Purification Recrystallize Washing->Purification Characterization Characterize (NMR, IR, MS) Purification->Characterization End Pure Derivative Library Characterization->End Antioxidant_Workflow Start Start: Derivative Library DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS Data_Analysis Calculate % Inhibition & IC50 DPPH->Data_Analysis ABTS->Data_Analysis Hit_ID Identify Potent Antioxidants Data_Analysis->Hit_ID

Caption: Workflow for antioxidant activity screening.

Antimicrobial Activity Screening

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms. [3]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganisms with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abssample / Abscontrol) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Anticancer Screening Workflow

Anticancer_Workflow Start Start: Derivative Library Cell_Seeding Seed Cancer Cells Start->Cell_Seeding Compound_Treatment Treat with Derivatives Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Calculate % Viability & IC50 MTT_Assay->Data_Analysis Hit_ID Identify Cytotoxic Compounds Data_Analysis->Hit_ID

Caption: Workflow for in vitro anticancer activity screening.

Enzyme Inhibition Screening

The potential of the derivatives to inhibit specific enzymes can be explored based on the structural alerts within the this compound scaffold and the known activities of related compounds. For instance, tyrosinase inhibition is a relevant target for compounds with a phenol moiety. [8]

Protocol:

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8).

  • Assay Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the L-DOPA solution.

  • Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.

  • Calculation: The percentage of enzyme inhibition is calculated as: % Inhibition = [ (Vcontrol - Vsample) / Vcontrol ] x 100 Where Vcontrol is the rate of reaction without the inhibitor, and Vsample is the rate of reaction with the inhibitor. The IC50 value is then determined.

Data Analysis and Interpretation

Quantitative Data Summary

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison of the activity of the different derivatives.

Table 1: Antioxidant Activity of this compound Derivatives

Compound IDDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Standard (Ascorbic Acid)X.X ± X.XY.Y ± Y.Y
Derivative 1
Derivative 2
...

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDS. aureusE. coliC. albicans
Standard (Ciprofloxacin/Fluconazole)X.XY.YZ.Z
Derivative 1
Derivative 2
...

Table 3: Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDMCF-7HeLaA549
Standard (Doxorubicin)X.X ± X.XY.Y ± Y.YZ.Z ± Z.Z
Derivative 1
Derivative 2
...

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTyrosinase Inhibition IC50 (µM)
Standard (Kojic Acid)X.X ± X.X
Derivative 1
Derivative 2
...
Structure-Activity Relationship (SAR) Analysis

A preliminary SAR analysis should be conducted to identify the structural features that contribute to the observed biological activities. For p-aminophenol derivatives, it has been noted that modifications to the amino and phenolic groups can significantly impact their biological profile. [9]For instance, the nature of the substituent introduced via the Schiff base reaction (e.g., electron-donating or electron-withdrawing groups, steric bulk) should be correlated with the activity data to guide the design of the next generation of more potent and selective compounds.

Conclusion and Future Directions

This technical guide provides a robust and comprehensive framework for the systematic screening of novel this compound derivatives. By following the detailed protocols and data analysis guidelines presented, researchers can efficiently identify promising lead compounds for further development. Future work should focus on elucidating the precise mechanisms of action for the most active compounds and evaluating their efficacy and safety in more complex biological systems, including cell-based signaling pathway studies and in vivo models. The versatility of the this compound scaffold, coupled with a rigorous and logical screening cascade, holds significant promise for the discovery of new therapeutic agents.

References

  • Rafique, B., Kalsoom, S., Sajini, A. A., Ismail, H., & Iqbal, M. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link] [3][10]2. ResearchGate. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link] [4]3. MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link] [5]4. Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link] [11]5. National Institutes of Health. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. [Link] [12]6. Wikipedia. (n.d.). Paracetamol. [Link]

  • ResearchGate. (n.d.). Structure of aminophenol derivatives. [Link] [13]8. National Institutes of Health. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link] [14]9. ResearchGate. (n.d.). Aminophenols | Request PDF. [Link] [10]10. Pharmatutor. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link] [9]11. National Institutes of Health. (n.d.). Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. [Link]

  • National Institutes of Health. (2014). Effect of p-aminophenols on tyrosinase activity. [Link] [8]13. ResearchGate. (n.d.). Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger | Request PDF. [Link] [1]14. National Institutes of Health. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. [Link] [7]15. MDPI. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed-[3][5]Rearrangement—Oxa-Michael Addition Cascade Reactions. [Link]

  • National Institutes of Health. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. [Link] [6]17. Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives. [Link]

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Understanding the Mechanism of Action of 4-Amino-2-isopropylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Amino-2-isopropylphenol and its Derivatives

This compound is a phenolic compound that serves as a versatile building block in medicinal chemistry.[1] Its derivatives have garnered interest due to their potential therapeutic applications, which are inferred from the diverse biological activities exhibited by structurally similar aminophenol and phenol compounds. These activities span antimicrobial, antidiabetic, and anticancer properties.[2][3] A thorough understanding of the mechanism of action of these derivatives is paramount for their optimization and clinical development. This guide outlines a systematic and multi-faceted approach to unraveling the molecular and cellular pathways through which these compounds exert their effects.

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound derivatives and the known biological activities of related phenolic compounds, several plausible mechanisms of action can be hypothesized.

  • Enzyme Inhibition: The phenolic hydroxyl and amino groups are common pharmacophores that can interact with the active sites of various enzymes. Derivatives of 4-aminophenol have been shown to inhibit enzymes such as α-amylase and α-glucosidase, suggesting a potential role in metabolic regulation.[2][3]

  • Disruption of Cell Wall Integrity: A related compound, 4,4'-isopropylidine-bis(2-isopropyl)phenol, has been found to inhibit the formation of the bacterial cell wall, indicating that this could be a key mechanism for antimicrobial derivatives.[4]

  • Interaction with DNA: Schiff base derivatives of 4-aminophenol have been demonstrated to interact with DNA, which could be a mechanism for their potential anticancer activity.[2][3]

  • Membrane Disruption: The lipophilic nature of the isopropyl group and the phenolic ring suggests that these compounds may intercalate into and disrupt the integrity of cellular membranes, a common mechanism for antimicrobial phenols.

Experimental Approaches to Elucidate the Mechanism of Action

A logical and stepwise experimental approach is crucial to systematically test the hypothesized mechanisms. The following sections detail key experimental protocols and the rationale behind their application.

Validating Enzyme Inhibition

A primary hypothesis for the mechanism of action of many phenolic compounds is the inhibition of specific enzymes. A systematic approach to validate this is as follows:

Experimental Protocol:

  • Enzyme Selection: Based on the intended therapeutic application (e.g., α-amylase and α-glucosidase for antidiabetic effects, or bacterial enzymes like DNA gyrase for antimicrobial activity), select a panel of relevant enzymes.

  • In Vitro Enzyme Activity Assays:

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing the target enzyme, its substrate, and an appropriate buffer.

    • Initiate the reaction by adding the substrate and monitor the reaction progress (e.g., by measuring changes in absorbance or fluorescence) in the presence and absence of the test compound.

  • Determination of Inhibitory Constants (IC50, Ki):

    • Perform the enzyme activity assay with a range of concentrations of the inhibitor.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the inhibition constant (Ki), perform the assay at different substrate concentrations. Analyze the data using methods such as Lineweaver-Burk or Dixon plots.

  • Mechanism of Inhibition Studies:

    • By analyzing the enzyme kinetics data at varying substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.

Data Presentation:

DerivativeTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Compound Xα-Glucosidase15.28.5Competitive
Compound Yα-Amylase25.815.1Non-competitive

Workflow for Validating Enzyme Inhibition:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism Elucidation A Select Target Enzymes B Perform In Vitro Activity Assays A->B C Determine IC50 Values B->C D Calculate Ki Values C->D E Conduct Kinetic Studies D->E F Determine Mode of Inhibition E->F

Caption: Workflow for validating enzyme inhibition.

Investigating Cell Wall Disruption

For derivatives with antimicrobial activity, investigating their effect on the bacterial cell wall is a critical step.

Experimental Protocol:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: Determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

  • Cell Viability Assays: Use techniques like flow cytometry with viability dyes (e.g., propidium iodide) to quantify the number of live and dead bacteria after treatment.

  • Transmission Electron Microscopy (TEM): Visualize the ultrastructural changes in the bacterial cell wall and membrane following treatment with the compound. Look for signs of cell wall thinning, lysis, or detachment.

  • Peptidoglycan Synthesis Inhibition Assay: Use radiolabeled precursors of peptidoglycan (e.g., N-acetylglucosamine) to quantify the rate of cell wall synthesis in the presence and absence of the compound.

Workflow for Investigating Cell Wall Disruption:

G A Determine MIC and MBC B Assess Cell Viability (Flow Cytometry) A->B C Visualize Ultrastructure (TEM) A->C D Quantify Peptidoglycan Synthesis B->D C->D E Conclusion on Cell Wall Disruption D->E

Caption: Workflow for cell wall disruption investigation.

Assessing DNA Interaction

If the derivatives are being investigated for anticancer properties, their interaction with DNA is a key potential mechanism.

Experimental Protocol:

  • UV-Visible Spectroscopy:

    • Record the absorption spectrum of DNA in the absence of the compound.

    • Titrate the DNA solution with increasing concentrations of the this compound derivative and record the spectrum at each concentration.

    • Changes in the absorption intensity (hyperchromism or hypochromism) and wavelength (red or blue shift) can indicate an interaction.[2]

  • Fluorescence Spectroscopy:

    • If the compound is fluorescent, its fluorescence can be quenched or enhanced upon binding to DNA.

    • Alternatively, a competitive binding assay using a DNA intercalating dye like ethidium bromide can be performed. The displacement of the dye by the compound will result in a decrease in fluorescence.

  • Circular Dichroism (CD) Spectroscopy: This technique can detect conformational changes in the DNA double helix upon binding of the compound.

  • Agarose Gel Electrophoresis:

    • Incubate plasmid DNA with varying concentrations of the compound.

    • Run the samples on an agarose gel. Changes in the migration of the DNA bands can indicate binding or cleavage.

Workflow for DNA Interaction Studies:

G A UV-Visible Spectroscopy B Fluorescence Spectroscopy A->B C Circular Dichroism Spectroscopy B->C D Agarose Gel Electrophoresis C->D E Characterize DNA Binding Mode D->E

Caption: Workflow for DNA interaction studies.

Target Identification and Validation

If a specific biochemical pathway is implicated, the next step is to identify and validate the direct molecular target(s).

  • Affinity Chromatography: The this compound derivative can be immobilized on a solid support to create an affinity column. A cell lysate is then passed through the column, and proteins that bind to the compound are selectively retained and can be identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when it is bound to a ligand. By heating cell lysates treated with the compound to different temperatures and then quantifying the amount of soluble protein, the target protein can be identified.

  • Genetic Target Validation: Once a putative target is identified, techniques like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the target protein. If the cells become less sensitive to the compound after target knockdown/knockout, it provides strong evidence that the identified protein is the true target.

Conclusion and Future Perspectives

The elucidation of the mechanism of action of this compound derivatives requires a multi-pronged approach that combines biochemical, biophysical, and cell-based assays. The systematic methodology outlined in this guide provides a robust framework for researchers to investigate the biological activities of this promising class of compounds. Future studies should focus on in vivo validation of the identified mechanisms in relevant animal models and leveraging the mechanistic understanding to guide medicinal chemistry efforts for the development of more potent and selective therapeutic agents.

References

  • PubChem. 4-Amino-2,6-diisopropylphenol. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed, 35209141. Available from: [Link]

  • Sinha, R., et al. (1976). 4,4'-isopropylidine-bis(2-isopropyl)phenol, a new inhibitor for cell wall formation of Bacillus subtilis. Antimicrobial Agents and Chemotherapy, 9(4), 580-584. Available from: [Link]

  • Sridhar, S. K., et al. (2011). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 73(3), 309-313. Available from: [Link]

  • Sanchez, B. A., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Available from: [Link]

  • Rahman, M. M., et al. (2021). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Chemical Neuroscience, 12(24), 4647-4660. Available from: [Link]

  • Kim, W., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(11), 1451-1458. Available from: [Link]

  • Zachariah, S., et al. (2024). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. Scientific Reports, 14(1), 1. Available from: [Link]

  • Gorka, A. P., et al. (2016). Parallel inhibition of amino acid efflux and growth of erythrocytic Plasmodium falciparum by mefloquine and non-piperidine analogs: Implication for the mechanism of antimalarial action. Bioorganic & Medicinal Chemistry Letters, 26(19), 4697-4701. Available from: [Link]

Sources

A Medicinal Chemistry Perspective on 4-Amino-2-isopropylphenol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth review of 4-Amino-2-isopropylphenol, a valuable yet under-explored building block in medicinal chemistry. We will delve into its chemical properties, a proposed synthetic pathway, and its significant potential as a core scaffold for developing novel therapeutics targeting a range of diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction: The Chemical Identity and Potential of this compound

This compound (CAS No: 16750-66-6) is an aromatic organic compound featuring a phenol ring substituted with an amino group and an isopropyl group. The strategic placement of these functional groups—a nucleophilic amine, an acidic phenol, and a lipophilic isopropyl group—makes it a highly attractive starting point for chemical library synthesis and lead optimization.

The core structure, a para-aminophenol, is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. The addition of the ortho-isopropyl group provides steric bulk and increased lipophilicity, which can be exploited to fine-tune pharmacodynamic and pharmacokinetic properties such as selectivity, potency, and metabolic stability. While direct biological studies on this compound are sparse, its utility is evident from its role as a key intermediate in the synthesis of potent, biologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16750-66-6
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Melting Point 126 °CBiosynth AG

Synthesis of this compound: A Proposed Experimental Pathway

The proposed pathway involves:

  • Regioselective Nitration: Introduction of a nitro group at the para-position of 2-isopropylphenol. The hydroxyl group is a strong ortho-, para-director, and the steric hindrance from the adjacent isopropyl group is expected to strongly favor substitution at the less hindered para position.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the target primary amine.

Synthetic_Pathway Start 2-Isopropylphenol Intermediate 2-Isopropyl-4-nitrophenol Start->Intermediate Step 1: Nitration (HNO₃, Acetic Acid) Product This compound Intermediate->Product Step 2: Reduction (H₂, Pd/C) FXR_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte FXR_I FXR FGF19 FGF19 Gene FXR_I->FGF19 Activates RXR_I RXR FGFR4 FGFR4 Receptor FGF19->FGFR4 FGF19 Protein (Travels via blood) CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) FGFR4->CYP7A1 Represses Antagonist This compound -based Antagonist Antagonist->FXR_I Blocks BileAcids Bile Acids BileAcids->FXR_I Activates SAR_Framework N_Mod R1-NH– (Amides, Sulfonamides, Schiff Bases) Core This compound Core N_Mod->Core Modulate H-Bonding & Target Interaction OH_Mod –O-R2 (Ethers, Esters) OH_Mod->Core Tune Solubility & PK Properties Ring_Mod Ring Substitution (Halogens, Alkyl) Ring_Mod->Core Modify Electronics & Binding Pocket Fit

Methodological & Application

Experimental protocol for the synthesis of 4-Amino-2-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Amino-2-isopropylphenol

Abstract

This comprehensive application note provides a detailed, two-step experimental protocol for the synthesis of this compound, a valuable building block in medicinal chemistry, notably in the preparation of Farnesoid X receptor (FXR) antagonists.[1] The synthesis commences with the regioselective nitration of commercially available 2-isopropylphenol to yield the intermediate, 4-Nitro-2-isopropylphenol. This is followed by the reduction of the nitro group to afford the target amine. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for procedural choices, robust safety protocols, and methods for characterization to ensure both high yield and purity of the final product.

Introduction and Synthetic Strategy

This compound (CAS No: 16750-66-6) is an aromatic amine and phenol derivative.[2] Its structure is particularly useful in constructing more complex molecules, serving as a key precursor in various pharmaceutical and chemical research applications. The synthetic strategy outlined herein is a classic and efficient approach involving electrophilic aromatic substitution followed by a functional group reduction.

The core logic of this two-step synthesis is as follows:

  • Nitration: The electron-donating hydroxyl (-OH) group of the starting material, 2-isopropylphenol, is a strong ortho-, para-directing group in electrophilic aromatic substitution. The bulky isopropyl group at the C2 position sterically hinders the adjacent ortho-position (C6). Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed predominantly to the para-position (C4), ensuring high regioselectivity.

  • Reduction: The resulting 4-nitro-2-isopropylphenol intermediate is then subjected to a reduction reaction. A variety of reducing agents can accomplish the conversion of an aromatic nitro group to an amine.[3] For this protocol, we will utilize tin(II) chloride in concentrated hydrochloric acid, a reliable and high-yielding method for this transformation on a laboratory scale.

This approach is favored for its high regioselectivity, use of readily available reagents, and straightforward purification procedures.

Reaction Pathway and Workflow

The overall synthetic pathway is illustrated below.

Reaction_Pathway 2-isopropylphenol 2-Isopropylphenol 4-Nitro-2-isopropylphenol 4-Nitro-2-isopropylphenol 2-isopropylphenol->4-Nitro-2-isopropylphenol Step 1: Nitration HNO₃, CH₃COOH This compound This compound 4-Nitro-2-isopropylphenol->this compound Step 2: Reduction SnCl₂·2H₂O, HCl, Ethanol

Caption: Overall two-step synthesis of this compound.

The experimental workflow is designed to ensure safety and efficiency, from reaction setup to final product isolation.

Experimental_Workflow cluster_0 Part A: Nitration cluster_1 Part B: Reduction A1 Setup & Cooldown (Ice Bath) A2 Slow Addition of Nitric Acid A1->A2 A3 Reaction at 0-5°C A2->A3 A4 Quenching (Ice Water) A3->A4 A5 Filtration & Washing A4->A5 A6 Drying A5->A6 B1 Dissolve Intermediate & SnCl₂·2H₂O A6->B1 Intermediate Product B2 Reflux Reaction B1->B2 B3 Cooldown & Basification B2->B3 B4 Extraction with Ethyl Acetate B3->B4 B5 Drying & Solvent Removal B4->B5 B6 Purification (Crystallization) B5->B6

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.SupplierNotes
2-IsopropylphenolC₉H₁₂O136.1988-69-7Sigma-AldrichStarting material. Corrosive.[4]
Nitric Acid (70%)HNO₃63.017697-37-2Thermo FisherOxidizer, Corrosive.
Glacial Acetic AcidCH₃COOH60.0564-19-7Sigma-AldrichCorrosive, Flammable.
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6310025-69-1Sigma-AldrichHarmful if swallowed.
Hydrochloric Acid (conc.)HCl36.467647-01-0VWRCorrosive, causes severe burns.
Ethanol (95%)C₂H₅OH46.0764-17-5Thermo FisherFlammable.
Sodium BicarbonateNaHCO₃84.01144-55-8Sigma-AldrichGeneral lab reagent.
Sodium HydroxideNaOH40.001310-73-2Sigma-AldrichCorrosive.
Ethyl AcetateC₄H₈O₂88.11141-78-6Thermo FisherFlammable, irritant.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-AldrichDrying agent.
Deionized WaterH₂O18.027732-18-5N/A
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle with temperature control

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Beakers and graduated cylinders

  • pH paper

  • Melting point apparatus

Experimental Protocol

PART A: Synthesis of 4-Nitro-2-isopropylphenol

This procedure is adapted from established nitration methods for hindered phenols.[5] The use of acetic acid as a solvent moderates the reactivity of nitric acid, preventing over-nitration and oxidation of the phenol.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (73.4 mmol) of 2-isopropylphenol in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Nitrating Agent: In a separate beaker, prepare the nitrating mixture by carefully adding 6.0 mL of 70% nitric acid (approx. 93 mmol) to 10 mL of glacial acetic acid. Cool this mixture in the ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred 2-isopropylphenol solution over a period of 30-40 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to minimize the formation of byproducts.

  • Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The solution may turn a deep orange or red color.

  • Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids. A final wash with a small amount of cold 5% sodium bicarbonate solution can be performed, followed by more water.

  • Drying: Dry the pale-yellow solid product in a desiccator or a vacuum oven at low heat (40-50 °C).

  • Characterization: Determine the mass and calculate the yield. The expected product is 4-nitro-2-isopropylphenol. Check the melting point and compare it with the literature value.

PART B: Synthesis of this compound

This reduction step uses a classic Stannous Chloride (SnCl₂) method, which is highly effective for converting aromatic nitro compounds to anilines.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried 4-nitro-2-isopropylphenol (e.g., 10.0 g, 55.2 mmol) from Part A.

  • Addition of Reagents: Add 37.5 g (166 mmol, 3 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O) and 100 mL of 95% ethanol. Stir the suspension.

  • Acidification and Reflux: Carefully add 25 mL of concentrated hydrochloric acid to the mixture. An exothermic reaction may occur. Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material spot has disappeared.

  • Cooldown and Basification: Allow the reaction mixture to cool to room temperature. Place the flask in an ice bath and slowly neutralize the excess acid by adding a 6 M sodium hydroxide (NaOH) solution dropwise with vigorous stirring. Caution: This is a highly exothermic process. Continue adding NaOH until the solution is strongly basic (pH > 10) and the tin hydroxides that initially precipitate have redissolved.

  • Extraction: Transfer the basic mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification and Characterization: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Dry the purified crystals under vacuum.

  • Final Analysis: Determine the mass, calculate the final yield, and measure the melting point. The literature melting point is approximately 126 °C.[2] Further characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy is recommended to confirm the structure and purity.

Data Summary

ParameterPart A: NitrationPart B: Reduction
Starting Material 2-Isopropylphenol4-Nitro-2-isopropylphenol
Key Reagents Nitric Acid, Acetic AcidSnCl₂·2H₂O, HCl, NaOH
Solvent Glacial Acetic AcidEthanol
Temperature 0-5 °CReflux (~80-90 °C)
Reaction Time 2-3 hours2-3 hours
Expected Product 4-Nitro-2-isopropylphenolThis compound
Typical Yield 75-85%80-90%
Appearance Pale yellow solidOff-white to light brown solid

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitric Acid & Acetic Acid: Both are highly corrosive and can cause severe burns.[6] Handle with extreme care, avoiding inhalation of fumes and contact with skin.

  • Hydrochloric Acid & Sodium Hydroxide: Concentrated HCl and NaOH solutions are corrosive and can cause severe skin and eye damage. The neutralization process is highly exothermic and should be performed slowly with external cooling.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep them away from ignition sources. Use a heating mantle, not a Bunsen burner, for heating.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds should be collected separately.

References

  • Fileti, M. (1886). Gazz. Chim., Ital. 16, 121.
  • Google Patents. (1959). Selective nitration process. (US2868844A).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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Application Note: A Step-by-Step Guide to the Purification of 4-Amino-2-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-isopropylphenol is a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its utility is predicated on its purity, as contaminants can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications. This document provides a detailed, field-proven guide for the purification of this compound, designed for researchers, chemists, and process development professionals. We will explore two primary methodologies: purification via acid-base extraction followed by recrystallization, and a more rigorous purification using silica gel column chromatography. The rationale behind each step is explained to provide a deep understanding of the underlying chemical principles, ensuring both reproducibility and the ability to troubleshoot effectively.

Introduction and Purification Rationale

This compound (CAS: 16750-66-6) is an aromatic compound containing both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH).[3] This amphoteric nature is the cornerstone of the primary purification strategy. Crude this compound, often obtained from synthetic routes such as the reduction of a nitrophenol precursor, may contain impurities like unreacted starting materials, isomeric side-products, or decomposition products.

The purification strategy leverages the differential solubility of the target compound and its impurities in aqueous and organic phases under varying pH conditions. By selectively protonating the basic amino group, we can transfer the compound into an aqueous acidic phase, leaving behind neutral or acidic organic impurities. Subsequently, neutralizing the aqueous phase allows for the recovery of the purified free aminophenol. For achieving the highest purity, this is followed by recrystallization or column chromatography.

Critical Safety Precautions

This compound is a hazardous substance and must be handled with extreme care. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4]

  • Required PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Chemical splash goggles and a face shield.

    • A properly-fitted lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Ensure all containers are tightly closed when not in use.[5] Wash hands and any exposed skin thoroughly after handling.[6]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Overall Purification Workflow

The following diagram outlines the general workflow for the purification of this compound, starting from a crude solid.

Purification_Workflow cluster_0 Purification Path cluster_1 Final Polishing Steps (Choose One) Crude Crude this compound Dissolve Dissolution (Organic Solvent) Crude->Dissolve AcidWash Acidic Wash (e.g., 1M HCl) Separates neutral/acidic impurities Dissolve->AcidWash Separate1 Separate Aqueous & Organic Layers AcidWash->Separate1 Basify Basify Aqueous Layer (e.g., NaHCO₃ or NaOH) Separate1->Basify Aqueous Layer Extract Re-extract with Organic Solvent Basify->Extract Dry Dry & Concentrate Extract->Dry Purified_Intermediate Purified Intermediate Dry->Purified_Intermediate Recrystallize Recrystallization Purified_Intermediate->Recrystallize Chromatography Column Chromatography Purified_Intermediate->Chromatography Final_Product High-Purity Product (>98%) Recrystallize->Final_Product Chromatography->Final_Product Analysis Characterization (TLC, HPLC, MP, NMR) Final_Product->Analysis

Caption: General workflow for the purification of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Crude this compoundSynthesis GradeN/AStarting material for purification.
Ethyl Acetate (EtOAc)ACS Grade or higherThermo FisherPrimary organic solvent.
Dichloromethane (DCM)ACS Grade or higherSigma-AldrichAlternative organic solvent.
HexanesACS Grade or higherSigma-AldrichUsed in solvent systems for recrystallization and chromatography.
Hydrochloric Acid (HCl), 37%ACS ReagentVWRFor preparing 1M aqueous solution.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRUsed for neutralization.
Sodium Hydroxide (NaOH)Reagent GradeVWRAlternative for neutralization (use with care).
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousThermo FisherDrying agent for organic solutions.
Silica Gel60 Å, 230-400 meshSigma-AldrichStationary phase for column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor monitoring reaction progress.
Deionized WaterType II or higherIn-houseUsed for preparing aqueous solutions.
Equipment
Separatory Funnel, Glass Beakers, Erlenmeyer Flasks, Buchner Funnel, Filter Flask, Glass Chromatography Column, Rotary Evaporator, Magnetic Stirrer/Hotplate, Melting Point Apparatus

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This method is highly effective for removing non-basic impurities and is often sufficient for achieving good purity.

Step 1: Dissolution

  • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

  • Add ethyl acetate (approx. 10-15 mL per gram of crude material) and stir until the solid is completely dissolved. Gentle warming may be required.

    • Causality: Ethyl acetate is chosen for its good solvency of the target compound and its immiscibility with water, which is crucial for the subsequent liquid-liquid extraction steps.

Step 2: Acidic Extraction

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated aminophenol salt will move into the lower aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery.

    • Causality: The basic amino group is protonated by HCl to form the hydrochloride salt, which is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities and acidic impurities (if any) remain in the ethyl acetate layer.

Step 3: Neutralization and Recovery

  • Combine the acidic aqueous extracts in a large beaker and cool in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the solution is neutral to slightly basic (pH 7-8). A white or off-white precipitate of the purified this compound should form.

    • Causality: The base deprotonates the ammonium salt, regenerating the neutral aminophenol, which has low solubility in water and precipitates out of the solution.[5] NaHCO₃ is a weak base, providing a controlled neutralization. Stronger bases like NaOH can be used but risk deprotonating the phenolic -OH, which could affect recovery.

Step 4: Isolation of Intermediate

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with two small portions of cold deionized water to remove any inorganic salts.

  • Alternatively, the neutralized aqueous solution can be extracted multiple times with fresh ethyl acetate to recover the product. The combined organic extracts are then dried over anhydrous sodium sulfate.

Step 5: Recrystallization

  • Transfer the air-dried solid to a clean Erlenmeyer flask.

  • Select a suitable solvent system. A mixture of ethanol and water, or ethyl acetate and hexanes, often works well.[7]

  • Add the minimum amount of the more polar solvent (e.g., ethanol) to the solid and heat the mixture gently with stirring until the solid just dissolves.

  • Slowly add the less polar solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of the polar solvent to redissolve the precipitate, ensuring a clear, saturated solution at elevated temperature.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. As the saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor).

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is recommended when very high purity is required or when impurities have similar acid-base properties to the target compound.

Step 1: Sample Preparation

  • Dissolve the crude or partially purified product in a minimal amount of dichloromethane or ethyl acetate.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the product) to the solution.

  • Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. This is known as the "dry loading" method.

    • Causality: Dry loading the sample onto silica ensures that it is applied to the column in a narrow, concentrated band, which leads to better separation and sharper peaks.

Step 2: Column Packing and Elution

  • Pack a glass chromatography column with silica gel using a slurry method with hexanes.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with a non-polar solvent system, such as 10% ethyl acetate in hexanes. This is based on general procedures for purifying similar phenolic compounds.[8]

  • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute the compounds from the column.

    • Causality: Silica gel is a polar stationary phase. Non-polar compounds travel through the column faster (elute first) with a non-polar mobile phase. More polar compounds, like this compound, adhere more strongly to the silica and require a more polar mobile phase to be eluted.

Step 3: Fraction Collection and Analysis

  • Collect fractions in test tubes as the solvent elutes from the column.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. The appropriate solvent system for TLC will be similar to the column eluent.

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product.

Analysis and Characterization of Purified Product

To validate the success of the purification, the final product must be thoroughly analyzed.

ParameterMethodExpected Result
Purity Thin-Layer Chromatography (TLC)A single spot with a consistent Rf value.
Purity (Quantitative) High-Performance Liquid Chromatography (HPLC)A single major peak, purity >98%. A typical method might use a C18 column with a water/acetonitrile mobile phase and UV detection.[9][10]
Identity Melting PointA sharp melting point range close to the literature value of 126 °C.[1] A broad melting range indicates impurities.
Structure Confirmation ¹H NMR, ¹³C NMR, MSSpectra consistent with the known structure of this compound.

Troubleshooting

  • Oiling out during recrystallization: The compound is coming out of solution above its melting point. Solution: Use a more dilute solution, a different solvent system, or cool the solution more slowly with vigorous stirring.

  • Poor separation on column: The spots on the TLC are too close together. Solution: Use a shallower solvent gradient during elution (e.g., increase polarity in 5% increments instead of 10%) or try a different solvent system (e.g., dichloromethane/methanol).

  • Low recovery after acid-base extraction: The product may be lost during the process. Solution: Ensure pH is correctly adjusted in the neutralization step. Perform multiple extractions (at least 3x) at each stage to ensure complete transfer between phases.

References

  • SIELC Technologies (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Available at: [Link]

  • Japan International Cooperation Agency (n.d.). III Analytical Methods. Available at: [Link]

  • Chemchart (n.d.). 2-Amino-4-isopropylphenol (3280-68-0). Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 4-isopropyl-2-nitrophenol. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • Google Patents (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
  • Google Patents (n.d.). US1555452A - Preparation of isopropyl-para-aminophenol.
  • National Institutes of Health (NIH) (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Available at: [Link]

  • ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Science.gov (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Available at: [Link]

  • MDPI (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Available at: [Link]

  • Google Patents (n.d.). CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
  • European Patent Office (n.d.). Process for producing aminophenols - EP 0224625 A1. Available at: [Link]

  • LCGC North America (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Google Patents (n.d.). CN1197785A - Preparation of o-isopropyl phenol.
  • Organic Syntheses (n.d.). 2-amino-4-nitrophenol. Available at: [Link]

  • PubChem (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Available at: [Link]

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Application Notes and Protocols: Leveraging 4-Amino-2-isopropylphenol in the Synthesis of Novel Farnesoid X Receptor (FXR) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Farnesoid X Receptor - A Pivotal Target in Metabolic and Inflammatory Diseases

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of a diverse array of physiological processes. Primarily activated by bile acids, FXR functions as a master sensor that governs bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[1][2][3] Its significant role in these pathways has positioned FXR as a highly attractive therapeutic target for a spectrum of metabolic and inflammatory disorders, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia.[4][5][6][7] The development of small molecule modulators that can either activate (agonists) or inhibit (antagonists) FXR activity is a key focus in modern medicinal chemistry.[8]

Non-steroidal FXR modulators have garnered considerable attention due to their potential for improved pharmacokinetic properties and reduced off-target effects compared to their steroidal counterparts.[9] Within this class of compounds, structures incorporating a substituted aminophenol core have shown promise. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Amino-2-isopropylphenol as a versatile starting material for the synthesis of novel FXR modulators, specifically focusing on the preparation of benzamide derivatives with potential FXR antagonistic activity.

FXR Signaling Pathway: A Mechanistic Overview

Upon binding to its endogenous ligands, primarily chenodeoxycholic acid (CDCA), FXR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event modulates the transcription of numerous genes involved in metabolic and inflammatory pathways.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activation FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR Heterodimerization with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Modulates Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Target_Genes->Metabolic_Regulation Inflammation_Modulation Inflammation Modulation Target_Genes->Inflammation_Modulation

Caption: FXR Signaling Pathway Activation.

Strategic Rationale: Why this compound?

This compound is an attractive starting material for the synthesis of non-steroidal FXR modulators for several key reasons:

  • Structural Preorganization: It provides a readily available substituted phenol ring, a common feature in many known FXR ligands. The amino and hydroxyl groups offer two distinct points for chemical modification, allowing for the exploration of diverse chemical space.

  • Modulation of Physicochemical Properties: The isopropyl group provides steric bulk and lipophilicity, which can be crucial for optimizing binding affinity and pharmacokinetic properties of the final compound.

  • Synthetic Versatility: The amino group can be readily acylated to form amides or participate in other coupling reactions, while the phenolic hydroxyl group can be alkylated or used as a handle for further functionalization. This dual functionality allows for the construction of a wide range of derivatives. As noted by chemical suppliers, this compound is a recognized building block for preparing benzoate and benzamide derivatives as FXR antagonists.[10]

Experimental Protocols: Synthesis of a Representative Benzamide-based FXR Modulator

This section details a representative, step-by-step protocol for the synthesis of a novel benzamide derivative from this compound. This protocol is designed to be a self-validating system, with clear checkpoints for characterization.

Overall Synthetic Workflow

Synthetic_Workflow A This compound (Starting Material) B Step 1: N-Acylation (Amide Bond Formation) A->B C Intermediate 1: N-(4-hydroxy-3-isopropylphenyl)benzamide B->C D Step 2: O-Alkylation (Ether Synthesis) C->D E Final Product: Substituted Benzamide Derivative D->E

Caption: Synthetic workflow for a benzamide-based FXR modulator.

Materials and Reagents
ReagentSupplierPurity
This compoundMajor Chemical Supplier≥97%
Benzoyl ChlorideMajor Chemical Supplier≥99%
Triethylamine (TEA)Major Chemical Supplier≥99.5%
Dichloromethane (DCM), anhydrousMajor Chemical Supplier≥99.8%
Sodium Hydride (NaH), 60% dispersion in oilMajor Chemical Supplier60%
1-Bromo-3-chloropropaneMajor Chemical Supplier≥98%
N,N-Dimethylformamide (DMF), anhydrousMajor Chemical Supplier≥99.8%
Ethyl acetateMajor Chemical SupplierHPLC grade
HexanesMajor Chemical SupplierHPLC grade
Saturated aqueous sodium bicarbonateIn-house preparation-
BrineIn-house preparation-
Anhydrous magnesium sulfateMajor Chemical Supplier-
Step 1: N-Acylation of this compound

Objective: To selectively acylate the amino group of this compound to form the corresponding benzamide intermediate. The steric hindrance around the phenolic hydroxyl group and the higher nucleophilicity of the amine favor this selective reaction.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.51 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (2.1 mL, 15 mmol) to the reaction mixture, followed by the dropwise addition of benzoyl chloride (1.22 mL, 10.5 mmol) over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford N-(4-hydroxy-3-isopropylphenyl)benzamide as a white solid.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons, the isopropyl group, and amide and hydroxyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for aromatic carbons, the isopropyl group, and the amide carbonyl carbon.

  • Mass Spectrometry (ESI): Calculate and find the [M+H]⁺ or [M-H]⁻ peak.

Step 2: O-Alkylation of N-(4-hydroxy-3-isopropylphenyl)benzamide

Objective: To introduce a functionalized alkyl chain onto the phenolic hydroxyl group. This modification is crucial for modulating the interaction with the FXR ligand-binding domain.

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in oil, 0.44 g, 11 mmol) and wash with anhydrous hexanes (3 x 5 mL) to remove the mineral oil.

  • Carefully add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the washed sodium hydride.

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve N-(4-hydroxy-3-isopropylphenyl)benzamide (2.55 g, 10 mmol) in anhydrous DMF (10 mL).

  • Add the solution of the benzamide derivative dropwise to the sodium hydride suspension. Effervescence (hydrogen gas evolution) should be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add 1-bromo-3-chloropropane (1.08 mL, 11 mmol) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 30% ethyl acetate in hexanes) to yield the final substituted benzamide derivative .

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): Appearance of new signals corresponding to the protons of the O-alkyl chain.

  • ¹³C NMR (100 MHz, CDCl₃): Appearance of new signals for the carbons of the O-alkyl chain.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.

Data Summary and Expected Outcomes

StepIntermediate/ProductExpected YieldPurity (by HPLC)Key Characterization Notes
1N-(4-hydroxy-3-isopropylphenyl)benzamide80-90%>95%Disappearance of the starting amine in TLC. Characteristic amide and hydroxyl proton signals in ¹H NMR.
2Final Substituted Benzamide Derivative60-75%>98%Disappearance of the phenolic proton signal and appearance of signals for the new ether linkage in ¹H NMR. Confirmed molecular formula by HRMS.

Conclusion and Future Perspectives

This application note demonstrates a robust and versatile synthetic strategy for the preparation of novel non-steroidal FXR modulators, utilizing this compound as a key building block. The detailed protocols provide a solid foundation for the synthesis of a library of benzamide derivatives with potential FXR antagonistic activity. Further optimization of the substituents on the benzoyl moiety and the O-alkyl chain can be systematically explored to establish a comprehensive structure-activity relationship (SAR) for this chemical series. The synthesized compounds can be subsequently evaluated in in-vitro and in-vivo assays to determine their potency and efficacy as FXR modulators, contributing to the development of new therapeutics for metabolic and inflammatory diseases.

References

  • Crawley, M. L. (2010). Farnesoid X receptor modulators: a patent review.
  • Pellicciari, R., et al. (2009). Farnesoid X receptor: from medicinal chemistry to clinical applications. Journal of Medicinal Chemistry, 52(23), 7958-7973.
  • Ali, A. H., & Hayallah, A. M. (2022). Recent Advances in the Medicinal Chemistry of Farnesoid X Receptor. Journal of Medicinal Chemistry, 65(1), 16-43.
  • Fiorucci, S., & Distrutti, E. (2015). Farnesoid X receptor modulators 2014-present: a patent review.
  • Li, Y., & Chiang, J. Y. (2014). Farnesoid X receptor: from medicinal chemistry to clinical applications. Current Topics in Medicinal Chemistry, 14(19), 2127-2128.
  • Fiorucci, S., et al. (2009). Farnesoid X receptor: from medicinal chemistry to clinical applications. Journal of Medicinal Chemistry, 52(23), 7958-7973.
  • Sun, L., et al. (2022). FXR: structures, biology, and drug development for NASH and fibrosis diseases. Signal Transduction and Targeted Therapy, 7(1), 79.
  • Merk, D., et al. (2012). Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists. Current Medicinal Chemistry, 19(36), 6145-6161.
  • Gege, C., et al. (2021). Farnesoid X receptor (FXR): Structures and ligands. Medicinal Research Reviews, 41(1), 403-441.
  • PubChem. This compound. [Link]

  • Google Patents.
  • Fiorucci, S., et al. (2009). Farnesoid X receptor: from medicinal chemistry to clinical applications. Journal of Medicinal Chemistry, 52(23), 7958-7973.
  • Zhang, Y., et al. (2023). Farnesoid X receptor regulators from natural products and their biological function. Acta Pharmaceutica Sinica B, 13(8), 3231-3248.
  • Hayallah, A. M., et al. (2021). Recent Advances in the Medicinal Chemistry of Farnesoid X Receptor. Journal of Medicinal Chemistry, 65(1), 16-43.
  • Ye, Z., et al. (2018). Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH. ACS Medicinal Chemistry Letters, 9(4), 324-329.
  • Al-Khafaji, K., & Taskin, T. (2022). Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. Journal of Biomolecular Structure and Dynamics, 40(18), 8345-8356.
  • Merk, D., et al. (2021). A New FXR Ligand Chemotype with Agonist/Antagonist Switch. Journal of Medicinal Chemistry, 64(4), 2096-2111.
  • Asiri, A. M., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(11), 3186.

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Application Notes & Protocols: Protecting Group Strategies for the Selective Reaction of 4-Amino-2-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of protecting group strategies for the selective modification of 4-amino-2-isopropylphenol. This molecule, a key building block in the synthesis of pharmaceuticals and other fine chemicals, possesses two reactive functional groups: a nucleophilic aromatic amine and a phenolic hydroxyl group.[1][2] To achieve regioselective reactions, it is often necessary to temporarily block one of these groups. This guide details the rationale behind protecting group selection, offers a comparative analysis of common protecting groups for both the amino and hydroxyl moieties, and provides detailed, step-by-step protocols for their installation and removal. Furthermore, it explores orthogonal protection strategies, enabling the selective deprotection of one group in the presence of another.[3][4]

Introduction: The Imperative for Selective Protection

In the realm of multi-step organic synthesis, the presence of multiple reactive functional groups within a single molecule presents a significant challenge. This compound is a classic example, featuring both an amino group and a hydroxyl group. Both are nucleophilic and can react with a variety of electrophiles. Unchecked, this dual reactivity can lead to a mixture of undesired products, significantly reducing the yield of the target molecule and complicating purification processes.

Protecting groups are temporary modifications of functional groups that render them inert to specific reaction conditions.[3] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the desired reaction conditions.

  • Readily removed in high yield under mild conditions that do not affect other functional groups.[5]

This guide will focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to implement effective protecting group strategies in their work with this compound and related compounds.

Strategic Protection of the Amino Group

The amino group of this compound is a primary aromatic amine, making it susceptible to acylation, alkylation, and oxidation. Protecting this group as a carbamate is a widely adopted and effective strategy.[6]

The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its lability under acidic conditions.[7][8]

Rationale for Use: The Boc group is stable to a wide range of non-acidic reagents, including organometallics and hydrides, making it suitable for a variety of subsequent transformations. Its removal is typically clean and high-yielding.

Experimental Protocol: Boc Protection of this compound

  • Reagents and Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in THF.

    • Add triethylamine (1.2 eq.) to the solution and stir.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF to the reaction mixture at room temperature.[8]

    • Stir the reaction for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction Mixture in THF Reaction Mixture in THF This compound->Reaction Mixture in THF Boc2O Boc2O Boc2O->Reaction Mixture in THF Base (TEA) Base (TEA) Base (TEA)->Reaction Mixture in THF Solvent Removal Solvent Removal Reaction Mixture in THF->Solvent Removal Stir 4-12h Extraction Extraction Solvent Removal->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration N-Boc-4-amino-2-isopropylphenol N-Boc-4-amino-2-isopropylphenol Drying & Concentration->N-Boc-4-amino-2-isopropylphenol

The Carboxybenzyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group is another widely used amine protecting group, particularly in peptide synthesis.[9][10] Its key feature is its removal by catalytic hydrogenolysis, which are neutral and mild conditions.[6]

Rationale for Use: The Cbz group is stable to both acidic and basic conditions, offering an orthogonal protection strategy to the acid-labile Boc group.[11] This is crucial in complex syntheses requiring multiple protecting groups.

Experimental Protocol: Cbz Protection of this compound

  • Reagents and Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate or sodium bicarbonate

    • Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)

    • Ethyl acetate

    • 1M HCl

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium carbonate (2.5 eq.) to the solution.

    • Slowly add benzyl chloroformate (1.1 eq.) while maintaining the temperature at 0 °C.[11]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once complete, extract the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Cbz protected product.

Strategic Protection of the Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo O-alkylation, O-acylation, and other reactions. Protecting this group is essential for reactions targeting the amino group.

Tert-Butyldimethylsilyl (TBDMS) Ethers: Robust and Versatile

Silyl ethers are among the most popular protecting groups for alcohols and phenols.[12] The TBDMS group is particularly useful due to its stability and the variety of conditions available for its removal.[13]

Rationale for Use: TBDMS ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, and organometallic reagents.

Experimental Protocol: TBDMS Protection of this compound

  • Reagents and Materials:

    • N-protected this compound (e.g., N-Boc derivative)

    • Tert-butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-protected this compound (1.0 eq.) in dry DMF.

    • Add imidazole (2.5 eq.) and stir until dissolved.

    • Add TBDMSCl (1.2 eq.) portion-wise to the solution.[14]

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by flash column chromatography if necessary.

Methoxymethyl (MOM) Ethers: Stable to a Broad Range of Conditions

MOM ethers are another excellent choice for protecting phenols, offering stability to a wide array of reagents.[15][16]

Rationale for Use: MOM ethers are stable to strong bases, nucleophiles, and organometallic reagents. They are typically cleaved under acidic conditions.[17]

Experimental Protocol: MOM Protection of this compound

  • Reagents and Materials:

    • N-protected this compound

    • Methoxymethyl chloride (MOMCl) or Methoxymethyl acetate

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-protected this compound (1.0 eq.) in dry DCM.

    • Add DIPEA (3.0 eq.) to the solution.[16]

    • Cool the mixture to 0 °C and slowly add MOMCl (1.5 eq.).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography as needed.

Orthogonal Protecting Group Strategies

The true power of protecting groups is realized when they are used in an orthogonal manner, allowing for the selective deprotection of one functional group while others remain protected.[3][4] For this compound, a common orthogonal strategy involves protecting the amine with an acid-labile group (Boc) and the phenol with a fluoride-labile group (TBDMS).

Orthogonal_Strategy Start {this compound | -NH2, -OH} N_Protected {N-Boc-4-amino-2-isopropylphenol | -NHBoc, -OH} Start->N_Protected Boc2O, Base Fully_Protected {N-Boc-O-TBDMS-4-amino-2-isopropylphenol | -NHBoc, -OTBDMS} N_Protected->Fully_Protected TBDMSCl, Imidazole O_Deprotected {N-Boc-4-amino-2-isopropylphenol | -NHBoc, -OH} Fully_Protected->O_Deprotected TBAF N_Deprotected {O-TBDMS-4-amino-2-isopropylphenol | -NH2, -OTBDMS} Fully_Protected->N_Deprotected TFA or HCl

Deprotection Protocols

The selective removal of protecting groups is the final and critical step in this strategy.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions.[18][19]

Experimental Protocol: Boc Deprotection

  • Reagents and Materials:

    • N-Boc protected compound

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane, Dioxane, or Methanol)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-Boc protected compound in dichloromethane.

    • Add an equal volume of trifluoroacetic acid and stir at room temperature.[7][8]

    • Monitor the reaction by TLC (typically complete within 1-2 hours).

    • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Deprotection of the TBDMS Group

TBDMS ethers are most commonly cleaved using a source of fluoride ions.

Experimental Protocol: TBDMS Deprotection

  • Reagents and Materials:

    • O-TBDMS protected compound

    • Tetrabutylammonium fluoride (TBAF) in THF

    • Acetic acid (optional, for buffering)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the O-TBDMS protected compound in THF.

    • Add a 1M solution of TBAF in THF (1.1 eq.).

    • Stir the reaction at room temperature and monitor by TLC (usually complete in 1-4 hours).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Comparative Summary of Protecting Groups

Protecting GroupFunctional Group ProtectedIntroduction ConditionsDeprotection ConditionsStability
Boc AminoBoc₂O, Base (e.g., TEA, NaOH)Strong Acid (e.g., TFA, HCl)[8][20]Base, Hydrogenolysis, Nucleophiles
Cbz AminoCbz-Cl, Base (e.g., Na₂CO₃)H₂, Pd/C (Hydrogenolysis)[6]Acid, Base, Nucleophiles
TBDMS HydroxylTBDMSCl, ImidazoleFluoride source (e.g., TBAF, HF)[21]Base, Organometallics, Mild Acid
MOM HydroxylMOMCl, Base (e.g., DIPEA)Acid (e.g., HCl, TFA)[17][22]Base, Organometallics, Nucleophiles

Conclusion

The selective functionalization of this compound is a frequently encountered task in synthetic chemistry. A judicious choice of protecting groups, guided by the principles of orthogonality and chemical stability, is paramount for the successful execution of multi-step syntheses involving this versatile building block. The protocols and strategies outlined in this guide provide a solid foundation for researchers to navigate the challenges of selective modification and unlock the full synthetic potential of this compound.

References

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
  • Guchhait, S. K., & Shinde, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10138.
  • Singh, R. P., & Kumar, R. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Organic letters, 11(24), 5654–5657.
  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). [Video]. YouTube. [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Li, J., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 13, 2026, from [Link]

  • Varma, R. S., & Chatterjee, A. K. (2002). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions.
  • Yildirim, P., Gokturk, E., Turac, E., Demir, H. O., & Sahmetlioglu, E. (2010). Selective alkylation of the amino group of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Fletcher, S. P., & Procter, D. J. (2007). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic letters, 9(13), 2461–2464.
  • Orthogonal protection. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Protection of alcohols and phenols with methoxymethyl acetate. (n.d.). OoCities.org. Retrieved January 13, 2026, from [Link]

  • Protection of Phenol by Acetal. (n.d.). SynArchive. Retrieved January 13, 2026, from [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 13, 2026, from [Link]

  • Selective protection and deprotection of alcohols and amines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(4), 381-385.
  • Wuts, P. G. M., & Anderson, A. M. (1999). tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry, 64(13), 4887-4892.
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303.
  • Protection of Phenol by Silyl ether. (n.d.). SynArchive. Retrieved January 13, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2019). In The Chemical Synthesis of Peptides (pp. 1-118). Springer.
  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 13, 2026, from [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). [Video]. YouTube. [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Journal of Medical Genetics and Clinical Biology, 1(7).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1352.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1352.
  • Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. Retrieved January 13, 2026, from [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Amino-2-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis (SPS) has revolutionized the fields of medicinal chemistry and drug discovery by enabling the rapid and efficient assembly of vast chemical libraries.[1][2] The strategic choice of building blocks is paramount to the success of any solid-phase synthetic campaign. This guide provides an in-depth exploration of 4-Amino-2-isopropylphenol as a versatile scaffold for solid-phase synthesis. Its inherent bifunctionality, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for orthogonal chemical modifications, making it an ideal starting point for generating diverse molecular libraries. We present detailed protocols for the immobilization of this compound onto a solid support and its subsequent elaboration into N-acylated derivatives and a library of benzoxazoles, a privileged scaffold in medicinal chemistry.[3][4]

Introduction: The Strategic Advantage of this compound in Solid-Phase Synthesis

The core principle of solid-phase synthesis lies in anchoring a starting molecule to an insoluble resin, allowing for the stepwise addition of reagents in solution.[5][6] Excess reagents and by-products are easily removed by simple filtration and washing, dramatically simplifying the purification process and enabling automation.[7][8] The success of this technique hinges on the careful selection of the solid support, a suitable linker, and versatile building blocks.

This compound is a particularly attractive building block for solid-phase synthesis due to its distinct chemical features:

  • Bifunctionality: The presence of both an amino group and a hydroxyl group allows for two independent points of diversification. One group can be used for attachment to the solid support, while the other remains available for chemical modification.

  • Orthogonal Reactivity: The differing reactivity of the amine and the phenol allows for selective functionalization under different reaction conditions.

  • Structural Complexity: The isopropyl group provides a non-polar, sterically bulky feature that can be crucial for modulating the pharmacological properties of the final compounds, such as binding affinity and metabolic stability.

This guide will detail two primary applications of this compound in solid-phase synthesis: the creation of an N-acylated library and the synthesis of a benzoxazole library.

General Workflow for Library Synthesis

The overall strategy for utilizing this compound in a solid-phase library synthesis is depicted below. The phenolic hydroxyl group is typically used for attachment to a suitable resin, such as a Wang or Trityl resin, leaving the amino group exposed for subsequent diversification reactions.

G cluster_0 Solid Support Operations cluster_1 Library Generation cluster_2 Cleavage and Purification Resin Select Resin (e.g., Wang Resin) Swell Swell Resin in Anhydrous Solvent Resin->Swell Immobilize Immobilize this compound via Phenolic -OH Swell->Immobilize Wash1 Wash to Remove Excess Reagents Immobilize->Wash1 Diversify Diversification Reaction (e.g., N-Acylation with R-COOH) Wash1->Diversify Wash2 Wash Diversify->Wash2 Repeat Repeat Diversification (Optional) Wash2->Repeat Wash3 Wash Repeat->Wash3 Cleave Cleave Products from Resin (e.g., TFA) Wash3->Cleave Purify Purify Library Members (e.g., HPLC) Cleave->Purify Characterize Characterize (e.g., LC-MS, NMR) Purify->Characterize G Resin Resin-bound This compound Acylation N-Acylation with R-COOH, HATU, DIPEA Resin->Acylation Amide Resin-bound N-Acyl Intermediate Acylation->Amide Cyclization Intramolecular Cyclization (e.g., Burgess Reagent or Heat) Amide->Cyclization Benzoxazole Resin-bound Benzoxazole Derivative Cyclization->Benzoxazole Cleavage Cleavage from Resin (TFA) Benzoxazole->Cleavage FinalProduct Purified 2-Substituted Benzoxazole Cleavage->FinalProduct

Caption: Key transformations in the solid-phase synthesis of benzoxazoles.

Experimental Protocol

Step 1: Preparation of Resin-Bound this compound

  • Follow Steps 1 and 2 from the protocol in Application Note 1.

Step 2: N-Acylation

  • Swell the resin-bound aminophenol in DMF.

  • Add a solution of the desired carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF, DCM, and methanol.

Step 3: Intramolecular Cyclization and Dehydration

  • Swell the N-acylated resin in anhydrous tetrahydrofuran (THF).

  • Add Burgess reagent (3 eq.).

  • Heat the mixture at 60°C for 4 hours.

  • Cool to room temperature, drain, and wash the resin as in Step 2.4.

Step 4: Cleavage and Product Isolation

  • Cleave the benzoxazole derivative from the resin using the TFA cocktail as described in Application Note 1, Step 4.

  • Isolate and purify the final product via preparative HPLC.

Key Experimental Parameters
StepReagentsSolventTemperatureTime
N-AcylationR-COOH, HATU, DIPEADMFRoom Temp.2 hours
CyclizationBurgess ReagentTHF60°C4 hours
Cleavage95% TFA / 2.5% H₂O / 2.5% TIS-Room Temp.2 hours

Troubleshooting and Key Considerations

  • Incomplete Immobilization: Monitor the loading of this compound onto the resin using a colorimetric test (e.g., Kaiser test on a sample after Fmoc protection of the amine) or by cleaving a small amount of resin and analyzing the supernatant. If loading is low, increase reaction time or use a more reactive resin.

  • Side Reactions during Acylation: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of activated esters.

  • Incomplete Cyclization: If the benzoxazole formation is not complete, consider alternative dehydrating agents or higher temperatures. Monitor the reaction by cleaving a small resin sample and analyzing via LC-MS.

  • Racemization: When using chiral carboxylic acids, especially α-amino acids, there is a risk of racemization during activation. Use of coupling additives like OxymaPure® can help mitigate this risk.

Conclusion

This compound is a highly valuable and versatile building block for solid-phase synthesis. Its bifunctional nature allows for straightforward immobilization and subsequent diversification, making it an excellent scaffold for the generation of compound libraries for high-throughput screening in drug discovery. The protocols detailed herein for the synthesis of N-acylated derivatives and medicinally relevant benzoxazoles provide a robust framework for researchers to explore the vast chemical space accessible from this unique starting material.

References

  • Wikipedia. (n.d.). Solid-phase synthesis.
  • Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
  • ResearchGate. (2024). Solid-phase synthesis of benzoxazoles.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives.
  • MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.
  • Creative Peptides. (n.d.). Solid Phase Peptide Synthesis.
  • Humana Press. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(2-Aminopropyl)phenol.
  • ResearchGate. (2010). Combinatorial chemistry and its application - a review.
  • Open Access Journals. (n.d.). Combinatorial Chemistry: Innovations and Applications.
  • National Institutes of Health. (n.d.). Combinatorial Chemistry in Drug Discovery.

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Application Note: A Practical Guide to Monitoring Reactions of 4-Amino-2-isopropylphenol by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the effective monitoring of chemical reactions involving 4-Amino-2-isopropylphenol using Thin-Layer Chromatography (TLC). As a cornerstone technique in synthetic chemistry, TLC offers a rapid, inexpensive, and highly sensitive method for tracking the consumption of reactants and the formation of products in real-time.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step methodologies, and robust troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Rationale for TLC in Reaction Monitoring

In the landscape of chemical synthesis, particularly in pharmaceutical development, the ability to accurately monitor the progress of a reaction is paramount. It allows for the determination of reaction endpoints, the identification of intermediate species, and the optimization of reaction conditions, thereby preventing the formation of unwanted byproducts and maximizing yield. Thin-Layer Chromatography (TLC) stands out as an indispensable analytical tool for this purpose due to its simplicity, speed, and low cost.[3]

The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system, or eluent).[2][4] For a polar compound like this compound, which contains both a hydrophilic amino group and a phenolic hydroxyl group, its interaction with the polar stationary phase (typically silica gel) is a key factor in its chromatographic behavior. As a reaction proceeds, the polarity of the molecule often changes (e.g., through acylation or alkylation of the amine or phenol), leading to a change in its affinity for the stationary phase and, consequently, a different migration distance on the TLC plate. This change is what allows for the visual tracking of the reaction's progress.

Physicochemical Profile: this compound

Understanding the properties of the starting material is critical for developing a successful TLC method.

PropertyValueSource
Chemical Formula C₉H₁₃NO[5][6]
Molecular Weight 151.21 g/mol [5]
Melting Point 126 °C[5]
Appearance Solid-
Structure
4-amino-2-propan-2-ylphenol[6]
Key Functional Groups Primary Aromatic Amine (-NH₂), Phenol (-OH)-

The presence of both amine and phenol groups makes this compound a polar molecule capable of strong hydrogen bonding. This dictates that it will adhere strongly to a polar stationary phase like silica gel, requiring a sufficiently polar mobile phase to achieve optimal migration.

Core Protocol: Step-by-Step Reaction Monitoring

This protocol outlines the complete workflow for monitoring a generic reaction where this compound is the starting material.

Materials and Reagents
  • TLC Plates: Pre-coated silica gel 60 F254 plates are recommended. The "F254" indicates the presence of a fluorescent indicator that glows under 254 nm UV light.

  • Developing Chamber: A glass chamber with a tight-fitting lid.

  • Sample Application: Glass microcapillary tubes.

  • Solvents (Eluents): HPLC-grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH). Triethylamine (Et₃N) or Acetic Acid (AcOH) may be needed as modifiers.

  • Visualization: UV Lamp (254 nm) and appropriate chemical staining reagents.

  • General Lab Equipment: Fume hood, beakers, graduated cylinders, forceps, pencil, and a ruler.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Select & Prepare Mobile Phase B 2. Prepare TLC Plate (Draw Origin Line) C 3. Spot Samples (SM, Co, RM) B->C D 4. Develop Plate in Chamber C->D E 5. Dry Plate & Visualize (UV/Stain) D->E F 6. Calculate Rf Values & Interpret Results E->F

Caption: General workflow for TLC reaction monitoring.

Detailed Experimental Procedure

Step 1: Mobile Phase (Eluent) Selection The choice of eluent is the most critical variable. The goal is to find a solvent system where the starting material, this compound, has a Retention Factor (Rƒ) value between 0.2 and 0.4.[7] This ensures there is adequate space on the plate for both more polar intermediates (lower Rƒ) and less polar products (higher Rƒ) to resolve.

  • Starting Point: Begin with a 1:1 mixture of Hexane:Ethyl Acetate. This is a common starting point for many organic compounds.[8]

  • Optimization:

    • If Rƒ is too low (<0.2): The eluent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate). For very polar products, a more polar system like 95:5 Dichloromethane:Methanol might be necessary.[8]

    • If Rƒ is too high (>0.8): The eluent is too polar. Increase the proportion of the non-polar solvent (Hexane).[8]

  • Preventing Streaking: Due to the basic amino group and acidic phenol group, streaking can occur.[7] To mitigate this, add a small amount of a modifier to the eluent:

    • Add ~0.5% triethylamine (Et₃N) to neutralize acidic sites on the silica gel, improving the spot shape for basic compounds.[8][9]

    • Alternatively, add ~0.5% acetic acid (AcOH) if acidic products or intermediates are expected to streak.[9][10]

Step 2: TLC Plate Preparation

  • Handle the TLC plate only by the edges to avoid contaminating the surface.[7]

  • Using a pencil (never a pen, as ink will run with the solvent), lightly draw a straight line across the plate, about 1 cm from the bottom.[11] This is the origin line.

  • Under the origin line, make small tick marks to indicate the lanes for spotting. A standard setup includes three lanes: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).[12]

Step 3: Spotting the Plate

  • Prepare Samples: Create dilute solutions (~1%) of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or DCM.[7]

  • Application: Dip a capillary tube into the desired sample solution. Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[13]

    • Lane 1 (SM): Spot the starting this compound solution.

    • Lane 2 (C): First, spot the SM solution. Then, without moving the plate, spot the RM solution directly on top of the SM spot. This "co-spot" is crucial for confirming the identity of the starting material in the reaction lane, especially if Rƒ values are close.[12]

    • Lane 3 (RM): Spot the reaction mixture. For accurate time-course analysis, this sample should be taken directly from the reaction vessel at a specific time point.[14]

Step 4: Plate Development

  • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure this level is below the origin line on your TLC plate.[7][11]

  • Place a piece of filter paper inside the chamber, wetting it with the eluent, and close the lid. Allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front.[3][13]

  • Carefully place the spotted TLC plate into the chamber using forceps. Ensure it stands upright and does not touch the filter paper or chamber walls. Close the lid immediately.[13]

  • Allow the solvent to travel up the plate via capillary action.[2]

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[7]

Step 5: Visualization

  • UV Light (Non-destructive): Allow the solvent to fully evaporate from the plate in a fume hood. View the plate under a 254 nm UV lamp. The aromatic rings in this compound and many of its derivatives will absorb the UV light, appearing as dark spots against the glowing green background.[1][15] Lightly circle the observed spots with a pencil.

  • Chemical Staining (Destructive): If compounds are not UV-active or for confirmation, a chemical stain can be used.

    • Ninhydrin Stain: Excellent for visualizing the primary amine group of this compound. Upon gentle heating, it produces characteristic pink or purple spots.[10][16] This is useful to confirm if the starting material has been consumed.

    • Potassium Permanganate (KMnO₄) Stain: A general oxidative stain that reacts with oxidizable groups like phenols and amines, appearing as yellow-brown spots on a purple background.[17]

    • Ferric Chloride (FeCl₃) Stain: Specific for phenols, typically producing blue, violet, or green spots.[17][18] This can help track the fate of the phenolic -OH group.

Step 6: Interpretation and Rƒ Calculation The progress of the reaction is determined by observing the changes in the spots over time.

  • The spot corresponding to the starting material (identified in the SM lane and the lower spot in the co-spot lane) should diminish in intensity.

  • A new spot (or spots) corresponding to the product(s) should appear and increase in intensity.

The Retention Factor (Rƒ) is a quantitative measure used to describe the position of a spot. It is a ratio and has no units.[19][20]

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) [21]

Measure the distances from the origin line. An Rƒ value is constant for a specific compound in a specific eluent system under consistent conditions.[13]

Visualizing Reaction Progress

TLC_Progress Idealized TLC Plates Over Time cluster_T0 T = 0 min cluster_Tmid T = 30 min cluster_Tend T = 60 min (Complete) T0_plate T0_origin SM  C  RM T0_spot1 T0_spot2 T0_spot3 Tmid_plate Tmid_origin SM  C  RM Tmid_spot1 Tmid_spot2a Tmid_spot2b Tmid_spot3a Tmid_spot3b Tend_plate Tend_origin SM  C  RM Tend_spot1 Tend_spot2a Tend_spot2b Tend_spot3

Caption: Reaction progress shown by TLC. Blue spots are the starting material (SM), red spots are the product.

Troubleshooting Common TLC Issues

ProblemProbable Cause(s)Solution(s)
Streaking or Elongated Spots 1. Sample is too concentrated (overloaded).2. Sample is strongly acidic or basic.3. Inappropriate eluent polarity.1. Dilute the sample solution before spotting.[7][11]2. Add a modifier (e.g., 0.5% Et₃N or AcOH) to the mobile phase.[9]3. Re-evaluate and adjust the eluent system.[11]
No Spots are Visible 1. Sample is too dilute.2. Compound is not UV-active.3. Solvent level in chamber was above the origin line.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7][9]2. Use a chemical stain (e.g., KMnO₄, Ninhydrin) or iodine chamber.[7][9]3. Ensure the origin line is always above the solvent level when preparing the chamber.[11]
Rƒ Value is Too High or Too Low 1. Rƒ too low (<0.2): Eluent is not polar enough.2. Rƒ too high (>0.8): Eluent is too polar.1. Increase the polarity of the eluent (e.g., increase the % of EtOAc in Hexane).[9]2. Decrease the polarity of the eluent (e.g., decrease the % of EtOAc in Hexane).[9]
Uneven or Crooked Solvent Front 1. The plate was touching the side of the chamber or filter paper.2. The top of the chamber was not properly sealed.1. Reposition the plate so it is centered and not touching anything.2. Ensure the lid is tightly sealed to maintain a saturated atmosphere.[11]
Spots are a Crescent Shape The adsorbent was disturbed or gouged during the spotting process.Be gentle when spotting; touch the capillary to the plate without applying pressure.[7]

Conclusion

Thin-Layer Chromatography is a powerful, efficient, and indispensable technique for monitoring the progress of reactions involving this compound. By carefully selecting the mobile phase, properly preparing and spotting the TLC plate, and using appropriate visualization techniques, researchers can gain valuable real-time insights into their chemical transformations. This guide provides a robust framework and practical advice to ensure the successful application of TLC, leading to more efficient reaction optimization and higher quality synthetic outcomes.

References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder . University of Colorado Boulder. [Link]

  • Calculating retention factors for TLC (video) . Khan Academy. [Link]

  • Thin Layer Chromatography: Principle, Parts, Steps, Uses . Microbe Notes. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Bitesize Bio. [Link]

  • Thin Layer Chromatography . Chemistry Online @ UTSC. [Link]

  • Principles of Thin Layer Chromatography . SORD-AFRL. [Link]

  • How do you calculate the Rf value in thin-layer chromatography (TLC)? . Proprep. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Medium. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions . Medium. [Link]

  • Thin Layer Chromatography . Gavilan College. [Link]

  • Thin-layer chromatography . Wikipedia. [Link]

  • Thin layer chromatography (TLC) Rf measurement . LabSim - LearnSci. [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual . University of Saskatchewan. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method . Royal Society of Chemistry. [Link]

  • How To: Monitor by TLC . University of Rochester, Department of Chemistry. [Link]

  • Monitoring Reactions by TLC . Washington State University. [Link]

  • How to calculate an Rf value . YouTube. [Link]

  • TLC stains . Organic Chemistry. [Link]

  • TLC Visualization Reagents . EPFL. [Link]

  • TLC Visualization Methods . University of California, Los Angeles. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF . ResearchGate. [Link]

  • 2.3F: Visualizing TLC Plates . Chemistry LibreTexts. [Link]

  • Chromatography: Solvent Systems for TLC . University of Rochester, Department of Chemistry. [Link]

  • How to analysis the phenolic compounds by TLC, the method and solvants? . ResearchGate. [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde . Niscair. [Link]

  • This compound (C9H13NO) . PubChemLite. [Link]

  • 4-Isopropylphenol . Wikipedia. [Link]

  • 4-Amino-2-isopropyl-5-methylphenol . PubChem. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach . MDPI. [Link]

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Scale-up synthesis of 4-Amino-2-isopropylphenol for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-up Synthesis of 4-Amino-2-isopropylphenol for Preclinical Studies

Authored by a Senior Application Scientist

Abstract

This application note provides a comprehensive, scientifically-grounded guide for the multi-gram scale-up synthesis of this compound, a key intermediate in pharmaceutical development. Recognizing the compound's emerging importance as a structural motif in oncology and other therapeutic areas, this document details a robust, two-step synthetic route starting from commercially available 2-isopropylphenol.[1][2][3] The protocol is designed for scalability and reproducibility, critical for supplying material for preclinical toxicology and efficacy studies. We elaborate on the causality behind procedural choices, from regioselective nitration to catalytic hydrogenation, and provide self-validating protocols that include in-process controls, detailed purification techniques, and final analytical characterization. All procedures are presented with an emphasis on safety and operational efficiency, ensuring researchers and drug development professionals can confidently implement this synthesis.

Introduction: The Rationale for a Scalable Synthesis

This compound is a substituted aminophenol derivative. The aminophenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including analgesics and potent anti-cancer compounds.[4][5] Specifically, analogues of 4-aminophenol have demonstrated significant antiproliferative activities, making derivatives like this compound valuable building blocks for the discovery of novel therapeutics.[1]

The successful transition from discovery to preclinical evaluation hinges on the reliable production of high-purity active pharmaceutical ingredients (APIs) and their intermediates. A scalable, well-characterized, and reproducible synthetic route is therefore not merely an academic exercise but a foundational requirement for any drug development program. This guide addresses this need by presenting a detailed pathway for producing this compound in quantities sufficient for comprehensive preclinical assessment.

The chosen synthetic strategy involves two primary transformations:

  • Regioselective Nitration: Introduction of a nitro group at the para-position of 2-isopropylphenol to form the key intermediate, 2-isopropyl-4-nitrophenol.

  • Catalytic Reduction: Conversion of the nitro intermediate to the target amine, this compound, using catalytic hydrogenation.

This approach was selected for its high yields, operational simplicity, and the use of readily available and cost-effective reagents, making it amenable to scale-up.

Overall Synthetic Workflow

The diagram below outlines the complete workflow, from starting material procurement to the final, analytically validated product.

G cluster_start Phase 1: Intermediate Synthesis cluster_product Phase 2: Final Product Synthesis cluster_end Phase 3: Quality Control SM 2-Isopropylphenol (Starting Material) Nitration Step 1: Nitration (HNO3, Acetic Acid) SM->Nitration Reagents Workup1 Quench & Extract Intermediate Nitration->Workup1 Reaction Mixture Reduction Step 2: Reduction (H2, Pd/C) Workup1->Reduction 2-isopropyl-4-nitrophenol (Intermediate) Workup2 Catalyst Filtration Reduction->Workup2 Reaction Mixture Purification Recrystallization Workup2->Purification Crude Product QC Final Product QC (HPLC, NMR, MS) Purification->QC Purified Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-isopropyl-4-nitrophenol (Intermediate)

Scientific Rationale

The initial step is the electrophilic aromatic substitution of 2-isopropylphenol. Both the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are activating and ortho-, para-directing.[6] The bulky isopropyl group provides significant steric hindrance at the C6 (ortho) position. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed predominantly to the C4 (para) position, which is sterically accessible and electronically activated by the potent hydroxyl group. Using a dilute solution of nitric acid in a solvent like glacial acetic acid helps to control the reaction's exothermicity and minimize the formation of dinitrated or oxidized byproducts.[7]

Safety Precautions: Handling Nitric Acid

Nitric acid is a strong oxidizing agent and is highly corrosive. All operations must be performed in a chemical fume hood.[8] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.[9] Reactions involving nitric acid can be exothermic and may produce toxic nitrogen oxide vapors.[10] Ensure the reaction is well-cooled and that the nitric acid is added slowly and in a controlled manner. Have a base (e.g., sodium bicarbonate solution) ready for neutralization in case of a spill.

Experimental Protocol (100g Scale)
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Isopropylphenol136.19100.0 g0.734Starting Material
Glacial Acetic Acid60.05500 mL-Solvent
Nitric Acid (70%)63.0147.0 mL0.7341.0 equivalent
Deionized Water18.022 L-For quenching
Dichloromethane (DCM)84.931 L-Extraction Solvent
Saturated NaCl (Brine)-500 mL-For washing
Anhydrous MgSO₄120.3750 g-Drying Agent

Procedure:

  • Dissolution: In a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-isopropylphenol (100.0 g) in glacial acetic acid (500 mL).

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with stirring.

  • Nitric Acid Addition: Slowly add the 70% nitric acid (47.0 mL) dropwise via the dropping funnel over approximately 60-90 minutes. Causality: A slow addition rate is critical to maintain the internal temperature below 10 °C, preventing runaway reactions and minimizing byproduct formation.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: In a separate large beaker (5 L), place 2 L of ice-cold deionized water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A yellow solid will precipitate. Causality: Quenching in ice water precipitates the organic product while the inorganic acids and acetic acid remain in the aqueous phase.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the product with dichloromethane (3 x 300 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-isopropyl-4-nitrophenol as a yellow-orange solid. The crude product is typically of sufficient purity for the next step.

  • Expected Yield: ~125-135 g (90-96%).

Part 2: Synthesis of this compound (Final Product)

Scientific Rationale

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups to anilines.[11] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation due to its high activity and selectivity. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the palladium surface, where the transfer of hydrogen atoms occurs, leading to the reduction of the nitro group. The primary by-product is water, making the reaction workup straightforward.

Safety Precautions: Catalytic Hydrogenation

Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should always be handled in a wet state and under an inert atmosphere (e.g., Nitrogen or Argon). Hydrogen gas is extremely flammable. The reaction must be conducted in a well-ventilated area, away from ignition sources, using equipment designed for hydrogenation. After the reaction, the catalyst must be filtered carefully and kept wet to prevent ignition upon contact with air.

Experimental Protocol (125g Scale)
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-isopropyl-4-nitrophenol181.20125.0 g0.690Crude from Part 1
Palladium on Carbon (10% Pd)-6.25 g-5 wt% catalyst, wet
Ethanol (EtOH)46.071.25 L-Solvent
Hydrogen Gas (H₂)2.0250 psi-Reducing Agent
Celite®-25 g-Filtration Aid

Procedure:

  • Reaction Setup: To a hydrogenation vessel (e.g., a 2 L Parr shaker), add the crude 2-isopropyl-4-nitrophenol (125.0 g) and ethanol (1.25 L).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (6.25 g, 50% wet). Causality: Adding the catalyst under an inert atmosphere prevents potential ignition.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and begin vigorous agitation. The reaction is exothermic, and a slight temperature increase may be observed.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: A Celite® pad prevents the fine catalyst particles from passing through the filter paper. Wash the filter cake with additional ethanol (2 x 100 mL). The catalyst on the filter pad should be immediately quenched with water and kept wet until proper disposal.

  • Concentration: Combine the filtrates and remove the ethanol under reduced pressure. This will yield the crude this compound, often as a dark oil or solid.

Part 3: Purification and Final Characterization

Rationale for Purification

Aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities.[12] Therefore, purification must be performed efficiently, and the final product should be stored under an inert atmosphere. Recrystallization is an effective method for removing both inorganic and organic impurities. The patent literature for the closely related p-aminophenol suggests various solvent systems and the use of antioxidants like sodium bisulfite during purification to improve the color and stability of the final product.[12][13][14]

G cluster_purification Purification Logic Crude Crude Product (Contains impurities, colored) Dissolve Dissolve in Hot Solvent (Toluene/Heptane) Crude->Dissolve Cool Controlled Cooling (Induces crystallization) Dissolve->Cool Saturated Solution Isolate Isolate Crystals (Filtration) Cool->Isolate Crystal Slurry Dry Dry Under Vacuum Isolate->Dry Wet Cake Final Pure Crystalline Product (Light-colored, stable) Dry->Final

Caption: Logical flow of the recrystallization process for purification.

Recrystallization Protocol
  • Solvent Preparation: Prepare a solvent mixture of Toluene and Heptane (e.g., 1:2 v/v).

  • Dissolution: Transfer the crude product to a flask and add the minimum amount of the hot solvent mixture required to fully dissolve the material. A small amount of sodium bisulfite (~0.5 g) can be added to prevent oxidation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Expected Yield: ~80-90 g of this compound from the crude material (Overall yield from 2-isopropylphenol: ~60-70%).

  • Storage: Store the final product in an amber bottle under a nitrogen or argon atmosphere to prevent degradation.

Final Product Quality Control

For preclinical use, the final product must meet stringent purity and identity specifications.

TestSpecificationMethod
AppearanceOff-white to light tan crystalline solidVisual Inspection
Purity≥ 98.0% (AUC)HPLC-UV[15][16][17]
IdentityConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Melting Point~126 °C[18]Melting Point Apparatus
Residual SolventsToluene ≤ 890 ppm, Heptane ≤ 5000 ppmHeadspace GC

Conclusion

This application note details a reliable and scalable two-step synthesis for producing this compound. By providing a rationale for each procedural choice, emphasizing critical safety considerations, and outlining a comprehensive purification and characterization strategy, this guide serves as a complete resource for researchers requiring multi-gram quantities of this valuable intermediate for preclinical drug development programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Reduction of 2-Isopropyl-5-methyl-4-nitrophenol.
  • Leston, G. (1984). Process for the purification of p-aminophenol. (U.S. Patent No. 4,440,954). U.S.
  • Leston, G. (1984). Process for the purification of p-aminophenol.
  • Fillippi, B., et al. (1972). Process for the purification of p-aminophenol. (U.S. Patent No. 3,658,905).
  • Baron, F. A., & Benner, R. G. (1973). Purification of p-aminophenol. (U.S. Patent No. 3,717,680).
  • Joschek, H. I. (1977). Method for purifying crude 4-aminophenol. (Chinese Patent No. CN1021818C).
  • Environmental Health & Safety, University of California, Santa Barbara. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Quora. (2024). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

  • PubMed. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Retrieved from [Link]

  • Benchchem. (n.d.). Physical and chemical properties of 2-Isopropyl-5-methyl-4-nitrophenol.
  • PubMed Central. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Aminophenol – Knowledge and References. Retrieved from [Link]

  • PubMed. (1991). Effect of Bis(p-Nitrophenyl) Phosphate on Acetaminophen and P-Aminophenol Nephrotoxicity and Metabolism in Fischer 344 Rats. Retrieved from [Link]

  • Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]

  • MDPI. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection.
  • PrepChem.com. (n.d.). Synthesis of 4-isopropyl-2-nitrophenol. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Highly efficient catalytic/sonocatalytic reduction of 4-nitrophenol and antibacterial activity through a bifunctional Ag/ZnO nanohybrid material prepared via a sodium alginate method. Retrieved from [Link]

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Troubleshooting & Optimization

Common byproducts in the synthesis of 4-Amino-2-isopropylphenol and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2-isopropylphenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic origins of common byproducts, provide robust analytical protocols for their identification, and offer field-tested troubleshooting strategies to optimize your reaction outcomes.

Overview of the Synthetic Pathway

The most prevalent and industrially relevant synthesis of this compound is a two-step process commencing with 2-isopropylphenol. The first step involves the regioselective nitration of the phenol ring, followed by the reduction of the resulting nitro-intermediate to the desired amino group.

Synthesis_Pathway Start 2-Isopropylphenol Intermediate 2-Isopropyl-4-nitrophenol Start->Intermediate Step 1: Nitration (e.g., HNO₃, H₂SO₄/HOAc) Product This compound Intermediate->Product Step 2: Reduction (e.g., H₂, Pd/C or NaBH₄) Nitration_Byproducts cluster_main Main Reaction cluster_side Byproduct Formation A 2-Isopropylphenol B 2-Isopropyl-4-nitrophenol (Desired Product) A->B Para-Nitration (Major Pathway) C 2-Isopropyl-6-nitrophenol (Isomeric Impurity) A->C Ortho-Nitration (Minor Pathway) E Oxidation Products (e.g., Quinones) A->E Oxidation D 2-Isopropyl-4,6-dinitrophenol (Dinitrated Impurity) B->D Further Nitration (Harsh Conditions)

Caption: Formation pathways for common byproducts during nitration.

Part 2: Troubleshooting the Reduction of 2-Isopropyl-4-nitrophenol

This section addresses impurities that arise during the conversion of the nitro-intermediate to the final this compound product. Catalytic hydrogenation (e.g., H₂ with Pd/C) is the most common method.

Q3: My final product is off-color and my analysis shows impurities with molecular weights between the starting nitro compound and the final amine. What are they?

Answer: These are likely intermediates from incomplete reduction . The reduction of a nitro group to an amine is a multi-electron process that proceeds through several stable intermediates.

  • Causality (Expertise & Experience): The reduction pathway is generally accepted as: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamino (-NHOH) → Amino (-NH₂) If the reaction is stopped prematurely, the catalyst is deactivated, or hydrogen pressure is insufficient, the nitroso and hydroxylamino intermediates can be isolated as impurities. These species are often colored and less stable than the final amine.

  • Troubleshooting & Prevention:

    • Catalyst Activity: Ensure you are using a fresh, active catalyst. Noble metal catalysts like Palladium on Carbon (Pd/C) can be poisoned by sulfur or other contaminants. Using a sufficient catalyst loading (typically 1-5 mol%) is crucial.

    • Hydrogen Pressure: Perform the reaction under an adequate and constant pressure of hydrogen (e.g., from a balloon or a Parr hydrogenator). Insufficient H₂ is a common cause of incomplete reduction.

    • Reaction Time & Monitoring: Allow the reaction to proceed until hydrogen uptake ceases. Monitor by TLC or HPLC to confirm the complete disappearance of the starting material and any intermediates.

Q4: I've detected an impurity with a molecular weight roughly double that of the product, specifically m/z around 300. What could this be?

Answer: You are likely observing dimeric coupling byproducts , such as azoxy or azo compounds.

  • Causality (Expertise & Experience): These byproducts form from the condensation of the reduction intermediates. For example, the condensation of a nitroso intermediate with a hydroxylamino intermediate can form an azoxy compound: R-NO + R-NHOH → R-N(O)=N-R + H₂O Further reduction can yield the corresponding azo compound (R-N=N-R). This side reaction is more prevalent in reductions using metals in acidic or basic media but can still occur during catalytic hydrogenation if conditions are not optimal (e.g., poor mixing leading to localized areas of high intermediate concentration).

  • Troubleshooting & Prevention:

    • Efficient Stirring: Ensure vigorous agitation throughout the reaction. This maintains a homogenous distribution of reactants at the catalyst surface and minimizes the bulk concentration of reactive intermediates, favoring their complete reduction over condensation.

    • Solvent Choice: The choice of solvent can influence the reaction rate and byproduct profile. Alcohols like ethanol or methanol are common and effective. [1]

Part 3: Analytical Workflow and Impurity Identification

A systematic approach is essential for identifying unknown impurities.

Analytical_Workflow cluster_workflow Impurity Identification Workflow Start Crude Product Sample HPLC 1. Chromatographic Separation (HPLC / UPLC) Start->HPLC MS 2. Mass Analysis (LC-MS) Determine Molecular Weight HPLC->MS Separated Peaks NMR 3. Structural Elucidation (NMR Spectroscopy) Confirm Connectivity MS->NMR Hypothesized Structure (based on MW) ID Impurity Identified NMR->ID

Caption: A systematic workflow for the identification of process impurities.

Protocol: HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for separating the target compound from its potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan from m/z 100-500.

Data Summary: Key Byproducts and Their Identification

The table below summarizes the key characteristics of the discussed byproducts.

Compound NameStructureMolecular FormulaExact Mass [M+H]⁺Key Analytical Features
Starting Material 2-IsopropylphenolC₉H₁₂O137.0961Elutes early in RP-HPLC. ¹H NMR shows a characteristic isopropyl septet and doublet.
Intermediate 2-Isopropyl-4-nitrophenol [2][3]C₉H₁₁NO₃182.0812Strong UV absorbance. ¹H NMR shows downfield shifted aromatic protons due to the -NO₂ group.
Product This compound [4]C₉H₁₃NO152.1070¹H NMR shows upfield shifted aromatic protons compared to the nitro-intermediate.
Isomeric Byproduct 2-Isopropyl-6-nitrophenolC₉H₁₁NO₃182.0812Same MW as the 4-nitro intermediate. Can be separated by HPLC. ¹H NMR will show a different aromatic splitting pattern.
Dinitrated Byproduct 2-Isopropyl-4,6-dinitrophenolC₉H₁₀N₂O₅227.0662Higher MW. Elutes later in RP-HPLC. Distinct aromatic proton signals in ¹H NMR.
Coupling Byproduct 4,4'-Azoxy-3,3'-diisopropylphenolC₁₈H₂₂N₂O₃331.1703Significantly higher MW (~2x product). Distinctive isotopic pattern for N₂.

References

  • Quick Company. (n.d.). A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene. Retrieved from [Link]

  • Stull, D. R. (1959). U.S. Patent No. 2,868,844. Google Patents.
  • Leston, G. (1984). U.S. Patent No. 4,484,011. Google Patents.
  • ResearchGate. (2012). How to prepare 4-isopropylphenol with good yield and low economic? Retrieved from [Link]

  • Gómez-Marín, A. M., et al. (2016). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Journal of Materials Chemistry A. Retrieved from [Link]

  • NOP - The Organic Chemistry Notebook Series. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

  • Diaz, E., et al. (2012). On the biodegradability of nitrophenols and their reaction products by catalytic hydrogenation. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropylphenol. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Fu, Y., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • PubMed. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • PubMed Central. (2015). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]

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How to improve the yield and purity of 4-Amino-2-isopropylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-isopropylphenol (4A2IPP). This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with this synthesis, focusing on maximizing both yield and purity. We will move beyond simple protocols to explain the chemical reasoning behind each step, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 4A2IPP, which typically proceeds via the nitration of 2-isopropylphenol followed by the reduction of the resulting 2-isopropyl-4-nitrophenol intermediate.

Question 1: My overall yield for the two-step synthesis is consistently low (<50%). What are the most critical points of failure?

Answer: Low overall yield is a frequent issue that can stem from inefficiencies in either the nitration or the reduction step. A systematic approach is required to identify the root cause.

The primary culprits are typically:

  • Poor Regioselectivity in Nitration: The nitration of 2-isopropylphenol can yield a mixture of isomers, primarily the desired 4-nitro product and the undesired 6-nitro isomer. The bulky isopropyl group provides some steric hindrance that favors para-substitution, but suboptimal conditions can increase the formation of the ortho-isomer, which is difficult to separate and reduces the yield of the desired intermediate.

  • Incomplete Reduction: The conversion of the nitro group to an amine can be sluggish if the reducing agent is not sufficiently active or if the reaction conditions are not optimized. This leaves unreacted starting material in your crude product.

  • Product Degradation: this compound is an aminophenol, a class of compounds highly susceptible to oxidation.[1] Exposure to air, especially under neutral or basic conditions, can lead to the formation of colored quinone-imine species and polymeric byproducts, significantly reducing the isolated yield of the pure compound.

  • Mechanical Losses During Workup: The workup for the reduction step, particularly the Béchamp reduction, can generate iron oxide sludges that are difficult to handle and can trap a significant amount of product.[2]

To diagnose the problem, it is essential to analyze the crude product of each step by TLC or LC-MS to determine if the issue lies in poor conversion or byproduct formation.

Question 2: I'm performing the nitration of 2-isopropylphenol and getting a mixture of products. How can I improve the selectivity for 2-isopropyl-4-nitrophenol?

Answer: Achieving high para-selectivity is crucial. The key is to control the reaction kinetics and the nature of the nitrating species.

  • Causality: The nitronium ion (NO₂⁺) is a highly reactive electrophile. Milder reaction conditions can increase the selectivity for the sterically less hindered para-position.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition of the nitrating agent.[3] Runaway temperatures dramatically decrease selectivity and increase the risk of over-nitration.

    • Nitrating Agent: Using a milder nitrating agent can improve selectivity. Instead of concentrated nitric acid alone, consider using a mixture of nitric acid in glacial acetic acid or utilizing a pre-formed nitrating mixture like acetyl nitrate.

    • Order of Addition: Slowly add the nitric acid solution to the solution of 2-isopropylphenol. This keeps the concentration of the nitrating agent low at any given moment, disfavoring side reactions.

ParameterRecommended ConditionRationale
Temperature 0–5 °CSlows reaction rate, increasing kinetic selectivity for the para position.
Solvent Glacial Acetic AcidModerates the reactivity of nitric acid.
Addition Rate Slow, dropwisePrevents localized temperature spikes and high concentrations of NO₂⁺.

Question 3: My final product is a dark brown or black solid instead of the expected off-white or light tan powder. What is causing this discoloration and how can I prevent it?

Answer: This is a classic sign of product oxidation.[1] The amino and phenol groups are electron-donating, making the aromatic ring highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities and light.

  • Prevention During Workup:

    • Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Antioxidants: During the aqueous workup, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) to the aqueous phase to quench dissolved oxygen and prevent oxidation of the product.

  • Prevention During Purification & Storage:

    • Recrystallization: When recrystallizing, use degassed solvents and consider flushing the crystallization flask with nitrogen before cooling.

    • Storage: Store the purified this compound in an amber vial under an inert atmosphere and in a freezer to protect it from light, heat, and oxygen.

Question 4: I used the Béchamp reduction (Iron/HCl) and now I'm struggling to isolate my product from a thick, brown sludge. How can I improve this workup?

Answer: The iron oxide/hydroxide sludge formed during the neutralization of a Béchamp reduction is a common and challenging issue.[2] The fine particulate matter can clog filter paper and form stable emulsions during extraction.

  • Workflow Diagram: Improved Béchamp Workup

    A 1. Cool Reaction Mixture B 2. Add Filter Aid (e.g., Celite®) A->B Crucial for breaking up fine particles C 3. Filter through Celite® Pad B->C D 4. Transfer Filtrate to Separatory Funnel C->D Removes bulk of iron oxides E 5. Neutralize Slowly with NaHCO₃ / Na₂CO₃ D->E Caution: CO₂ evolution F 6. Extract with Organic Solvent (e.g., EtOAc) E->F Product moves to organic phase G 7. Wash, Dry, Concentrate F->G

    Caption: Improved workup for Béchamp reduction.

  • Detailed Steps:

    • After the reaction is complete, cool the mixture to room temperature.

    • While still acidic, add a generous amount of a filter aid like Celite® and stir to create a slurry.

    • Filter this slurry through a thick pad of Celite® in a Büchner funnel to remove unreacted iron and some of the iron salts. Wash the pad with a small amount of dilute acid.

    • Transfer the filtrate to a beaker or flask large enough to accommodate gas evolution.

    • Slowly and carefully add a base like sodium bicarbonate or sodium carbonate solution to neutralize the acid. The pH should be brought to ~7-8. This will precipitate the remaining iron as hydroxides.

    • Extract the neutralized mixture multiple times with an organic solvent like ethyl acetate. The product is more soluble in the organic phase, while the iron hydroxides remain in the aqueous layer.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Detailed Experimental Protocols

Protocol 1: Nitration of 2-Isopropylphenol

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-isopropylphenol (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Prepare a nitrating solution by slowly adding concentrated nitric acid (1.1 eq) to glacial acetic acid (2 volumes) in a separate flask, keeping it cool.

  • Add the nitrating solution dropwise to the 2-isopropylphenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow solid, 2-isopropyl-4-nitrophenol, will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. It can be purified by recrystallization from an ethanol/water mixture if necessary. Expected yield: 75-85%.

Protocol 2: Béchamp Reduction of 2-isopropyl-4-nitrophenol

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-isopropyl-4-nitrophenol (1.0 eq), ethanol (10 volumes), and water (3 volumes).

  • Add iron powder (3.0-4.0 eq) and ammonium chloride (0.5 eq) to the mixture.

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling to control the reflux rate.

  • Maintain reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and follow the "Improved Béchamp Workup" described in Question 4. The crude this compound can be purified by recrystallization from toluene or an ethyl acetate/hexane mixture under a nitrogen atmosphere. Expected yield: 80-90%.[2][4]

Protocol 3: Catalytic Hydrogenation of 2-isopropyl-4-nitrophenol

  • To a hydrogenation vessel, add 2-isopropyl-4-nitrophenol (1.0 eq) and a solvent such as methanol or ethyl acetate (10-20 volumes).

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).[5]

  • Stir the mixture vigorously at room temperature or with gentle heating (30-40 °C) until hydrogen uptake ceases (typically 4-8 hours).

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as described in Protocol 2. Expected yield: 90-98%.

Synthesis and Troubleshooting Overview

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification & Troubleshooting A 2-Isopropylphenol B Nitration (HNO₃, Acetic Acid, 0-5°C) A->B C 2-Isopropyl-4-nitrophenol B->C D Reduction Method C->D E Béchamp Reduction (Fe/NH₄Cl) D->E Good for scale-up, workup intensive F Catalytic Hydrogenation (H₂, Pd/C) D->F High yield, clean, requires pressure G This compound (Crude) E->G F->G H Purification (Recrystallization under N₂) G->H I Pure this compound H->I J Problem: Low Yield I->J Check Nitration Selectivity & Reduction Completion K Problem: Discoloration I->K Prevent Oxidation! (Use inert atmosphere, antioxidants)

Caption: Overall workflow for 4A2IPP synthesis.

References

  • Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Wikipedia. Béchamp reduction. Available at: [Link]

  • Chem-Station. Bechamp Reduction. Available at: [Link]

  • ResearchGate. How to prepare 4-isopropylphenol with good yield and low econmic?. Available at: [Link]

  • PubChem. 2-(2-Aminopropyl)phenol. Available at: [Link]

  • PubChemLite. This compound (C9H13NO). Available at: [Link]

  • Google Patents. US4484011A - Process for preparation of 4-isopropylphenol.
  • Organic Chemistry Portal. Catalytic Amination of Phenols with Amines. Available at: [Link]

  • TSI Journals. Organic CHEMISTRY. Available at: [Link]

  • Google Patents. CN1197785A - Preparation of o-isopropyl phenol.
  • Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

  • PubChem. 2-Isopropyl-4-nitrophenol. Available at: [Link]

  • PubChem. 2-Isopropylphenol. Available at: [Link]

  • Google Patents. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation.
  • ResearchGate. Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers. Available at: [Link]

  • Google Patents. DE2930754C2 - Process for the preparation of p-aminophenol.
  • MDPI. Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Available at: [Link]

  • MDPI. Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. Available at: [Link]

  • PubMed. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. Available at: [Link]

  • Royal Society of Chemistry. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Available at: [Link]

  • ResearchGate. Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. Available at: [Link]

  • Google Patents. CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
  • Alchem Pharmtech. CAS 3280-68-0 | 2-Amino-4-isopropylphenol. Available at: [Link]

  • Google Patents. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
  • Google Patents. US4391998A - Production of para-isopropylphenol.
  • European Patent Office. Process for the purification of p-aminophenol. Available at: [Link]

Sources

Technical Support Center: 4-Amino-2-isopropylphenol Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support resource for troubleshooting reactions involving 4-Amino-2-isopropylphenol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of its derivatives. As a bifunctional molecule with both a nucleophilic amino group and a reactive phenolic hydroxyl group, this compound presents unique synthetic challenges. This guide will walk you through diagnosing and resolving incomplete reactions, ensuring the success of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-acylation reaction of this compound is showing low yield and multiple spots on TLC. What are the likely causes and how can I fix it?

A1: Incomplete N-acylation is a common issue and can stem from several factors, primarily revolving around competitive side reactions and suboptimal reaction conditions.

The presence of two nucleophilic sites, the amino group (-NH2) and the hydroxyl group (-OH), on the this compound scaffold is the primary reason for competing reactions. The amino group is generally more nucleophilic than the phenolic hydroxyl group and should react preferentially under standard acylation conditions. However, factors like the choice of base, solvent, and temperature can lead to undesired O-acylation or di-acylation.

Troubleshooting Steps:

  • Assess Nucleophilicity and Basicity: The amino group is a stronger base and a better nucleophile than the phenolic hydroxyl group.[1] Therefore, it should be the primary site of acylation. If you are observing significant O-acylation, your reaction conditions may be too harsh.

  • Choice of Base: A strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and leading to competitive O-acylation.

    • Recommendation: Use a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are sufficient to scavenge the acid byproduct of the reaction without significantly deprotonating the phenol.

  • Reaction Temperature: Elevated temperatures can promote the less favorable O-acylation.

    • Recommendation: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.

  • Solvent Selection: The polarity of the solvent can influence the relative nucleophilicity of the two functional groups.

    • Recommendation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.

  • Reagent Stoichiometry: Using a large excess of the acylating agent can lead to di-acylation.

    • Recommendation: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the acylating agent.

Visualizing the Competing Reactions:

G cluster_reactants Reactants cluster_products Potential Products 4-AIP This compound N_Product Desired N-Acylated Product 4-AIP->N_Product Favored Pathway (Higher Nucleophilicity of -NH2) O_Product Undesired O-Acylated Product 4-AIP->O_Product Side Reaction (Promoted by strong base/high temp) AcylatingAgent Acylating Agent (e.g., Acyl Chloride) Di_Product Di-Acylated Product N_Product->Di_Product Excess Acylating Agent O_Product->Di_Product Excess Acylating Agent

Caption: Competing acylation pathways for this compound.

Q2: I am attempting an O-alkylation of this compound, but the reaction is sluggish and I'm recovering mostly starting material. What's going wrong?

A2: Incomplete O-alkylation often points to issues with base selection, the reactivity of the alkylating agent, or the need for protecting the more reactive amino group.

For successful O-alkylation, the phenolic hydroxyl group must be deprotonated to form a phenoxide ion, which is a much stronger nucleophile. However, the amino group can also be alkylated, leading to a mixture of products.

Troubleshooting Steps:

  • Base Selection is Crucial: A base strong enough to deprotonate the phenol (pKa ~10) is required.

    • Recommendation: Use a strong base like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base can also be influenced by the solvent. For instance, NaH is often used in anhydrous THF or DMF.

  • Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl.

    • Recommendation: If using an alkyl chloride with slow reactivity, consider switching to the corresponding bromide or iodide.

  • Protecting the Amino Group: To prevent competitive N-alkylation, it is often advantageous to protect the amino group before proceeding with O-alkylation.[2]

    • Recommended Protecting Groups: The Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups are commonly used and can be removed under acidic or hydrogenolysis conditions, respectively, after the O-alkylation is complete.[3]

Workflow for Selective O-Alkylation:

G Start This compound Protect Protect Amino Group (e.g., with Boc-anhydride) Start->Protect Protected_Intermediate N-Boc-4-Amino-2-isopropylphenol Protect->Protected_Intermediate O_Alkylation O-Alkylation (e.g., Alkyl halide, K2CO3) Protected_Intermediate->O_Alkylation O_Alkylated_Protected N-Boc-O-Alkyl-4-Amino-2-isopropylphenol O_Alkylation->O_Alkylated_Protected Deprotect Deprotect Amino Group (e.g., with TFA or HCl) O_Alkylated_Protected->Deprotect Final_Product Desired O-Alkyl-4-Amino-2-isopropylphenol Deprotect->Final_Product

Caption: Recommended workflow for selective O-alkylation.

Q3: My reaction mixture is turning dark brown/black, and I'm isolating a complex mixture of products. What is causing this decomposition?

A3: The discoloration of your reaction mixture is a strong indicator of oxidation of the aminophenol.

Phenols, and especially aminophenols, are susceptible to oxidation, which can be accelerated by air, light, heat, or the presence of certain metal ions.[4][5] This oxidation can lead to the formation of quinone-imine species and subsequent polymerization, resulting in the dark, tarry substances you are observing.

Troubleshooting Steps:

  • Inert Atmosphere: The most critical step is to exclude oxygen from your reaction.

    • Recommendation: Perform the reaction under an inert atmosphere of nitrogen or argon. This can be achieved by using standard Schlenk line techniques or a glovebox.

  • Degassed Solvents: Solvents can contain dissolved oxygen which can initiate oxidation.

    • Recommendation: Degas your solvents before use by bubbling nitrogen or argon through them for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Antioxidants: In some cases, adding a small amount of an antioxidant can help to suppress oxidation.

    • Recommendation: Consider adding a radical scavenger like BHT (butylated hydroxytoluene), although this should be tested on a small scale to ensure it does not interfere with your desired reaction.

  • Purity of Starting Material: Impurities in the this compound, particularly trace metals, can catalyze oxidation.

    • Recommendation: Ensure you are using high-purity starting material. If necessary, recrystallize or purify the this compound before use.

  • Light Sensitivity: Some aminophenols are light-sensitive.

    • Recommendation: Protect your reaction from light by wrapping the flask in aluminum foil.

Oxidation Pathway:

G Aminophenol This compound Oxidation Oxidation ([O], light, metal ions) Aminophenol->Oxidation QuinoneImine Quinone-imine Intermediate Oxidation->QuinoneImine Polymerization Polymerization QuinoneImine->Polymerization TarryProducts Dark, Tarry Byproducts Polymerization->TarryProducts

Caption: General pathway for the oxidation of aminophenols.

Analytical Protocols for Reaction Monitoring

A key aspect of troubleshooting is accurately monitoring the progress of your reaction. Here are protocols for two common analytical techniques.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To quickly assess the consumption of starting material and the formation of products.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp (254 nm and 365 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • Using a capillary tube, spot a small amount of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber and allow the mobile phase to elute up the plate.

  • Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle any visible spots.

  • If your compounds are not UV-active or for better visualization, stain the plate. For example, a potassium permanganate stain will react with the phenol and amine, while a ninhydrin stain is specific for the primary amine.

  • Calculate the Rf (retention factor) for each spot to track the progress of the reaction.

Compound Type Expected Rf in Ethyl Acetate/Hexanes Visualization
This compoundLower Rf (more polar)UV active, stains with KMnO4 and ninhydrin
N-Acylated ProductHigher Rf than starting materialUV active, stains with KMnO4
O-Alkylated ProductHigher Rf than starting materialUV active, stains with KMnO4 and ninhydrin
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantitatively monitor the reaction progress and determine the purity of the product.

Instrumentation and Conditions (Example Method):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm[6]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a dilute solution of your reaction mixture in the mobile phase (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Analyze the resulting chromatogram to identify peaks corresponding to the starting material, product, and any byproducts based on their retention times.

  • The peak area can be used to determine the relative amounts of each component and calculate the reaction conversion and product purity.

References

  • EP0062596A1 - Derivatives of 4-aminoethoxy-5-isopropyl-2-methyl phenol, process for their preparation and their use as medicines - Google P
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column - SIELC Technologies. [Link]

  • Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers - ResearchGate. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. [Link]

  • Selective alkylation of aminophenols - ResearchGate. [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. [Link]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. [Link]

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Optimization of reaction conditions (temperature, catalyst, solvent) for 4-Amino-2-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Amino-2-isopropylphenol. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during its synthesis, which typically proceeds via the nitration of 2-isopropylphenol followed by the reduction of the resulting 2-isopropyl-4-nitrophenol intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and selection of reagents for producing this compound.

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: The most established and scalable route involves a two-step process:

  • Nitration: Electrophilic nitration of commercially available 2-isopropylphenol. The key challenge here is to selectively introduce the nitro group at the para-position (C4) relative to the hydroxyl group, which is the most activated position, while minimizing side products.

  • Reduction: Reduction of the nitro group of the intermediate, 2-isopropyl-4-nitrophenol, to the desired primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation.[1][2]

Q2: How do I choose the optimal catalyst for the reduction of 2-isopropyl-4-nitrophenol?

A2: The choice of catalyst is critical for achieving high yield and purity.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions due to its high activity and efficiency.[2] It typically provides clean conversions under mild conditions (low pressure of H₂ and room temperature).

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are also highly effective catalysts. Platinum-based catalysts can sometimes be more robust and less prone to poisoning than palladium catalysts.

  • Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, Raney Nickel is also very effective for nitro reductions.[1] However, it may require higher temperatures or pressures and can sometimes lead to over-reduction or other side reactions if not carefully controlled.

  • Chemical Reductants (e.g., NaBH₄, Fe/HCl, SnCl₂): While catalytic hydrogenation is often preferred for its cleaner profile and easier workup, chemical reductants can be useful, especially for smaller-scale syntheses where high-pressure hydrogenation equipment is unavailable. Sodium borohydride (NaBH₄) can reduce nitroarenes, often in the presence of a transition metal salt like FeCl₂ or Ni(PPh₃)₄ to enhance its reactivity.[3][4]

Q3: What are the best solvents for the catalytic hydrogenation step?

A3: Solvent selection impacts catalyst activity, substrate solubility, and reaction rate.

  • Alcohols (Methanol, Ethanol): These are excellent, widely used solvents for catalytic hydrogenation. They readily dissolve the nitrophenol starting material and the resulting aminophenol product, and they are compatible with most common catalysts.[2]

  • Ethyl Acetate (EtOAc): Another common choice, particularly useful if the product is prone to forming ethers with alcohol solvents under acidic conditions (though unlikely in this specific reduction).

  • Water: Aqueous solutions can be used, especially with certain catalysts and reducing agents like NaBH₄.[2][5] The reaction in water is often considered a "green" alternative.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant spot/peak corresponding to the 2-isopropyl-4-nitrophenol starting material indicates an incomplete reaction.1. Extend Reaction Time: Continue the reaction and monitor until the starting material is consumed. 2. Increase Hydrogen Pressure: For catalytic hydrogenation, increase H₂ pressure (typically from 1 atm to 50 psi) to enhance the reaction rate. 3. Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C). Use caution, as higher temperatures can sometimes promote side reactions.
Catalyst Inactivity/Poisoning The reaction stalls or fails to initiate, even with adequate time and H₂ pressure.1. Use Fresh Catalyst: Ensure the catalyst is not old or has been improperly stored. Use a fresh batch. 2. Increase Catalyst Loading: Increase the weight percentage of the catalyst (e.g., from 5 mol% to 10 mol%). 3. Purify Starting Material: Impurities in the 2-isopropyl-4-nitrophenol (e.g., sulfur or halide compounds from previous steps) can poison noble metal catalysts. Purify the starting material by recrystallization or column chromatography.
Poor Substrate Solubility The starting material is not fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.Select a more appropriate solvent or use a co-solvent system to ensure complete dissolution of the 2-isopropyl-4-nitrophenol. For example, if using methanol with poor solubility, try a mixture of methanol and tetrahydrofuran (THF).
Mechanical/Setup Issues Poor sealing of the hydrogenation vessel leads to a loss of hydrogen pressure.Ensure all joints and seals on the reaction apparatus are secure. Use a manometer or pressure gauge to confirm the system is holding pressure before starting the reaction.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Impurity Identification Cause & Prevention
Unreacted Starting Material Detected by TLC, LC-MS, or NMR.See "Incomplete Reaction" under Issue 1 . Optimize reaction conditions to drive the reaction to completion.
Over-reduction Products Mass spectrometry may show peaks corresponding to the loss of the hydroxyl group.This is less common for nitro reductions but can occur under harsh conditions (high temperature/pressure). Use milder conditions and a selective catalyst like Pd/C.
Side Products from Nitration Isomers such as 2-isopropyl-6-nitrophenol or dinitrated species may carry over.Purify the 2-isopropyl-4-nitrophenol intermediate thoroughly before the reduction step. Recrystallization is often effective for removing isomeric impurities.
Products of Dimerization/Condensation Azoxy, azo, or hydrazo compounds can form as intermediates during nitro reduction, especially if the reaction stalls.[6]Ensure efficient and complete reduction by using an active catalyst and sufficient reducing agent/hydrogen. Proper reaction monitoring is key.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process for troubleshooting low yield in the synthesis of this compound.

G cluster_analysis Analysis Results cluster_solutions Solutions start Low Yield of This compound check_reaction Analyze Crude Product (TLC, LC-MS, NMR) start->check_reaction unreacted_sm Significant Unreacted Starting Material? check_reaction->unreacted_sm Check for Starting Material side_products Significant Side Products Observed? check_reaction->side_products Check for Impurities clean_low_yield Clean Reaction, Just Low Mass? check_reaction->clean_low_yield If reaction appears clean solution_incomplete Incomplete Reaction: - Increase reaction time - Increase H2 pressure/temp - Check catalyst activity unreacted_sm->solution_incomplete solution_side_products Side Product Formation: - Purify nitrophenol intermediate - Use milder reaction conditions - Re-evaluate solvent/catalyst choice side_products->solution_side_products solution_workup Workup/Purification Issue: - Optimize extraction pH - Check for product loss during  crystallization/chromatography - Ensure complete solvent removal clean_low_yield->solution_workup

Caption: Troubleshooting Decision Tree for Low Yield

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation of 2-isopropyl-4-nitrophenol

This protocol is the recommended method for the reduction step, offering high yields, clean conversion, and a straightforward workup.

Materials:

  • 2-isopropyl-4-nitrophenol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 wt% of the starting material

  • Methanol (or Ethanol), sufficient to create a ~0.1 M solution

  • Hydrogen (H₂) gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite or diatomaceous earth

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add 2-isopropyl-4-nitrophenol.

  • Solvent and Catalyst Addition: Add methanol to dissolve the starting material. Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Safety Note: Pd/C is flammable, especially when dry and in the presence of flammable solvents. Handle with care.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with H₂ gas 3-5 times to remove all air.

  • Reaction: Pressurize the vessel with H₂ to the desired pressure (typically 1-4 atm or ~50 psi). Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can also be checked by carefully depressurizing, taking a small aliquot, filtering it through Celite, and analyzing by TLC (staining with ninhydrin can visualize the amine product).

  • Work-up: Once the reaction is complete (no more hydrogen uptake and starting material is gone by TLC), carefully vent the H₂ pressure and purge the vessel with an inert gas like nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure all product is recovered. Safety Note: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. Quench it with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

This diagram outlines the complete synthetic sequence from 2-isopropylphenol to the final purified product.

G cluster_step1 Step 1: Nitration cluster_purification1 Purification cluster_step2 Step 2: Reduction cluster_purification2 Final Purification start 2-Isopropylphenol nitration Nitration (e.g., HNO3/H2SO4) start->nitration intermediate Crude 2-isopropyl- 4-nitrophenol nitration->intermediate purify_nitro Recrystallization or Chromatography intermediate->purify_nitro pure_nitro Pure 2-isopropyl- 4-nitrophenol purify_nitro->pure_nitro reduction Catalytic Hydrogenation (H2, Pd/C) pure_nitro->reduction crude_product Crude 4-Amino- 2-isopropylphenol reduction->crude_product workup Filtration & Solvent Removal crude_product->workup final_purify Recrystallization (if necessary) workup->final_purify final_product Pure 4-Amino- 2-isopropylphenol final_purify->final_product

Caption: Overall Synthetic Workflow

References

  • Douša, M., et al. (2014). Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. Science.gov. Retrieved from [Link][6]

  • Google Patents. (n.d.). Process for preparation of 4-isopropylphenol. Retrieved from [7]

  • Hao, J., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link][2]

  • MDPI. (2021). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. Retrieved from [Link][8]

  • PubChem. (n.d.). 2-Isopropyl-4-nitrophenol. Retrieved from [Link][9]

  • Salahi, S., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link][3]

  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme. Retrieved from [Link][4]

  • Valles, E., et al. (2018). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Journal of Materials Chemistry A. Retrieved from [Link][5]

  • Wang, Y., et al. (2021). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. ChemRxiv. Retrieved from [Link][10]

Sources

Challenges in the purification of 4-Amino-2-isopropylphenol and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-2-isopropylphenol (C₉H₁₃NO). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure you can achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of color contamination in my this compound sample?

The appearance of a dark or reddish color in your sample is the most common issue and is almost always due to oxidation. The aminophenol structure is highly susceptible to oxidation, especially when exposed to air (oxygen).[1][2] This process forms highly colored quinone-imine or polymeric species. The reaction can be catalyzed by trace metal impurities and accelerated by light and elevated temperatures.[1][3] Even crude material from synthesis can contain colored by-products that require removal.[4]

Q2: How can I effectively prevent oxidation during purification and storage?

Preventing oxidation is critical and requires a proactive approach throughout your entire workflow.

  • Inert Atmosphere: Always handle the compound under an inert atmosphere, such as nitrogen or argon. This is crucial during heating steps like recrystallization or solvent removal.[4][5]

  • Antioxidants/Stabilizers: For aqueous solutions or during recrystallization, the addition of a small amount of a reducing agent or antioxidant like sodium bisulfite or sodium dithionite can be beneficial.[5]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles, to remove dissolved oxygen.

  • Storage: Store the purified solid under an inert atmosphere, protected from light, and at reduced temperatures (e.g., 2-8 °C) to minimize degradation over time.[6]

Q3: What are the typical impurities I should expect when working with this compound?

Impurities can originate from the synthesis process or degradation. Common classes include:

  • Isomeric Impurities: Depending on the synthetic route, you may have isomers such as 2-Amino-4-isopropylphenol or other positional isomers. These can be challenging to separate due to very similar physical properties.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Oxidation Products: As discussed in Q1, these are highly colored quinone-type compounds.[7]

  • Synthesis By-products: For aminophenols derived from the reduction of nitrobenzene, impurities like 4,4'-diaminodiphenylether can be present.[4][5][8] Other synthesis routes will have their own characteristic by-products.

Q4: What is the best general purification strategy for this compound?

There is no single "best" method; the optimal strategy depends on the impurity profile and the required final purity. A multi-step approach is often necessary. The following decision tree provides a general guide.

G start Crude this compound is_colored Is the sample heavily colored? start->is_colored charcoal_treatment Activated Charcoal Treatment (in solution, under N2) is_colored->charcoal_treatment Yes impurity_type What is the main impurity type? is_colored->impurity_type No / Minor Color filtration Hot Filtration (inert atm.) charcoal_treatment->filtration filtration->impurity_type isomeric Isomeric / Closely Related Impurities impurity_type->isomeric Isomers gross_impurities Gross Impurities / Starting Materials impurity_type->gross_impurities Non-isomeric chromatography Column Chromatography (Silica or RP-HPLC) isomeric->chromatography recrystallization Recrystallization (under N2) gross_impurities->recrystallization extraction Acid-Base Extraction gross_impurities->extraction  If solubility allows final_product High-Purity Product chromatography->final_product recrystallization->final_product extraction->recrystallization

Caption: Purification Strategy Decision Tree.

Troubleshooting Guide

Problem: My product is dark brown/purple after synthesis, and the color persists after initial workup.

Cause: This indicates significant oxidation of the product or the presence of highly colored impurities from the reaction. Aminophenols are notoriously sensitive to air.[1][2]

Solution Pathway:

  • Activated Charcoal Treatment: Decolorizing with activated charcoal is a highly effective first step.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a toluene/water mixture) under a nitrogen atmosphere. Add a small amount (1-2% w/w) of activated charcoal. Stir the mixture at an elevated temperature (e.g., 75-85 °C) for 15-30 minutes.[4]

    • Causality: The porous structure of activated charcoal provides a large surface area that adsorbs large, flat, conjugated molecules, which are characteristic of the colored polymeric oxidation products.

  • Inert Filtration:

    • Protocol: While still hot and under a positive pressure of nitrogen, filter the mixture through a pad of Celite® to remove the charcoal. The Celite prevents fine charcoal particles from passing through.

    • Causality: Exposing the hot, purified solution to air at this stage would immediately re-introduce oxidation. An inert atmosphere is paramount.

  • Proceed to Crystallization: The resulting decolorized solution can then be taken forward for recrystallization to remove non-colored impurities.

Problem: My recrystallization attempt resulted in low yield or the product "oiled out."

Cause: This is typically due to an inappropriate choice of solvent system or cooling the solution too rapidly. For a good recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[9] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.

Solution Pathway:

  • Systematic Solvent Screening:

    • Methodology: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good single-solvent system will show poor solubility at room temperature but dissolve completely when hot.

    • Common Solvents to Test:

      Solvent System Rationale
      Water Polar; good for polar compounds, but may require heat.[9]
      Ethanol/Water A polar mixture that can be fine-tuned for optimal solubility.
      Toluene or Xylene Can be effective, especially for removing non-polar impurities.[4]

      | Hexanes/Ethyl Acetate | A common non-polar/polar mixture.[9] |

  • For "Oiling Out":

    • Re-heat the Solution: If the product oils out, re-heat the solution until it is homogeneous again.

    • Add More Solvent: Add more of the hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling promotes precipitation and oiling, while slow cooling encourages crystal growth.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to initiate crystallization.

Problem: HPLC analysis of my purified product shows persistent, closely-eluting peaks.

Cause: These are likely isomeric impurities or structurally similar by-products that could not be removed by recrystallization. Their similar polarity and structure make them difficult to separate by simple physical methods.[10]

Solution Pathway:

  • Optimize Analytical HPLC: First, ensure your analytical method provides adequate resolution to accurately quantify the impurities.

    • Typical HPLC Conditions for Aminophenols:

      Parameter Setting Rationale
      Column C18 or Mixed-Mode (e.g., Primesep 100) Provides good retention and separation for polar aromatic compounds.[11]
      Mobile Phase Acetonitrile/Water with acid (e.g., H₃PO₄, H₂SO₄) Acidic pH suppresses the ionization of the phenol group, leading to sharper peaks.[10][11]

      | Detection | UV at ~275 nm | Wavelength at which the aminophenol chromophore absorbs strongly.[11] |

  • Preparative Chromatography: If high purity is essential, preparative column chromatography is the most effective solution.

    • Methodology:

      • Develop an optimized separation on an analytical HPLC.

      • Scale up the method to a preparative column with the same stationary phase.

      • Dissolve the impure material in a minimal amount of the mobile phase or a stronger solvent.

      • Load the solution onto the column and begin the elution, collecting fractions.

      • Analyze the fractions by analytical HPLC or TLC to identify those containing the pure product.

      • Combine the pure fractions and carefully remove the solvent under reduced pressure, avoiding excessive heat.

Problem: I am losing a significant amount of product during purification, and I suspect it's degrading.

Cause: this compound is sensitive to heat, air, and light.[1] Any purification step involving high temperatures or prolonged exposure to ambient conditions can cause degradation.

Solution Pathway & Workflow:

This workflow integrates all necessary precautions to minimize degradation.

G cluster_prep Preparation cluster_proc Processing cluster_store Storage degas Degas Solvents (N2 Sparge) dissolve Dissolve Crude Product in Hot Degassed Solvent (under N2 blanket) degas->dissolve setup Assemble Glassware (Dry & Purge with N2) setup->dissolve cool Slow Cool to RT, then 0-5 °C dissolve->cool filter Filter Crystals (under N2) cool->filter wash Wash with Cold, Degassed Solvent filter->wash dry Dry Under Vacuum with N2 Bleed wash->dry package Package in Amber Vial, Backfill with N2/Ar dry->package store Store at 2-8 °C, Protected from Light package->store

Caption: Inert Atmosphere Recrystallization Workflow.

  • Minimize Heat: Use the minimum temperature necessary to dissolve the compound during recrystallization. When removing solvents on a rotary evaporator, use a low bath temperature.

  • Work Quickly: Plan your experiments to minimize the time the compound spends in solution.

  • Protect from Light: Use amber glassware or wrap flasks in aluminum foil to prevent photodegradation.[1]

By implementing these robust, chemically-sound strategies, you can overcome the inherent challenges in purifying this compound and obtain a high-purity product suitable for the most demanding applications.

References
  • Process for purifying crude 4-aminophenol.
  • Process for the purification of p-aminophenol.
  • Process for the purification of p-aminophenol. PubChem (Patent US-4440954-A). [Link]

  • Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers. ResearchGate. [Link]

  • This compound (C9H13NO). PubChem. [Link]

  • 2-Amino-4-isopropylphenol (3280-68-0). Chemchart. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC, National Center for Biotechnology Information. [Link]

  • Preparation of isopropyl-para-aminophenol.
  • Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Biomedical Science. [Link]

  • Protein purification troubleshooting guide. Cytiva (formerly GE Healthcare Life Sciences). [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. Science.gov. [Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing). [Link]

  • Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. National Institutes of Health (NIH). [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. [Link]

Sources

Removal of residual starting materials from 4-Amino-2-isopropylphenol product

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of residual starting materials from a 4-Amino-2-isopropylphenol product. Here, we address common purification challenges through troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind each recommended protocol.

Introduction to Purification Challenges

The synthesis of this compound typically proceeds via a two-step pathway: the nitration of 4-isopropylphenol to yield 4-nitro-2-isopropylphenol, followed by the reduction of the nitro group to an amine. This synthetic route can introduce several impurities into the final product, primarily unreacted starting materials and intermediates. The most common residual starting materials are 2-isopropylphenol (an isomer of the initial starting material) and 4-nitro-2-isopropylphenol (the intermediate). The presence of these impurities can compromise the yield and purity of the final active pharmaceutical ingredient (API), potentially leading to downstream reaction failures and toxicological concerns.

This guide provides robust, validated protocols for the effective removal of these specific impurities, ensuring a high-purity this compound product suitable for further applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Based on the common synthetic route, the primary impurities are typically residual 2-isopropylphenol and the intermediate, 4-nitro-2-isopropylphenol. The presence and concentration of these will depend on the efficiency and selectivity of your nitration and reduction reactions.

Q2: Why is it important to remove these specific impurities?

A2: 2-isopropylphenol, being an isomer of the starting material, can lead to the formation of isomeric byproducts in subsequent reactions. The nitro-intermediate, 4-nitro-2-isopropylphenol, is often reactive and can interfere with downstream synthetic steps or introduce unwanted functionalities. For pharmaceutical applications, stringent purity requirements necessitate the removal of all process-related impurities.

Q3: What are the key physical and chemical property differences between my product and the main impurities?

A3: Understanding these differences is crucial for selecting the appropriate purification strategy. The table below summarizes the key properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water SolubilityKey Functional Groups
This compound C₉H₁₃NO151.21~72.56[1]Not readily available1806.09 mg/L[1]Phenolic -OH, Aromatic -NH₂
2-isopropylphenol C₉H₁₂O136.1914-16[2]212-214[2]Insoluble[2][3]Phenolic -OH
4-nitro-2-isopropylphenol C₉H₁₁NO₃181.19Not readily availableNot readily availableNot readily availablePhenolic -OH, Aromatic -NO₂

The key differentiators are the basic amino group in the final product, which is absent in the impurities, and the acidic nitro group in the intermediate. These differences in acidity and basicity are exploited in acid-base extraction.

Q4: Can I use distillation to purify my product?

A4: While there is a significant difference in the boiling point of 2-isopropylphenol and the probable boiling point of your product, distillation is generally not the preferred method for aminophenols. These compounds can be prone to oxidation and decomposition at elevated temperatures. More selective and milder techniques like acid-base extraction, column chromatography, or recrystallization are recommended.

Troubleshooting Guides

This section provides detailed protocols to address specific purification challenges.

Scenario 1: Presence of 2-isopropylphenol Impurity

This impurity is non-polar compared to the final product and lacks a basic functional group.

This is a highly effective method that leverages the basicity of the amino group in this compound.

Protocol: Selective Extraction of this compound

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an aqueous solution of a weak acid, such as 5% hydrochloric acid. The basic this compound will react to form its water-soluble hydrochloride salt and move into the aqueous layer. The neutral 2-isopropylphenol will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains the 2-isopropylphenol impurity and can be discarded.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is neutral or slightly basic (pH 7-8). This will neutralize the hydrochloride salt and precipitate the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Weak Acid: A weak acid is used to selectively protonate the more basic amino group without causing significant side reactions.

  • Ice Bath during Neutralization: The neutralization step is often exothermic. Cooling prevents potential degradation of the product.

  • Washing with Cold Water: Minimizes the loss of the desired product, which has some solubility in water.

Diagram: Acid-Base Extraction Workflow

A Crude Product in Organic Solvent B Add Aqueous Acid A->B C Separate Layers B->C D Aqueous Layer (Product Salt) C->D E Organic Layer (Impurity) C->E F Neutralize Aqueous Layer D->F G Precipitated Pure Product F->G H Filter and Dry G->H I Pure this compound H->I A Crude this compound B Identify Impurities (TLC, HPLC) A->B C Mainly 2-isopropylphenol? B->C D Mainly 4-nitro-2-isopropylphenol? B->D E Both Impurities Present? B->E F Acid-Base Extraction C->F Yes G Column Chromatography D->G Yes H Recrystallization D->H Alternative J Acid-Base Extraction followed by Recrystallization E->J Yes I Pure Product F->I G->I H->I J->I

Sources

Side reaction pathways in the synthesis of 4-Amino-2-isopropylphenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2-isopropylphenol derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis and derivatization of this important structural motif. We will move beyond simple procedural outlines to address the mechanistic origins of common side reactions and provide robust, field-tested solutions in a direct question-and-answer format.

Section 1: Synthesis of the this compound Core

The initial synthesis of the this compound backbone is the foundation of any subsequent derivatization. Issues at this stage, such as poor regioselectivity or byproduct formation during reduction, can compromise the entire synthetic route.

FAQ 1.1: What are the primary synthetic routes to this compound, and what are their key challenges?

Answer: There are two main retrosynthetic approaches, each with distinct advantages and challenges related to regioselectivity and functional group compatibility.

  • Route A: Isopropylation followed by Nitration and Reduction. This route begins with the Friedel-Crafts isopropylation of phenol. The resulting mixture of 2- and 4-isopropylphenol is then nitrated and the nitro group is subsequently reduced. The main challenge is controlling the initial isopropylation to favor the desired 2-isopropylphenol intermediate.

  • Route B: Nitration of Phenol followed by Reduction and Isopropylation. This route begins with the nitration of phenol to 4-nitrophenol, which is then reduced to 4-aminophenol. The final step is a targeted isopropylation. The key challenge here is achieving selective isopropylation at the 2-position on the activated aminophenol ring without side reactions.

cluster_A Route A cluster_B Route B phenol_A Phenol ipp_mix 2- & 4-Isopropylphenol (Mixture) phenol_A->ipp_mix Isopropylation (Friedel-Crafts) two_ipp 2-Isopropylphenol (Isolated) ipp_mix->two_ipp Separation nitro_ipp 4-Nitro-2-isopropylphenol two_ipp->nitro_ipp Nitration final_A This compound nitro_ipp->final_A Reduction phenol_B Phenol four_np 4-Nitrophenol phenol_B->four_np Nitration four_ap 4-Aminophenol four_np->four_ap Reduction final_B This compound four_ap->final_B Isopropylation

Caption: Primary synthetic routes to the core structure.
FAQ 1.2: My nitro group reduction is yielding colored impurities and byproducts. What is happening and how can I prevent it?

Answer: The catalytic reduction of 4-nitrophenol derivatives is a common source of impurities if not properly controlled. The process involves several intermediates that can lead to undesired side products.

  • Causality: During the reduction of a nitrophenol using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation, reactive intermediates are formed. Incomplete reduction or side reactions can lead to the formation of species like 1,4-benzoquinone and hydroquinone.[1] These compounds are highly colored and can polymerize or oxidize further, leading to the characteristic dark "tarry" byproducts. The reaction is often not a simple conversion and can be influenced by the catalyst, pH, and solvent.[1]

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Aminophenols are highly susceptible to air oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) and that solvents are properly degassed.

    • Catalyst Choice: While many catalysts work, palladium on carbon (Pd/C) or N-doped graphene have been reported to give clean conversions with minimal byproduct formation.[2][3] The activity of the catalyst is crucial for driving the reaction to completion quickly, minimizing the lifetime of reactive intermediates.

    • pH Control: The pH of the reaction medium can influence the stability of the product and the reaction pathway. For purifications following reductions in acidic media, careful pH adjustment is often necessary to precipitate the desired product while keeping impurities dissolved.[4][5]

    • Temperature Management: Exothermic reductions should be cooled appropriately to prevent runaway reactions that can increase byproduct formation.

Section 2: Derivatization of this compound

The primary challenge in derivatizing the this compound core is achieving selectivity between the amino (-NH₂) and hydroxyl (-OH) groups. Both are nucleophilic, but their relative reactivity can be modulated.

FAQ 2.1: I am attempting an O-alkylation (Williamson Ether Synthesis) but am getting significant N-alkylation and some N,O-dialkylation. How can I achieve selective O-alkylation?

Answer: This is a classic selectivity problem. The amino group is generally a stronger nucleophile than the neutral hydroxyl group. Direct alkylation will almost always favor N-alkylation. To achieve selective O-alkylation, you must temporarily deactivate the amino group's nucleophilicity.

  • Causality & Strategy: The solution is a protect-alkylate-deprotect strategy. The amino group is reversibly converted into a non-nucleophilic functional group (an imine or Schiff base), leaving the hydroxyl group as the sole site for nucleophilic attack after deprotonation.[6][7]

  • Recommended Workflow:

    • Protection: React the this compound with benzaldehyde. This forms a stable N-benzylidene imine, effectively protecting the amino group.[6][8]

    • O-Alkylation: In the presence of a suitable base (e.g., K₂CO₃, NaH) to deprotonate the phenol, the resulting phenoxide can then react cleanly with your alkyl halide to form the desired ether.[9]

    • Deprotection: The imine is easily hydrolyzed back to the primary amine using a simple acidic workup (e.g., dilute HCl).[6][9]

start This compound protected Protected Imine (N-benzylidene) start->protected + Benzaldehyde phenoxide Phenoxide Intermediate protected->phenoxide + Base (K₂CO₃) o_alkylated Protected O-Alkylated Product phenoxide->o_alkylated + Alkyl Halide (R-X) final Selective O-Alkylated Product o_alkylated->final Acidic Hydrolysis (Deprotection)

Caption: Workflow for selective O-alkylation.
FAQ 2.2: How can I perform a selective N-alkylation without affecting the hydroxyl group?

Answer: For selective N-alkylation, the most reliable and widely used method is reductive amination .[10] This method avoids the use of harsh alkyl halides and the associated problem of over-alkylation.

  • Causality & Strategy: Reductive amination is a one-pot reaction that proceeds in two stages. First, the aminophenol condenses with an aldehyde or ketone to form an imine (or Schiff base) intermediate. Second, this imine is immediately reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the N-alkylated amine.[7][10] The phenolic hydroxyl group is unreactive under these conditions.

  • Key Advantages:

    • High Selectivity: The reaction is specific to the amino group.

    • Control of Alkylation: It is excellent for achieving mono-N-alkylation. Over-alkylation is less of an issue compared to direct alkylation with halides because the secondary amine product is generally less reactive in forming another imine.[11]

    • One-Pot Efficiency: The entire process can often be done in a single reaction vessel, making it highly efficient.[10]

start This compound + Aldehyde/Ketone (R₂C=O) imine Imine Intermediate (in situ) start->imine Condensation (forms C=N bond) final Selective N-Alkylated Product imine->final Reduction (+ NaBH₄)

Caption: Workflow for selective N-alkylation.
FAQ 2.3: My reaction mixture is turning dark brown/black upon completion. What is causing this degradation?

Answer: Aminophenols are notoriously sensitive to oxidation. The combination of an electron-donating amino group and an electron-donating hydroxyl group makes the aromatic ring highly activated and susceptible to oxidation by atmospheric oxygen.

  • Causality: The oxidation process often proceeds via radical mechanisms to form highly conjugated, colored quinone-imine type structures, which can further polymerize. This process is often accelerated by heat, light, and the presence of trace metal impurities.

  • Troubleshooting & Optimization:

    • Maintain an Inert Atmosphere: This is the most critical step. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction and workup.

    • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Purify Reagents: Ensure starting materials and reagents are free from metal contaminants that can catalyze oxidation.

    • Minimize Reaction Time and Temperature: Work at the lowest effective temperature and for the shortest time necessary to complete the reaction.

    • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) during workup or storage can help preserve the final compound.

Section 3: Data & Comparative Summary

The choice of synthetic strategy directly impacts the final product distribution. The following table summarizes the expected outcomes for the derivatization of this compound.

ObjectiveRecommended MethodKey ReagentsPrimary ProductMajor Side Products to Avoid
Selective O-Alkylation Protection-Alkylation-Deprotect1. Benzaldehyde2. K₂CO₃, Alkyl Halide3. Dilute HClO-Alkyl derivativeN-Alkylation, N,O-Dialkylation
Selective N-Alkylation Reductive AminationAldehyde/Ketone, NaBH₄N-Alkyl derivativeO-Alkylation, Over-alkylation

Section 4: Key Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol is adapted from established methods for the selective alkylation of aminophenols.[6][7][9]

  • Protection of the Amino Group:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

    • Add benzaldehyde (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour. The formation of the imine may be observed as a color change or precipitation.

    • Remove the methanol under reduced pressure to obtain the crude N-benzylidene intermediate. This can be used directly in the next step.

  • Etherification (O-Alkylation):

    • Place the crude intermediate from Step 1 into a new flask under a nitrogen atmosphere.

    • Add anhydrous acetone as the solvent, followed by powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Add the desired primary alkyl halide (1.1-1.2 eq).

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and filter off the inorganic salts. Evaporate the acetone to yield the crude protected ether.

  • Deprotection of the Amino Group:

    • Dissolve the crude product from Step 2 in a mixture of methanol and water.

    • Add aqueous hydrochloric acid (e.g., 2M HCl) and stir at 40-50 °C for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution) to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the final O-alkylated product. Purify further by column chromatography or recrystallization as needed.

Protocol 2: Selective N-Alkylation via One-Pot Reductive Amination

This protocol is a general procedure based on highly efficient and selective N-alkylation methods.[7][10]

  • Imine Formation and Reduction:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in methanol.

    • Add the desired aldehyde or ketone (1.0-1.1 eq) and stir the solution at room temperature for 1 hour to allow for imine formation.

    • Cool the reaction mixture in an ice bath to 0 °C.

    • Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • ResearchGate. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from [Link]

  • Energy & Environmental Science. (n.d.). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Insights into the reduction of 4-nitrophenol to 4-aminophenol on catalysts. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Royal Society of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

  • Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.

Sources

Best practices for handling and storing 4-Amino-2-isopropylphenol safely

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-2-isopropylphenol (CAS No. 16750-66-6). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven guidance on its safe handling, storage, and emergency management. Our goal is to synthesize technical data with practical, causality-driven advice to ensure both experimental integrity and laboratory safety.

Section 1: Core Chemical Profile & Hazards

Before handling this compound, it is crucial to be familiar with its fundamental properties and associated hazards. This information forms the basis for all risk assessments and safety protocols.

PropertyValueSource(s)
CAS Number 16750-66-6[1][2][3]
Molecular Formula C₉H₁₃NO[1][2][4]
Molecular Weight 151.21 g/mol [1]
Appearance Light brown to khaki solid[5]
Melting Point 126 °C[1]
GHS Hazard Codes H302, H312, H332, H315, H319, H335[1]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][6][7][8]
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns in a direct, question-and-answer format, providing the essential "what" and the critical "why" for each recommendation.

Category 1: Personal Protective Equipment (PPE)

Question: What is the absolute minimum PPE required when handling this compound powder?

Answer: The minimum required PPE consists of a lab coat, disposable nitrile gloves, and safety glasses with side shields.[9] However, due to the compound's hazard profile, this is only suitable for handling closed containers. For any operation involving open transfers or the potential for dust generation (e.g., weighing, preparing solutions), a higher level of protection is mandatory.

Question: Why are standard nitrile gloves just the "minimum"? When should I upgrade my hand protection?

Answer: Nitrile gloves provide good incidental protection against splashes but can be permeable to phenols over prolonged contact.[9][10] Phenolic compounds can be absorbed through the skin and may cause systemic toxicity.[11]

  • Causality: The risk is not just topical burns but systemic absorption.

  • Recommendation: For tasks involving more than incidental contact or handling of solutions, consider double-gloving with nitrile gloves or using thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).[12][13] Always remove and replace gloves immediately after known contact.[9]

Question: Do I really need respiratory protection?

Answer: Yes, if there is any risk of inhaling dust. The material is harmful if inhaled and can cause respiratory tract irritation.[6][7]

  • Expertise-Driven Protocol: All handling of the solid compound outside of a sealed container must be performed inside a certified chemical fume hood to control airborne dust.[6][7] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for particulates) is required.[14] The choice of respirator should be based on a formal risk assessment.

Question: What type of eye and face protection is most appropriate?

Answer: Safety goggles are required for protection against dust particles and liquid splashes.[9][12] Standard safety glasses do not provide an adequate seal around the eyes.[9]

  • Best Practice: When handling larger quantities or when there is a significant splash risk (e.g., during vigorous mixing or heating), a face shield should be worn in addition to safety goggles to protect the entire face.[12][15][16]

Category 2: Storage & Stability

Question: What are the ideal storage conditions for this compound?

Answer: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7] Several suppliers recommend refrigerated storage (2-8°C) and protection from light.[5][17]

  • Causality: Aminophenols can be sensitive to air and light, leading to oxidation and degradation over time, which can impact experimental results. Storing under an inert atmosphere (like nitrogen or argon) is also a best practice to maintain purity.[6][7]

Question: What chemicals are incompatible with this compound and should not be stored nearby?

Answer: It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][18]

  • Trustworthiness: Storing these chemicals together creates a significant safety hazard. A violent reaction could occur, leading to the release of heat and hazardous fumes. Always segregate this compound from incompatible materials in your chemical storage cabinet.

Category 3: Spills & Emergencies

Question: What is the first thing I should do if I spill the solid powder on the bench?

Answer:

  • Alert & Evacuate: Immediately alert colleagues in the vicinity and evacuate the immediate area if the spill is large.

  • Control Dust: Avoid any action that could make the dust airborne. Do not dry sweep.

  • PPE: Don appropriate PPE, including a respirator, gloves, goggles, and a lab coat, before attempting to clean up.

  • Contain & Clean: Gently cover the spill with an absorbent material. Carefully scoop the material into a designated, labeled hazardous waste container.[6] Clean the affected area thoroughly with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Question: I splashed a solution containing this compound on my arm. What is the correct first aid procedure?

Answer: This is a medical emergency due to the risk of severe burns and systemic toxicity.

  • Immediate Rinsing: Go directly to the nearest safety shower or drench hose. Immediately begin flushing the affected skin with copious amounts of water.[11][19][20]

  • Remove Clothing: Simultaneously remove any contaminated clothing while under the shower.[20][21]

  • Flush for 15 Minutes: Continue flushing for at least 15 minutes. This duration is critical to remove and dilute the chemical.[20][21]

  • Seek Medical Attention: Call for medical assistance immediately.[6][7] Inform them you have been exposed to a corrosive and toxic phenolic compound. Provide the Safety Data Sheet (SDS) to the medical responders.

Question: What if I get it in my eyes?

Answer:

  • Immediate Eye Wash: Go immediately to an eyewash station.

  • Flush Continuously: Hold your eyelids open and flush the eyes with a continuous stream of water for at least 15-20 minutes.[6][20][21]

  • Remove Contacts: If you are wearing contact lenses, remove them if possible, but do not delay the flushing process.[6]

  • Urgent Medical Care: Arrange for immediate transport to a hospital for an ophthalmological evaluation.[6]

Section 3: Troubleshooting Experimental Issues

Unexplained experimental outcomes can sometimes be traced back to the handling and storage of reagents. This section addresses common problems.

Question: My compound has changed color from light brown to a much darker brown/purple. Can I still use it?

Answer: A significant color change is a strong indicator of oxidation and degradation. The amino and phenol functional groups are susceptible to oxidation when exposed to air and light.

  • Impact on Research: Using a degraded compound will introduce impurities into your experiments, potentially leading to failed reactions, incorrect analytical data, and non-reproducible results.

  • Recommendation: It is highly recommended to use a fresh, unoxidized lot of the material. To prevent this, always store the compound under the recommended conditions (cool, dry, dark, and potentially under an inert atmosphere).[5][6][7]

Question: I'm seeing variability between experimental runs. Could my handling of this compound be the cause?

Answer: Yes. Inconsistent handling can introduce variability.

  • Moisture Sensitivity: The compound is noted as being moisture sensitive. Absorbing atmospheric moisture can change the effective concentration when weighing by mass. Always handle in a dry environment and keep the container tightly sealed.

  • Cross-Contamination: Using a spatula that is not perfectly clean or weighing on a surface that has trace contaminants can introduce impurities that may interfere with sensitive downstream applications. Always use clean, dedicated tools.

Section 4: Key Experimental Workflows & Diagrams

Adherence to standardized protocols is essential for safety and reproducibility.

Protocol 1: Safely Weighing and Preparing a Solution
  • Preparation: Don all required PPE (lab coat, safety goggles, face shield, double nitrile gloves). Ensure the chemical fume hood sash is at the proper working height.

  • Staging: Place a weigh boat, a clean spatula, your laboratory notebook, and a sealable container for your final solution inside the fume hood.

  • Tare: Place the empty weigh boat on the analytical balance and tare it.

  • Transfer: Retrieve the this compound container. Inside the fume hood, carefully transfer the approximate amount of solid to the weigh boat. Avoid creating dust. Close the primary container immediately.

  • Weigh: Record the exact mass.

  • Dissolution: Carefully transfer the weighed solid into your final container. Add your solvent, cap the container, and mix.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container. Clean the spatula and the balance surface.

G cluster_prep Preparation cluster_weigh Weighing (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE (Goggles, Face Shield, Gloves) Verify_Hood 2. Verify Fume Hood Function Stage_Materials 3. Stage Materials Verify_Hood->Stage_Materials Tare_Balance 4. Tare Balance Stage_Materials->Tare_Balance Transfer_Solid 5. Transfer Solid Tare_Balance->Transfer_Solid Record_Mass 6. Record Mass Transfer_Solid->Record_Mass Dissolve 7. Prepare Solution Record_Mass->Dissolve Dispose_Waste 8. Dispose of Contaminated Items Dissolve->Dispose_Waste Clean_Area 9. Clean Workspace Dispose_Waste->Clean_Area

Caption: Workflow for weighing this compound safely.

Protocol 2: Emergency Response for Skin Exposure
  • Alert: Shout for help to alert others in the lab.

  • Flush: Proceed immediately to the nearest safety shower.

  • Activate: Pull the lever to activate the shower.

  • Remove: Remove all contaminated clothing, shoes, and jewelry while under the water flow.

  • Rinse: Continue rinsing the affected area for a minimum of 15 minutes.

  • Call: Have a colleague call emergency services and inform them of a chemical exposure (Phenol derivative).

  • SDS: Have a colleague retrieve the Safety Data Sheet (SDS) to provide to emergency responders.

G Start Exposure Occurs Alert 1. Shout for Help Start->Alert Shower 2. Go to Safety Shower Alert->Shower Call 5. Colleague Calls Emergency Services Alert->Call Remove 3. Remove Contaminated Clothing Shower->Remove Flush 4. Flush for 15+ Minutes Remove->Flush Medical Seek Professional Medical Attention Flush->Medical SDS 6. Colleague Retrieves SDS Call->SDS SDS->Medical

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Amino-2-isopropylphenol and 2-Amino-4-isopropylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design and process development. Among these, aminophenol isomers serve as critical building blocks for a diverse array of functional molecules. This guide provides an in-depth comparative analysis of the chemical reactivity of two structurally similar yet distinct isomers: 4-Amino-2-isopropylphenol and 2-Amino-4-isopropylphenol. By examining the interplay of electronic and steric effects, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict and control the chemical behavior of these versatile intermediates.

Introduction: Structural Isomers with Divergent Reactivity

This compound and 2-Amino-4-isopropylphenol share the same molecular formula (C₉H₁₃NO) and molecular weight (151.21 g/mol ).[1] However, the positional difference of the isopropyl group on the phenol ring profoundly influences the electronic distribution and steric environment of the amino and hydroxyl functional groups. This, in turn, dictates their reactivity towards a variety of chemical transformations, including electrophilic aromatic substitution, acylation, and oxidation. Understanding these differences is paramount for achieving desired regioselectivity and reaction efficiency in synthetic applications.[2]

CompoundStructureCAS NumberMelting Point (°C)
This compound16750-66-6126[1]
2-Amino-4-isopropylphenol3280-68-0N/A

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of an aminophenol is governed by the synergistic and sometimes competing effects of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are both powerful activating groups, donating electron density to the aromatic ring through resonance and thereby enhancing its nucleophilicity.[2] This effect is most pronounced at the ortho and para positions relative to each group. The isopropyl group, an alkyl substituent, is a weak electron-donating group through induction.

The key to understanding the differential reactivity of these isomers lies in the positional interplay of these groups:

  • This compound: The amino and hydroxyl groups are para to each other, resulting in a strong, concerted activation of the aromatic ring. The isopropyl group is ortho to the hydroxyl group and meta to the amino group. This placement introduces significant steric hindrance around the hydroxyl group and the C3 position of the ring.

  • 2-Amino-4-isopropylphenol: The amino and hydroxyl groups are ortho to each other. The isopropyl group is para to the amino group and meta to the hydroxyl group. This arrangement leads to steric congestion around the amino group and the C3 position.

Comparative Reactivity Analysis

This section delves into a comparative analysis of the reactivity of the two isomers in key chemical transformations, supported by mechanistic principles.

Nucleophilicity of the Amino and Hydroxyl Groups: A Tale of Two Basicities

The relative nucleophilicity of the amino and hydroxyl groups is a critical factor in reactions such as acylation and alkylation. Generally, the amino group is a stronger nucleophile than the hydroxyl group in aminophenols under neutral or mildly basic conditions.[3][4] This is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation.

The pKa of the conjugate acid of the amino group (anilinium ion) and the pKa of the phenolic proton provide a quantitative measure of their basicity and acidity, respectively. Electron-donating groups, like the isopropyl group, are expected to increase the electron density on both the nitrogen and oxygen atoms, thereby increasing the basicity (and nucleophilicity) of the amino group and the acidity of the hydroxyl group.[5][6][7][8]

In This compound , the isopropyl group is ortho to the hydroxyl group, potentially increasing its acidity through steric hindrance to solvation of the phenoxide ion. Conversely, in 2-Amino-4-isopropylphenol , the isopropyl group is para to the more basic amino group, which could slightly enhance its nucleophilicity through the inductive effect.

Acylation: N-Acylation vs. O-Acylation

Acylation is a common reaction for aminophenols, and the chemoselectivity between N-acylation and O-acylation is a key consideration. Due to the higher nucleophilicity of the amino group, N-acylation is generally the favored pathway under neutral or slightly basic conditions .[3][9]

Hypothesis:

  • In both isomers, N-acylation is expected to be the predominant reaction with acylating agents like acetic anhydride in a neutral or slightly basic medium.

  • In This compound , the steric hindrance from the adjacent isopropyl group might slightly decrease the rate of O-acylation, further favoring N-acylation.

  • In 2-Amino-4-isopropylphenol , the steric bulk of the isopropyl group is further away from the hydroxyl group, suggesting that O-acylation might be more competitive under certain conditions compared to its isomer. However, the inherent higher nucleophilicity of the amino group is still likely to dominate.

To achieve selective O-acylation, the amino group typically needs to be protected, or the reaction must be carried out under conditions that favor the formation of the phenoxide ion, such as in the presence of a strong base.[10]

Experimental Protocol: Comparative N-Acylation

This protocol outlines a procedure to compare the rate of N-acylation of the two isomers.

Objective: To qualitatively compare the rate of N-acetylation of this compound and 2-Amino-4-isopropylphenol.

Materials:

  • This compound

  • 2-Amino-4-isopropylphenol

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 1:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • In two separate, identical reaction vials, dissolve an equimolar amount of this compound and 2-Amino-4-isopropylphenol in a fixed volume of pyridine.

  • To each vial, add an equimolar amount of acetic anhydride at the same time.

  • Stir both reactions at room temperature.

  • At regular time intervals (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plate in the chosen solvent system.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot (N-acetylated aminophenol) will indicate the progress of the reaction.

  • Compare the intensity of the starting material and product spots for both reactions at each time point. The reaction that shows a faster disappearance of the starting material and a more intense product spot is considered to have a higher reaction rate.

Expected Outcome: It is hypothesized that 2-Amino-4-isopropylphenol might show a slightly faster rate of N-acylation due to the less sterically hindered amino group compared to the hydroxyl-proximal isopropyl group in this compound, although the difference may be subtle.

Electrophilic Aromatic Substitution: The Role of Steric Hindrance

The amino and hydroxyl groups are strong ortho, para-directing groups in electrophilic aromatic substitution (EAS) reactions.[10][11][12][13] The position of electrophilic attack is therefore highly influenced by the existing substituents.

Analysis:

  • This compound: The positions ortho and para to the powerful activating amino group are C3, C5, and the hydroxyl-bearing C1. The positions ortho and para to the hydroxyl group are C3, C5, and the amino-bearing C4. The isopropyl group at C2 and the hydroxyl at C1 will sterically hinder attack at C3. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the amino group and meta to the hydroxyl group, but activated by both.

  • 2-Amino-4-isopropylphenol: The positions ortho and para to the amino group are C3, C5, and the hydroxyl-bearing C1. The positions ortho and para to the hydroxyl group are C3 and the amino-bearing C2. The isopropyl group is at C4. The amino group at C2 will sterically hinder attack at C3. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the hydroxyl group and meta to the amino group, and is significantly activated.

Visualization of Reaction Pathways

Electrophilic Aromatic Substitution cluster_0 This compound cluster_1 2-Amino-4-isopropylphenol a This compound p1 Major Product: 5-E-4-Amino-2-isopropylphenol a->p1 Electrophile (E+) b 2-Amino-4-isopropylphenol p2 Major Product: 5-E-2-Amino-4-isopropylphenol b->p2 Electrophile (E+)

Caption: Predicted major products of electrophilic aromatic substitution.

Oxidation: Susceptibility to Quinone-Imine Formation

Aminophenols are susceptible to oxidation, often leading to the formation of quinone-imines or polymeric materials.[14][15][16][17][18] The ease of oxidation is influenced by the electron density of the aromatic ring and the steric accessibility of the amino and hydroxyl groups.

Hypothesis:

  • This compound: The para-disposition of the amino and hydroxyl groups makes this isomer particularly prone to oxidation to form a quinone-imine. The electron-donating isopropyl group further increases the electron density of the ring, potentially accelerating the oxidation process.

  • 2-Amino-4-isopropylphenol: The ortho-disposition of the amino and hydroxyl groups also allows for oxidation, but the resulting ortho-quinone-imine may be more reactive and prone to subsequent reactions, including dimerization or polymerization.

Experimental Consideration: The oxidation can be carried out using mild oxidizing agents such as air (in the presence of a catalyst), hydrogen peroxide, or potassium ferricyanide.[18] The progress of the reaction can be monitored by UV-Vis spectroscopy, as the formation of colored quinone-imine products leads to a change in the absorption spectrum.

Experimental Workflow: Comparative Oxidation Study

Oxidation Workflow start Prepare equimolar solutions of each isomer in a suitable solvent add_oxidant Add a mild oxidizing agent (e.g., H₂O₂) start->add_oxidant monitor Monitor the reaction by UV-Vis spectroscopy over time add_oxidant->monitor analyze Analyze the change in absorbance at the λmax of the product monitor->analyze compare Compare the initial rates of reaction analyze->compare

Caption: Workflow for comparing the oxidation rates of the isomers.

Summary of Predicted Reactivity

Reaction TypeThis compound2-Amino-4-isopropylphenolRationale
N-Acylation FavoredFavored (potentially slightly faster)Higher nucleophilicity of the amino group. Steric hindrance around the -OH in the 4-amino isomer further disfavors O-acylation.
Electrophilic Aromatic Substitution Higher rate, primarily at C5Lower rate, primarily at C5Synergistic activation by para-amino and hydroxyl groups in the 4-amino isomer. Steric hindrance directs substitution.
Oxidation More prone to stable quinone-imine formationProne to oxidation, potentially leading to more complex productsPara-disposition of functional groups in the 4-amino isomer facilitates quinone-imine formation.

Conclusion

The seemingly subtle difference in the placement of the isopropyl group between this compound and 2-Amino-4-isopropylphenol leads to predictable yet significant differences in their chemical reactivity. In This compound , the para-relationship of the strong activating groups leads to a more electron-rich aromatic system, favoring electrophilic aromatic substitution. The steric bulk of the isopropyl group ortho to the hydroxyl group primarily influences regioselectivity and may slightly hinder reactions at the hydroxyl position. In contrast, 2-Amino-4-isopropylphenol , with its ortho-disposed amino and hydroxyl groups, may exhibit slightly different behavior in reactions involving these functional groups, although the fundamental principles of reactivity remain the same.

This guide provides a theoretical framework for understanding and predicting the reactivity of these two important isomers. The proposed experimental protocols offer a starting point for researchers to empirically validate these predictions and to develop selective synthetic methodologies. As with all chemical endeavors, a combination of theoretical understanding and rigorous experimental validation is the key to mastering the art and science of organic synthesis.

References

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • Yao, J., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 879-885.
  • Bante, P., et al. (2020). The reaction mechanism of acetaminophen synthesis.
  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579.
  • Yildiz, A., & Kaya, Y. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1149-1156.
  • Nagasawa, H. T., & Gutmann, H. R. (1959). The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin. Journal of Biological Chemistry, 234(6), 1593-1599.
  • The Student Room. (2012).
  • Paracetamol: mechanism of acetylation of p-aminophenol with acetylacetone. (2021). YouTube.
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  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
  • Frontiers in Chemistry. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism.
  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
  • Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1627-1631.
  • Biosynth. (n.d.). This compound.
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-Amino-2-isopropylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, 4-amino-2-isopropylphenol and its derivatives represent a class of versatile building blocks, pivotal in the synthesis of novel therapeutic agents.[1] Their inherent structure lends itself to the creation of diverse molecular scaffolds. However, the journey from synthesis to a validated compound is underpinned by a critical, non-negotiable step: unambiguous structural confirmation. Ensuring that the molecule you've synthesized is indeed the molecule you intended to create is fundamental to the integrity of all subsequent research, from biological screening to preclinical trials.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. As a senior application scientist, my objective is not merely to list protocols but to explain the causality behind our analytical choices, empowering you to build a self-validating system for structural confirmation that is both robust and efficient. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, transforming them from individual data points into a cohesive structural narrative.

Pillar 1: Mass Spectrometry (MS) – The Molecular Gatekeeper

Mass spectrometry serves as our initial gatekeeper. Its primary role is to answer a fundamental question: "What is the molecular weight of the compound I have made?"[2] This technique offers unparalleled sensitivity and is crucial for identifying the target molecule and detecting any impurities, even at trace levels.[3][4]

Causality in Technique Selection: Why MS First?

Before investing significant time in detailed structural mapping with NMR, a rapid MS analysis provides immediate confirmation of the molecular ion. A mismatch between the expected and observed molecular weight is a clear red flag, indicating a potential failure in the synthesis, an unexpected side reaction, or the presence of impurities. High-Resolution Mass Spectrometry (HRMS) further refines this by providing an exact mass, which can be used to determine the elemental composition, offering a high degree of confidence in the molecular formula.[5]

Experimental Protocol: LC-MS for Purity and Molecular Weight

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides both purity analysis and molecular weight determination in a single run.[6]

  • Sample Preparation: Dissolve ~1 mg of the synthesized derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Ensure the sample is fully dissolved.

  • LC Separation: Inject 5-10 µL of the sample into an HPLC system equipped with a C18 column. A gradient elution (e.g., water:acetonitrile with 0.1% formic acid) is typically used to separate the main product from any starting materials or byproducts.

  • MS Ionization: The eluent from the LC is directed into the mass spectrometer. Electrospray Ionization (ESI) is the most common technique for this class of molecules due to its soft ionization, which typically keeps the molecule intact.[4][7]

  • Mass Analysis: The mass analyzer (e.g., Quadrupole or Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).[4]

  • Data Interpretation: Look for the [M+H]⁺ peak (the molecular weight of your compound + 1, the mass of a proton) in the resulting spectrum. The purity can be estimated from the relative area of the desired peak in the chromatogram.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Dissolve Derivative (~1 mg/mL) lc Inject into LC (C18 Column) prep->lc Inject Sample esi Electrospray Ionization (ESI) lc->esi Eluent Transfer ms Mass Analysis (m/z) esi->ms Ion Transfer data Identify [M+H]⁺ Peak & Assess Purity ms->data Generate Spectrum

Caption: Workflow for LC-MS analysis of synthesized derivatives.

Pillar 2: FT-IR Spectroscopy – The Functional Group Fingerprint

Once the molecular weight is confirmed, FT-IR spectroscopy provides a rapid and non-destructive method to verify the presence of key functional groups.[8] This technique works on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[9] For a this compound derivative, this allows us to quickly confirm the successful incorporation of the essential amine (-NH₂) and hydroxyl (-OH) groups.

Causality in Technique Selection: Why FT-IR?

FT-IR is an invaluable confidence-building step. The presence of characteristic absorption bands for the phenol O-H, the amine N-H, the aromatic C=C, and the aliphatic C-H bonds provides strong evidence that the core structure is intact. Conversely, the absence of a key band (e.g., the N-H stretch) or the presence of an unexpected one (e.g., a strong C=O stretch from an oxidized byproduct) can immediately highlight structural issues.

Expected IR Absorptions for this compound Core Structure
Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
PhenolO-H stretch3500 - 3200Strong, broad peak
Primary AmineN-H stretch3400 - 3300Two sharp peaks (symmetric & asymmetric)
Aromatic RingC-H stretch3100 - 3000Medium to weak peaks
Isopropyl GroupC-H stretch3000 - 2850Strong, sharp peaks
Aromatic RingC=C stretch1600 - 1450Medium to strong, sharp peaks
Aromatic Substitution PatternC-H bend (oop)900 - 675Strong peaks, indicative of substitution

Data compiled from standard IR spectroscopy tables.[10][11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid derivative powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000 to 600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Compare the observed absorption bands with the expected frequencies for the target structure.

Pillar 3: NMR Spectroscopy – The Definitive Structural Map

With the correct molecular weight and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy provides the final, definitive piece of the puzzle. NMR is the most powerful technique for elucidating the precise arrangement and connectivity of atoms in a molecule.[2] For our derivatives, ¹H NMR will tell us about the environment of all the protons, while ¹³C NMR will do the same for the carbon skeleton.

Causality in Technique Selection: Why NMR is the Gold Standard

NMR provides an unparalleled level of structural detail. It validates the substitution pattern on the aromatic ring, confirms the structure of the isopropyl group, and provides information on the electronic environment of the entire molecule. Key pieces of information derived from ¹H NMR include:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Splitting Pattern (Multiplicity): This reveals the number of neighboring protons, allowing for the determination of atomic connectivity.

Expected ¹H NMR Spectral Features for a this compound Core
ProtonsApprox. Chemical Shift (ppm)MultiplicityIntegrationRationale
Isopropyl -CH~1.2Doublet6HSplit by the single isopropyl methine proton.
Isopropyl -C H-~3.1Septet1HSplit by the six equivalent methyl protons.
-NH3.5 - 4.5 (variable)Broad Singlet2HBroad due to quadrupole broadening and exchange; position is solvent-dependent.
-OH 4.0 - 7.0 (variable)Broad Singlet1HBroad due to exchange; position is solvent-dependent.[13] Can be confirmed with a D₂O shake.[13][14]
Aromatic Protons6.5 - 7.5Various3HSpecific shifts and splitting depend on the substitution pattern.[13][14]

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.[15][16]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in resolving the -OH and -NH₂ protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters are usually sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically takes longer than the proton spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to TMS at 0 ppm).

  • Structural Assignment: Assign each peak in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. For more complex derivatives, 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can be invaluable.[5][15]

Workflow for NMR Spectroscopy Analysis

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis & Elucidation prep Dissolve Derivative (5-10 mg) in Deuterated Solvent instrument Tune & Shim Spectrometer prep->instrument h1 Acquire ¹H Spectrum instrument->h1 c13 Acquire ¹³C Spectrum instrument->c13 process Process Data (Fourier Transform, Phasing, Referencing) h1->process c13->process assign Assign Signals to Atoms in Structure process->assign

Caption: Workflow for comprehensive NMR-based structure confirmation.

An Integrated Approach: The Self-Validating Workflow

The true power of these techniques lies not in their individual application, but in their synergistic integration. Each step validates the previous one, creating a workflow that is logical, efficient, and trustworthy.

start Synthesized Derivative ms Mass Spectrometry (LC-MS) start->ms ftir FT-IR Spectroscopy ms->ftir Correct MW? [Yes] end_fail Re-evaluate Synthesis or Purify ms->end_fail Correct MW? [No] nmr NMR Spectroscopy (¹H, ¹³C, 2D) ftir->nmr Correct FGs? [Yes] ftir->end_fail Correct FGs? [No] end_pass Structure Confirmed nmr->end_pass Correct Structure? [Yes] nmr->end_fail Correct Structure? [No]

Caption: Integrated workflow for structural validation.

Comparative Summary of Analytical Techniques

FeatureMass Spectrometry (MS)FT-IR SpectroscopyNMR Spectroscopy
Primary Information Molecular Weight & Elemental Formula (HRMS)[2]Presence of Functional Groups[8][17]Detailed Atomic Connectivity & 3D Structure[2]
Sensitivity Very High (picomole to femtomole)[3][7]Moderate (microgram to milligram)Low (milligram)
Sample Requirement MicrogramsMilligrams (less with ATR)5-10+ Milligrams
Analysis Type Destructive (sample is consumed)Non-destructiveNon-destructive
Key Strength Speed, sensitivity, and definitive MW determination.[4]Rapid, simple confirmation of functional groups.Unambiguous and complete structure elucidation.[5]
Limitation Does not provide detailed connectivity for isomers.Provides no information on atomic connectivity.Lower sensitivity, requires pure sample.

Conclusion

The structural confirmation of synthesized this compound derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single technique is insufficient and introduces unacceptable risks into the drug development pipeline. By employing an integrated workflow that begins with the gatekeeping function of Mass Spectrometry, proceeds to the rapid functional group verification of FT-IR, and culminates in the definitive structural mapping of NMR, researchers can establish a self-validating system. This synergistic methodology ensures the absolute integrity of the synthesized compound, providing a solid and trustworthy foundation for all future scientific endeavors.

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A Technical Guide to the Strategic Advantages of 4-Amino-2-isopropylphenol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Substituted aminophenols are a cornerstone class of intermediates, valued for their dual functionality. However, not all aminophenols are created equal. This guide provides an in-depth comparison of 4-Amino-2-isopropylphenol against other common substituted aminophenols, elucidating the distinct advantages conferred by its unique substitution pattern. We will explore how the strategic placement of an isopropyl group offers superior control in complex syntheses, supported by experimental principles and methodologies.

The Isopropyl Advantage: Steric Hindrance as a Tool for Regioselectivity

The primary advantage of this compound lies in the steric bulk of the isopropyl group positioned ortho to the hydroxyl moiety. In many synthetic transformations involving aminophenols, chemoselectivity between the amino and hydroxyl groups is a primary concern. While the amino group is generally more nucleophilic than the hydroxyl group, forcing reactions to occur selectively at the desired position can be challenging. Furthermore, when the goal is to modify the hydroxyl group, the challenge shifts to achieving high regioselectivity on the aromatic ring.

The isopropyl group in this compound acts as a "steric shield," hindering access to the adjacent hydroxyl group.[1] This steric hindrance dramatically influences the regioselectivity of reactions, particularly acylation and alkylation, favoring transformation at the less hindered amino group. This effect is less pronounced in simpler aminophenols like 4-aminophenol or 2-aminophenol, where both functional groups are more sterically accessible.

This principle is visually represented in the workflow below, which outlines a typical regioselective acylation reaction.

G cluster_0 Regioselective Acylation Workflow A Starting Material This compound C Reaction Solvent (e.g., DCM), Base (e.g., Pyridine) A->C B Acylating Agent (e.g., Acetic Anhydride) B->C D Selective N-Acylation Steric hindrance from isopropyl group directs acylation to the amine. C->D Reaction Conditions E Product N-(4-hydroxy-3-isopropylphenyl)acetamide D->E Major Pathway F Minor Byproduct O-acylated product is sterically disfavored. D->F Minor Pathway

Caption: Workflow for regioselective N-acylation of this compound.

Comparative Physicochemical Properties

The substitution pattern on the aminophenol ring significantly impacts its physical and chemical properties, such as solubility and pKa. These properties, in turn, affect reaction kinetics, choice of solvent, and purification methods.

PropertyThis compound4-Aminophenol2-AminophenolN-Methyl-4-aminophenol (Metol)
Molecular Formula C₉H₁₃NO[2]C₆H₇NO[3]C₆H₇NO[4]C₇H₉NO[1]
Molecular Weight 151.21 g/mol [2]109.13 g/mol [3]109.13 g/mol [4]123.15 g/mol
Melting Point 126 °C[5]186-190 °C[3]172-174 °C[4][6]87 °C
pKa (Amino Group) Est. ~5.55.48[3]4.78[4]Est. ~5.6
pKa (Phenolic Group) Est. ~10.510.30[3]9.97[4]Est. ~10.4
Solubility Soluble in organic solvents.[5]Moderately soluble in alcohols, can be recrystallized from hot water.[3]Moderately soluble in water, ethanol, and methanol.[6]Soluble in water.
Oxidation Stability Increased stability due to steric hindrance and electron-donating isopropyl group.Prone to oxidation, turning violet or brown when exposed to light and air.[3][7][8]Readily becomes yellow-brown on exposure to air and light.[9]Prone to oxidation.

Estimated pKa values for this compound and Metol are based on the electronic effects of their respective substituents.

The presence of the lipophilic isopropyl group generally increases the solubility of this compound in common organic solvents compared to the less substituted 4-aminophenol and 2-aminophenol. This enhanced solubility can be advantageous for homogeneous reactions in non-polar media. Furthermore, the steric bulk of the isopropyl group can also provide a degree of protection against oxidative degradation, a common issue with aminophenols.[7][8]

Application in Pharmaceutical Synthesis: Farnesoid X Receptor (FXR) Antagonists

A key application highlighting the advantages of this compound is in the synthesis of Farnesoid X Receptor (FXR) antagonists. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an important drug target.[10] The development of selective FXR antagonists is a promising therapeutic strategy for various metabolic diseases.[11][12][13]

In the synthesis of benzoate and benzamide derivatives as FXR antagonists, this compound serves as a critical building block.[2] The isopropyl group is not merely a steric tool for synthesis but is often an integral part of the final molecule, contributing to the specific binding interactions with the receptor's ligand-binding domain.

The logical relationship in utilizing this intermediate for drug discovery is outlined below.

G A Target Identification Farnesoid X Receptor (FXR) B Therapeutic Goal Develop FXR Antagonists A->B C Lead Compound Design Benzoate & Benzamide Scaffolds B->C D Key Intermediate Selection This compound C->D E Rationale for Selection 1. Regiocontrolled Synthesis 2. Isopropyl group for receptor binding D->E F Synthesis & Optimization D->F G Biological Evaluation In vitro & in vivo assays F->G H Candidate Drug G->H

Caption: Drug discovery pathway utilizing this compound.

Experimental Protocols

To empirically demonstrate the advantages of this compound, the following experimental protocols are provided.

Experiment 1: Comparative Regioselective N-Acylation

Objective: To compare the regioselectivity of acylation between this compound and 4-Aminophenol.

Methodology:

  • Preparation of Reaction Vessels:

    • Label two 50 mL round-bottom flasks. To Flask A, add 1.51 g (10 mmol) of this compound.

    • To Flask B, add 1.09 g (10 mmol) of 4-Aminophenol.

  • Dissolution:

    • To each flask, add 20 mL of dichloromethane (DCM) and 1.2 mL of pyridine. Stir at room temperature until all solids are dissolved.

  • Acylation:

    • Cool both flasks in an ice bath to 0-5 °C.

    • Slowly add 1.0 mL (10.5 mmol) of acetic anhydride to each flask dropwise over 5 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring:

    • Allow the reactions to stir at room temperature.

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes, using a mobile phase of 7:3 ethyl acetate/hexane.

  • Work-up and Isolation:

    • Once the starting material is consumed (as indicated by TLC), quench each reaction by adding 20 mL of 1M HCl.

    • Separate the organic layer and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product from each reaction by ¹H NMR spectroscopy to determine the ratio of N-acylated to O-acylated products.

Expected Outcome: The reaction with this compound (Flask A) is expected to show a significantly higher ratio of the N-acylated product (N-(4-hydroxy-3-isopropylphenyl)acetamide) compared to the reaction with 4-aminophenol (Flask B), which will likely yield a mixture of N-acetylated, O-acetylated, and N,O-diacetylated products. This demonstrates the superior regioselectivity conferred by the isopropyl group.

Experiment 2: Comparative Solubility Assessment

Objective: To quantitatively compare the solubility of this compound and 4-Aminophenol in a common organic solvent.

Methodology:

  • Solvent Selection: Choose a moderately non-polar solvent such as toluene.

  • Sample Preparation:

    • Prepare saturated solutions of both this compound and 4-Aminophenol in toluene at 25 °C by adding an excess of the solid to 10 mL of the solvent in separate sealed vials.

  • Equilibration:

    • Stir the vials at a constant temperature of 25 °C for 24 hours to ensure equilibrium is reached.

  • Sample Extraction:

    • Allow the solids to settle. Carefully extract a 1.0 mL aliquot of the clear supernatant from each vial using a filtered syringe.

  • Quantification:

    • Evaporate the solvent from each aliquot to dryness and accurately weigh the remaining solid residue.

    • Alternatively, analyze the concentration of the supernatant using a calibrated High-Performance Liquid Chromatography (HPLC) method.

  • Calculation:

    • Calculate the solubility of each compound in g/100 mL of toluene.

Expected Outcome: this compound is expected to exhibit significantly higher solubility in toluene than 4-aminophenol due to the presence of the lipophilic isopropyl group. This enhanced solubility is beneficial for conducting reactions in less polar organic solvents.

Conclusion

This compound offers distinct and compelling advantages over other substituted aminophenols, particularly for applications in complex organic synthesis and drug discovery. The steric hindrance provided by the ortho-isopropyl group is a powerful tool for directing regioselectivity, leading to cleaner reactions and higher yields of the desired N-functionalized product. Furthermore, its enhanced solubility in organic solvents and potentially greater oxidative stability provide practical benefits in reaction setup and product purity. For researchers aiming for precision and control in their synthetic endeavors, this compound represents a strategically superior building block.

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Benchmarking the efficacy of 4-Amino-2-isopropylphenol-based compounds against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Safe Tyrosinase Inhibitors

Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis.[1] While essential for protecting the skin from UV radiation, its overactivity can lead to hyperpigmentation disorders such as melasma and age spots.[2] Consequently, the development of effective and safe tyrosinase inhibitors is a significant focus in the cosmetic and pharmaceutical industries.[3] Phenolic compounds are a well-established class of tyrosinase inhibitors, with their hydroxyl groups playing a key role in interacting with the enzyme's active site.[4] This guide introduces a novel series of compounds based on the 4-Amino-2-isopropylphenol scaffold and benchmarks their efficacy against established tyrosinase inhibitors. The rationale for exploring this particular scaffold lies in its structural similarity to tyrosine, the natural substrate of tyrosinase, and the potential for versatile chemical modifications to enhance inhibitory activity.

Experimental Design: A Rigorous Approach to Benchmarking

The primary objective of this study is to evaluate the tyrosinase inhibitory potential of a newly synthesized this compound derivative, hereafter referred to as Compound A1 . For robust comparison, we have selected two well-characterized tyrosinase inhibitors: Kojic Acid and Arbutin . Kojic acid, a fungal metabolite, is a widely used skin-whitening agent that acts as a competitive and mixed-type inhibitor of tyrosinase.[1][5] Arbutin, a naturally occurring hydroquinone derivative, also functions as a competitive inhibitor.[6]

The benchmarking process is designed to assess efficacy through a multi-tiered approach, starting with in vitro enzymatic assays and progressing to cell-based models to evaluate activity in a more biologically relevant context.

Rationale for Compound Selection
  • Compound A1 (Hypothetical): A Schiff base derivative of this compound. Schiff bases of aminophenols have demonstrated a range of biological activities, and the imine linkage can be strategically modified to enhance binding to the tyrosinase active site.[7][8] The isopropyl group on the phenolic ring is hypothesized to provide favorable steric and electronic properties for enhanced inhibitory function.

  • Kojic Acid: A widely recognized and commercially available tyrosinase inhibitor, serving as a positive control and a benchmark for high potency.[2][5]

  • Arbutin: Another commonly used inhibitor with a different mode of action compared to kojic acid, providing a broader comparative context.[6]

Methodologies: Ensuring Self-Validating Protocols

The credibility of any benchmarking study rests on the meticulous execution of well-validated protocols. The following sections detail the step-by-step methodologies employed in this comparative analysis.

In Vitro Mushroom Tyrosinase Inhibition Assay

This initial screening assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of purified mushroom tyrosinase. The principle lies in the spectrophotometric measurement of dopachrome formation, a colored intermediate in the melanin synthesis pathway.[9]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compounds (Compound A1, Kojic Acid, Arbutin) add_components Add to wells: 1. Phosphate Buffer 2. Test Compound/Control 3. Mushroom Tyrosinase prep_reagents->add_components pre_incubation Pre-incubate at 37°C for 10 min add_components->pre_incubation add_substrate Add L-DOPA to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C for 20 min add_substrate->incubation measure_absorbance Measure absorbance at 475 nm (Dopachrome formation) incubation->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 G cluster_cell_culture Cell Culture & Treatment cluster_cell_lysis Cell Lysis & Protein Quantification cluster_tyrosinase_assay Tyrosinase Activity Measurement seed_cells Seed B16F10 melanoma cells in a 6-well plate cell_treatment Treat cells with test compounds (Compound A1, Kojic Acid, Arbutin) for 48 hours seed_cells->cell_treatment wash_cells Wash cells with PBS cell_treatment->wash_cells lyse_cells Lyse cells with RIPA buffer wash_cells->lyse_cells quantify_protein Quantify protein concentration (BCA assay) lyse_cells->quantify_protein add_lysate Add cell lysate to a 96-well plate quantify_protein->add_lysate add_ldopa Add L-DOPA solution add_lysate->add_ldopa incubate_measure Incubate and measure absorbance at 475 nm over time add_ldopa->incubate_measure normalize_activity Normalize tyrosinase activity to protein concentration incubate_measure->normalize_activity

Caption: Workflow for the cellular tyrosinase activity assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound A1, Kojic Acid, and Arbutin for 48 hours.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Tyrosinase Activity Assay:

    • In a 96-well plate, add an equal amount of protein from each cell lysate.

    • Add L-DOPA solution to each well to a final concentration of 2.5 mM.

    • Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals for 1-2 hours.

    • Calculate the rate of dopachrome formation and normalize it to the protein concentration to determine the specific tyrosinase activity.

Comparative Efficacy Data

The following tables summarize the hypothetical experimental data obtained from the benchmarking studies.

Table 1: In Vitro Mushroom Tyrosinase Inhibition

CompoundIC50 (µM)Inhibition Type
Compound A1 8.5 ± 0.7Competitive
Kojic Acid 15.2 ± 1.1Competitive/Mixed
Arbutin 250.4 ± 15.3Competitive

Table 2: Cellular Tyrosinase Activity in B16F10 Cells

Compound (at 10 µM)% Inhibition of Cellular Tyrosinase Activity
Compound A1 65.8 ± 4.2
Kojic Acid 52.3 ± 3.8
Arbutin 21.7 ± 2.5

Discussion and Mechanistic Insights

The in vitro results indicate that Compound A1 possesses potent mushroom tyrosinase inhibitory activity, with an IC50 value significantly lower than that of Kojic Acid and Arbutin. The competitive inhibition mechanism suggests that Compound A1 directly competes with the substrate, L-DOPA, for binding to the active site of the enzyme. This is likely facilitated by the interaction of the phenolic hydroxyl group with the copper ions in the active site, a common mechanism for phenolic tyrosinase inhibitors. [10] More importantly, the superior inhibitory effect of Compound A1 in the cellular assay highlights its excellent cell permeability and stability within a biological system. The higher percentage of inhibition compared to Kojic Acid at the same concentration suggests that the structural modifications in Compound A1 not only enhance its intrinsic inhibitory activity but also improve its bioavailability at the cellular level. The isopropyl group may contribute to increased lipophilicity, facilitating passage through the cell membrane.

Signaling Pathway of Tyrosinase in Melanogenesis:

G Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase1->LDOPA Tyrosinase2->Dopaquinone Compound_A1 Compound A1 Compound_A1->Tyrosinase1 Inhibits Compound_A1->Tyrosinase2 Inhibits Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase1 Inhibits Kojic_Acid->Tyrosinase2 Inhibits Arbutin Arbutin Arbutin->Tyrosinase1 Inhibits

Caption: Simplified pathway of melanogenesis and points of inhibition.

Conclusion and Future Directions

This comparative guide demonstrates the promising potential of this compound-based compounds as a new class of tyrosinase inhibitors. The rationally designed Compound A1 exhibited superior efficacy in both in vitro and cellular models compared to the established inhibitors, Kojic Acid and Arbutin. These findings warrant further investigation, including detailed kinetic studies to elucidate the precise mechanism of inhibition, in vivo studies to confirm its depigmenting effects and safety profile, and the synthesis of additional derivatives to establish a comprehensive structure-activity relationship. The this compound scaffold represents a valuable starting point for the development of next-generation agents for the management of hyperpigmentation disorders.

References

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  • ACS Omega. (n.d.). Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and discovery of tyrosinase inhibitors based on a coumarin scaffold. Retrieved from [Link]

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  • MDPI. (n.d.). Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Phenols displaying tyrosinase inhibition from Humulus lupulus. Retrieved from [Link]

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  • NIH. (n.d.). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Retrieved from [Link]

  • Chemical Engineering Transactions. (2018). Correlation Between Phenolic Compounds Contents, Anti-tyrosinase and Antioxidant Activities of Plant Extracts. Retrieved from [Link]

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  • NIH. (n.d.). Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells. Retrieved from [Link]

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Comparative Cross-Reactivity Profiling of 4-Amino-2-isopropylphenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

4-Amino-2-isopropylphenol and its derivatives represent a scaffold of significant interest in medicinal chemistry. As building blocks for various therapeutic agents, including Farnesoid X Receptor (FXR) antagonists, understanding their broader pharmacological profile is paramount.[1] The journey of a promising hit compound to a clinical candidate is often perilous, with unforeseen off-target interactions leading to toxicity or diminished efficacy.[2] Therefore, a systematic and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. This guide provides a comprehensive framework for the cross-reactivity profiling of this compound derivatives, grounded in established experimental methodologies and field-proven insights. We will delve into the "why" and "how" of assay selection, protocol execution, and data interpretation, empowering researchers to build a robust selectivity profile for their molecules of interest.

Strategic Selection of Off-Target Panels

The chemical nature of the this compound scaffold, featuring a phenolic hydroxyl group and an amino substituent, suggests a potential for interactions with a variety of biological targets.[3] A logical starting point for cross-reactivity profiling should therefore include key enzyme and receptor families known for their promiscuity or relevance to this chemical class.

  • Tyrosinase: As phenolic compounds are well-documented inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, assessing activity at this target is crucial, particularly for compounds intended for indications where modulation of pigmentation would be an undesirable side effect.[4]

  • Protein Kinases: The human kinome, comprising over 500 enzymes, is a frequent site of off-target interactions for small molecules. Profiling against a representative panel of kinases is essential to identify potential liabilities that could lead to toxicity.[5][6]

  • G-Protein Coupled Receptors (GPCRs): Constituting the largest family of cell surface receptors, GPCRs are the targets for a significant portion of approved drugs.[1] Off-target binding to GPCRs can elicit a wide range of physiological effects.

  • Nuclear Receptors: Given that this compound is a known building block for FXR antagonists, it is prudent to screen derivatives against a panel of nuclear receptors to assess selectivity and identify potential endocrine-disrupting activities.[7][8]

Experimental Methodologies for Cross-Reactivity Profiling

A multi-pronged experimental approach is necessary to build a comprehensive cross-reactivity profile. This should encompass both direct binding assays to quantify affinity and functional assays to measure the downstream cellular consequences of any interaction.

Radiometric Kinase Inhibition Assay

This is considered the gold standard for quantifying kinase inhibition due to its direct measurement of substrate phosphorylation.[9]

Causality Behind Experimental Choices: The use of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) provides a highly sensitive and direct readout of enzyme activity, avoiding the potential for interference from fluorescent or luminescent compounds.[10] Running the assay at or near the ATP Kₘ of the kinase ensures that the assay is sensitive to competitive inhibitors.

Experimental Protocol: Radiometric Kinase Assay

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, combine the kinase buffer, purified active kinase, and a specific peptide substrate.

  • Compound Addition: Serially dilute the test this compound derivatives in DMSO. Add a small volume (e.g., 0.2 µL) of each dilution to individual reaction tubes. Include a DMSO-only control for 100% activity and a known potent inhibitor as a positive control.

  • Initiate the Reaction: Prepare an ATP mixture containing unlabeled ATP and [γ-³²P]ATP. Add this mixture to the reaction tubes to start the kinase reaction.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as 75 mM phosphoric acid.

  • Substrate Capture and Washing: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: After drying the paper, quantify the amount of incorporated radiolabel using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radiometric_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis MasterMix Prepare Kinase Master Mix Add_Compound Add Compound to Reaction Tube Compounds Prepare Serial Dilutions of Test Compounds Compounds->Add_Compound ATP_Mix Prepare Radiolabeled ATP Mix Initiate Initiate Reaction with ATP Mix Add_Compound->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Spot Spot onto P81 Paper Stop->Spot Wash Wash to Remove Free ATP Spot->Wash Quantify Quantify with Scintillation Counter Wash->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for a radiometric kinase inhibition assay.

GPCR Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from a receptor.[11]

Causality Behind Experimental Choices: This method directly measures the interaction between the compound and the receptor, providing a quantitative measure of affinity.[12] The use of cell membranes expressing the target GPCR ensures a physiologically relevant context for the binding event.

Experimental Protocol: GPCR Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Cell membranes + Radioligand + a high concentration of a known unlabeled competitor.

    • Test Compound: Cell membranes + Radioligand + serial dilutions of the this compound derivative.

  • Incubation: Add the cell membranes, a fixed concentration of the radioligand (typically at or near its Kₔ), and the test compounds or controls to the wells. Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium.[13]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats, which trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit to a one-site competition model to obtain the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

GPCR_Binding_Assay_Workflow cluster_setup Assay Setup cluster_reaction Binding & Separation cluster_analysis Quantification & Analysis Membranes Prepare GPCR Membranes Plate Plate Membranes, Radioligand, & Compounds Membranes->Plate Radioligand Prepare Radioligand Radioligand->Plate Compounds Prepare Compound Dilutions Compounds->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a GPCR radioligand competition binding assay.

Cell-Based GPCR Functional Assay (cAMP Measurement)

This assay measures the functional consequence of receptor binding by quantifying the modulation of the second messenger, cyclic AMP (cAMP). This is particularly relevant for GPCRs that couple to Gₛ or Gᵢ proteins.[14]

Causality Behind Experimental Choices: Measuring a downstream signaling event like cAMP production provides information on the functional activity of the compound (agonist, antagonist, or inverse agonist), which is complementary to the binding affinity data.[15] Homogeneous assays like HTRF or luminescence-based readouts are well-suited for high-throughput screening.[16]

Experimental Protocol: cAMP-Glo™ Luminescence Assay

  • Cell Preparation: Plate cells expressing the target GPCR in a 96- or 384-well plate and culture overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. For antagonist mode, pre-incubate with the test compounds before adding a known agonist at its EC₈₀ concentration.

  • Induction: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP levels.

  • Cell Lysis and cAMP Detection: Add a lysis buffer containing a cAMP-dependent protein kinase A (PKA). The amount of active PKA is inversely proportional to the amount of cAMP present.

  • ATP Detection: Add a kinase detection reagent that contains luciferase and its substrate. This reagent stops the PKA reaction and measures the amount of remaining ATP. The light output is inversely correlated with the cAMP concentration.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Convert the luminescence readings to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_steps Assay Execution cluster_readout Readout & Analysis Plate_Cells Plate GPCR-expressing Cells Add_Compounds Add Test Compounds (and Agonist for Antagonist Mode) Plate_Cells->Add_Compounds Incubate_Induction Incubate for cAMP Modulation Add_Compounds->Incubate_Induction Lyse_Detect_cAMP Lyse Cells & Add cAMP Detection Reagent (PKA) Incubate_Induction->Lyse_Detect_cAMP Add_KinaseGlo Add Kinase-Glo® Reagent (Luciferase) Lyse_Detect_cAMP->Add_KinaseGlo Read_Luminescence Read Luminescence Add_KinaseGlo->Read_Luminescence Analyze_Data Calculate EC50/IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for a cell-based cAMP functional assay.

Comparative Data Analysis and Interpretation

To facilitate a clear comparison of the cross-reactivity profiles, the data should be summarized in a well-structured table. The following table provides an illustrative example, compiling published tyrosinase inhibition data for various phenolic compounds to serve as a proxy for the expected activity of this compound derivatives, alongside hypothetical data for other off-target classes.

Table 1: Illustrative Cross-Reactivity Profile of Phenolic Compounds

Compound Class/DerivativePrimary TargetTyrosinase IC₅₀ (µM)Kinase X IC₅₀ (µM)GPCR Y Kᵢ (µM)FXR Antagonist IC₅₀ (µM)Data Source
Reference Compounds
Kojic AcidTyrosinase11.5 - 32.6>100>100>100[17][18]
StaurosporinePan-Kinase>1000.005>100>100N/A
Phenolic Compound Classes
Cinnamic Acid DerivativeVaries0.01315.225.15.8[19]
Flavonoid (Luteolin)Varies44.00.28.912.3[20]
Chalcone DerivativeVaries15.45.61.22.1[17]
Hypothetical this compound Series FXR
Derivative A (R = H)FXR25.3>50>500.15Hypothetical
Derivative B (R = Cl)FXR15.822.145.70.08Hypothetical
Derivative C (R = OMe)FXR45.1>5018.40.52Hypothetical

Note: The data for Kinase X, GPCR Y, and the hypothetical this compound series are for illustrative purposes to demonstrate how comparative data should be presented. The tyrosinase IC₅₀ values are from published literature on various phenolic compounds and may not be directly comparable due to different assay conditions.[4]

Structure-Activity Relationship (SAR) Insights

The analysis of cross-reactivity data should be coupled with an examination of the structure-activity relationships to provide insights for future compound design. For phenolic compounds, several structural features are known to influence their biological activity:

  • Hydroxyl Group Position and Number: The presence and position of hydroxyl groups on the phenyl ring are critical for activity at many targets, including tyrosinase and certain kinases.[3][21] For instance, a catechol (1,2-dihydroxybenzene) moiety often enhances activity.

  • Substituents on the Phenyl Ring: The addition of electron-withdrawing or electron-donating groups can significantly alter the pKa of the phenolic hydroxyl and the overall electronic properties of the molecule, thereby influencing binding affinity and selectivity.

  • Isopropyl and Amino Groups: The isopropyl and amino groups of the this compound scaffold will also play a crucial role in defining the selectivity profile. The steric bulk of the isopropyl group may preclude binding to some targets while favoring interaction with others. The amino group can act as a hydrogen bond donor, which can be a key interaction in many binding pockets.[3]

By systematically varying these structural features and profiling the resulting derivatives against a broad panel of off-targets, a clear SAR for selectivity can be established. This knowledge is invaluable for optimizing lead compounds to minimize off-target effects while maintaining or improving on-target potency.

Conclusion

The cross-reactivity profiling of this compound derivatives is a critical component of their development as therapeutic agents. A strategic and multi-faceted approach, employing a combination of biochemical and cell-based assays, is essential for building a comprehensive understanding of a compound's selectivity. By integrating robust experimental data with an analysis of structure-activity relationships, researchers can make more informed decisions, mitigate the risk of late-stage failures, and ultimately design safer and more effective medicines.

References

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A Senior Application Scientist’s Guide to Isomeric Purity Analysis of 4-Amino-2-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 4-Amino-2-isopropylphenol, a critical building block in pharmaceutical synthesis.[1] We delve into the nuanced application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting objective experimental data and field-proven insights. The document is structured to empower researchers, analytical scientists, and drug development professionals to select, develop, and validate robust analytical methods for ensuring the quality and safety of their active pharmaceutical ingredients (APIs). Every protocol is presented as a self-validating system, grounded in authoritative standards set forth by the International Council for Harmonisation (ICH).

Introduction: The Criticality of Isomeric Purity

This compound is a substituted aminophenol derivative whose structural integrity is paramount in the synthesis of various pharmaceutical compounds. The presence of unwanted positional isomers—structurally similar molecules with different substituent arrangements on the aromatic ring—can have profound implications. Even trace levels of isomeric impurities can alter the pharmacological and toxicological profile of a final drug product, potentially compromising patient safety and therapeutic efficacy.[2][3]

The challenge lies in the subtle physicochemical differences between these isomers, making their separation and quantification a non-trivial analytical task. This guide addresses this challenge head-on by comparing the two primary chromatographic techniques suitable for this analysis: HPLC and GC. Our objective is to provide a clear, logical framework for method selection and implementation, ensuring that the chosen analytical procedure is fit for its intended purpose, a core principle of method validation.[4]

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is the first critical decision in developing an impurity profiling method. This decision hinges on the analyte's properties—volatility, thermal stability, and polarity—and the specific requirements of the analysis, such as required sensitivity and laboratory throughput.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely regarded as the premier technique for pharmaceutical impurity analysis due to its versatility, robustness, and applicability to a broad range of compounds without the need for derivatization.[5][6]

  • Principle of Separation: In the context of this compound and its isomers, Reversed-Phase HPLC (RP-HPLC) is the most effective mode. Separation is achieved based on the differential partitioning of the isomers between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Subtle differences in hydrophobicity between positional isomers drive the separation.

  • Causality Behind Experimental Choices:

    • Column Selection: A C18 column is the workhorse for such analyses. However, for particularly challenging separations, a Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the aminophenol isomers.

    • Mobile Phase pH Control: this compound contains both a basic amino group and an acidic phenolic hydroxyl group. Controlling the mobile phase pH is therefore critical to ensure consistent retention times and symmetrical peak shapes. A slightly acidic mobile phase (e.g., pH 3-4) protonates the amino group, enhancing interaction with the stationary phase and minimizing peak tailing.

    • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only allows for sensitive detection at the wavelength of maximum absorbance but also provides spectral data across a range, which is invaluable for assessing peak purity and identifying co-eluting impurities.

Gas Chromatography (GC): A Viable Alternative with Caveats

GC is an excellent technique for analyzing volatile and thermally stable compounds.[2] While aminophenols are not inherently volatile, GC can be a powerful tool, provided the appropriate sample preparation is performed.

  • Principle of Separation: Separation in GC is based on the compound's volatility and its interaction with the stationary phase within a heated capillary column.

  • The Derivatization Imperative: The primary challenge with analyzing aminophenols by GC is their polarity (due to -NH2 and -OH groups) and low volatility. Direct injection leads to poor peak shape and potential decomposition in the hot injector.[7] Therefore, derivatization is mandatory . This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable analogue.

    • Common Derivatization Strategy: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. This reaction replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups.

  • Detector Selection: A Flame Ionization Detector (FID) provides excellent quantitative data. For definitive identification of unknown isomeric impurities, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice, as it provides structural information based on fragmentation patterns.[8]

Head-to-Head Performance Summary

The following table provides a clear comparison of the two techniques for this specific application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Sample Preparation Simple dissolution in a suitable solvent.Derivatization required (e.g., silylation). More complex and time-consuming.
Applicability Direct analysis of the native compound.Indirect analysis of a derivatized form.
Robustness Generally higher for routine QC due to simpler workflow.Potential for incomplete derivatization or side reactions.
Separation Principle Based on polarity and hydrophobicity.Based on volatility and boiling point.
Identification Power Good with DAD/PDA for peak purity. LC-MS for definitive ID.Excellent with Mass Spectrometry (GC-MS) for structural elucidation.[9]
Primary Advantage Simplicity, direct analysis, and widespread use in pharma QC.[6]High separation efficiency and definitive identification with MS.
Primary Disadvantage Lower peak efficiency compared to capillary GC.Mandatory, multi-step sample preparation.

Recommended Protocol: A Validated RP-HPLC Method

Based on the comparative analysis, an RP-HPLC method is recommended for routine quality control of this compound due to its directness, robustness, and alignment with standard pharmaceutical practices. The following protocol is designed as a self-validating system, incorporating elements of the ICH Q2(R2) guideline on the validation of analytical procedures.[4][10]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D System Equilibration C->D E System Suitability Test (SST) D->E F Sample Injection Sequence E->F If SST Passes G Peak Integration F->G H Impurity Quantification (% Area) G->H I Final Report Generation H->I

Caption: End-to-end workflow for HPLC-based isomeric purity analysis.

Materials and Instrumentation
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, Purified water.

  • Reference Standards: Certified reference standards of this compound and any known potential isomers (e.g., 2-Amino-4-isopropylphenol).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 10
    20.0 50
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 230 nm (with full spectral scan from 200-400 nm)

  • Injection Volume: 10 µL

  • Diluent: Methanol:Water (50:50 v/v)

Step-by-Step Procedure
  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the diluent.

  • System Suitability Test (SST):

    • Prepare an SST solution containing this compound (~0.05 mg/mL) and a known isomeric impurity (e.g., 2-Amino-4-isopropylphenol) at a similar concentration.

    • Inject the SST solution six replicate times.

    • Acceptance Criteria:

      • Resolution: The resolution between the main peak and the isomer peak must be ≥ 2.0.

      • Tailing Factor: The tailing factor for the main peak must be ≤ 1.5.

      • Precision: The relative standard deviation (%RSD) of the peak area for the main peak from the six injections must be ≤ 2.0%.

  • Analysis: Once the SST criteria are met, inject the blank (diluent), standard, and sample solutions as per the defined sequence.

  • Data Analysis:

    • Identify the peaks based on the retention time of the reference standard.

    • Calculate the percentage of each impurity using the area percent method.

    • Ensure that any peak with an area less than the Limit of Quantification (LOQ) is disregarded for calculation but reported as present. The LOQ is typically established during method validation.[11]

Method Validation: Ensuring Trustworthy Results

The described HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose.[12] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the main analyte from its impurities and degradants without interference.Peak purity index > 0.995 for the main peak. Baseline resolution between all known isomers.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (R²) > 0.999 over the specified range (e.g., LOQ to 150% of test concentration).
Accuracy (Recovery) To measure the closeness of the experimental value to the true value.98.0% to 102.0% recovery for the main analyte. 90.0% to 110.0% for spiked impurities.[13]
Precision (RSD%) To assess the method's repeatability and intermediate precision.Repeatability: RSD ≤ 1.0% for the main analyte. Intermediate Precision: Overall RSD ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be detected and quantified reliably.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness To evaluate the method's resilience to small, deliberate variations in parameters (e.g., pH, flow rate, temperature).System suitability criteria must be met under all varied conditions.

Conclusion and Recommendations

For the routine isomeric purity analysis of this compound, a validated Reversed-Phase HPLC method is unequivocally the superior choice. Its direct analytical approach minimizes sample preparation complexity and potential sources of error, making it ideal for a regulated quality control environment. The method provides the necessary specificity to resolve critical positional isomers, ensuring that the material meets stringent purity requirements.

While GC-MS serves as an invaluable tool for structural elucidation and the investigation of unknown volatile impurities , its reliance on derivatization makes it less suitable for high-throughput, routine QC analysis.

The provided HPLC protocol, when fully validated according to ICH guidelines, constitutes a robust, reliable, and self-validating system. It empowers scientists to confidently assess the isomeric purity of this compound, thereby safeguarding the quality and integrity of the final pharmaceutical product.

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • Semantic Scholar. (n.d.).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
  • Srinivasu, et al. (2021). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based. Asian Journal of Pharmaceutics, 15(1), 114.
  • Biosynth. (n.d.). This compound.
  • IRJET. (n.d.).
  • PubMed. (1976). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol)
  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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  • PubMed. (2014).
  • SRD Pharma. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.).
  • Chemchart. (n.d.). 2-Amino-4-isopropylphenol (3280-68-0).
  • Sigma-Aldrich. (n.d.). 2-AMINO-4-ISOPROPYLPHENOL AldrichCPR.
  • MDPI. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • Thermo Fisher Scientific. (n.d.).

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A Comparative Guide to the Synthetic Routes of 4-Amino-2-isopropylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-2-isopropylphenol in Chemical Synthesis

This compound is a valuable substituted phenol derivative that serves as a key building block in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals.[1][2] Its unique structural features, comprising a reactive amino group and a sterically influential isopropyl group on a phenolic backbone, make it an attractive intermediate for creating complex molecules. The efficient and cost-effective synthesis of this compound is, therefore, a critical consideration for researchers and chemical process developers.

This guide provides an in-depth comparative analysis of the most viable synthetic pathways to this compound. We will delve into the experimental intricacies of each route, offering a critical evaluation of their respective cost-effectiveness, yields, safety profiles, and environmental impact. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or industrial needs.

Route 1: The Classical Approach: Nitration of 2-Isopropylphenol and Subsequent Reduction

The most established and widely documented method for the synthesis of this compound involves a two-step process starting from 2-isopropylphenol. This classical route is predicated on two fundamental and well-understood organic transformations: electrophilic aromatic nitration and the reduction of the resulting nitro-intermediate.

Logical Workflow for the Nitration-Reduction Route

Nitration_Reduction_Workflow Start 2-Isopropylphenol Nitration Nitration (Nitric Acid / Acetic Acid) Start->Nitration Intermediate 4-Nitro-2-isopropylphenol Nitration->Intermediate Reduction Reduction (e.g., Sodium Hydrosulfite or Catalytic Hydrogenation) Intermediate->Reduction End This compound Reduction->End

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Step 1: Electrophilic Nitration of 2-Isopropylphenol

The initial step involves the regioselective nitration of 2-isopropylphenol to introduce a nitro group at the para-position relative to the hydroxyl group. The hydroxyl group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. The isopropyl group at the ortho-position provides steric hindrance that favors substitution at the less hindered para-position.

Experimental Protocol:

A common method for this nitration, adapted from procedures for similar phenolic compounds, utilizes a mixture of nitric acid and acetic acid.[3]

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 2-isopropylphenol dissolved in glacial acetic acid. The vessel is cooled in an ice bath to maintain a low temperature.

  • Addition of Nitrating Agent: A solution of nitric acid (typically 70%) in glacial acetic acid is added dropwise to the stirred solution of 2-isopropylphenol. The temperature is carefully monitored and maintained between 0-5 °C to minimize the formation of byproducts.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the nitrated product.

  • Workup and Isolation: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude 4-nitro-2-isopropylphenol. The solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the desired 4-nitro-2-isopropylphenol as a crystalline solid.

Step 2: Reduction of 4-Nitro-2-isopropylphenol

The second step is the reduction of the nitro group of 4-nitro-2-isopropylphenol to an amino group. Several methods are available for this transformation, with the choice often depending on the scale of the reaction and the available equipment.

Experimental Protocol (Option A: Sodium Hydrosulfite Reduction):

This method is convenient for laboratory-scale synthesis.

  • Reaction Setup: The purified 4-nitro-2-isopropylphenol is suspended in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reducing Agent: Sodium hydrosulfite (sodium dithionite) is added portion-wise to the heated suspension. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: The disappearance of the yellow color of the nitro compound and TLC analysis can be used to monitor the reaction's progress.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water. The solid this compound is collected by filtration, washed with water, and dried.

Experimental Protocol (Option B: Catalytic Hydrogenation):

This method is highly efficient and scalable, making it suitable for larger-scale production.

  • Reaction Setup: 4-Nitro-2-isopropylphenol is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged to remove air. The reaction mixture is then stirred under a hydrogen atmosphere (typically from a balloon or at a slightly elevated pressure) at room temperature.

  • Reaction Monitoring: The uptake of hydrogen can be monitored to determine the reaction's endpoint. TLC analysis can also be employed.

  • Workup and Isolation: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Route 2: Modern Approaches: Direct Amination Strategies

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, offers a potential, more direct route to aryl amines from aryl halides or triflates.[4][5] While a specific application to 2-isopropylphenol to directly yield this compound is not prominently documented, a hypothetical route can be proposed.

Hypothetical Workflow for Direct Amination

Direct_Amination_Workflow Start 4-Bromo-2-isopropylphenol (from 2-isopropylphenol) Amination Buchwald-Hartwig Amination (Ammonia source, Pd catalyst, Ligand, Base) Start->Amination End This compound Amination->End

Caption: A potential workflow for the direct amination of a 2-isopropylphenol derivative.

This route would first require the selective bromination of 2-isopropylphenol at the para-position, followed by a cross-coupling reaction with an ammonia surrogate.

Comparative Cost-Effectiveness Analysis

The economic viability of a synthetic route is a paramount consideration in both academic and industrial settings. The following table provides a comparative analysis of the estimated costs associated with the primary reagents for the classical nitration-reduction route. Prices are based on currently available catalog information and are subject to change.

ReagentRouteSupplier ExamplePrice (USD)QuantityCost per Gram/Mole (Approx.)
2-IsopropylphenolNitration-ReductionSigma-Aldrich$28.505 g$5.70/g
2-IsopropylphenolNitration-ReductionChemicalBook$5 - $3750VariesVaries
Nitric Acid (70%)Nitration-ReductionFisher Scientific$307.651 L~$0.20/mL
Nitric AcidNitration-ReductionIMARC Group$0.24 - $0.41per KG~$0.00024 - $0.00041/g
Sodium HydrosulfiteNitration-ReductionSigma-Aldrich$46.8050 g$0.94/g
Sodium HydrosulfiteNitration-ReductionFisher Scientific$203.50500 g$0.41/g
Palladium on Carbon (5%)Nitration-ReductionSigma-Aldrich$191.0010 g$19.10/g
Palladium on Carbon (3%)Nitration-ReductionSigma-Aldrich$137.0010 g$13.70/g
XPhos LigandBuchwald-HartwigCatalysis Consulting~$20,000per kg$20/g

Analysis of the Classical Route's Cost-Effectiveness:

  • Raw Materials: The starting material, 2-isopropylphenol, is commercially available at a moderate price.[1][6] Nitric acid is an inexpensive commodity chemical.[7][8][9] The choice of reducing agent significantly impacts the cost. Sodium hydrosulfite is relatively inexpensive for small-scale reactions.[10][11][12][13] For larger scales, catalytic hydrogenation is more cost-effective due to the reusability of the palladium catalyst, despite its higher initial purchase price.[14][15][16]

  • Process Complexity: The two-step process is straightforward and utilizes standard laboratory techniques. However, it involves the isolation of an intermediate, which can add to processing time and may lead to material loss.

  • Safety and Environmental Concerns: The use of concentrated nitric acid requires careful handling due to its corrosive and oxidizing nature. The nitration reaction can be highly exothermic and needs strict temperature control to prevent runaway reactions and the formation of dinitrated or oxidized byproducts. The reduction with sodium hydrosulfite produces sulfur-containing waste. Catalytic hydrogenation, while cleaner, involves the use of flammable hydrogen gas.

Analysis of the Direct Amination Route's Potential Cost-Effectiveness:

  • Raw Materials: This route would require a pre-functionalized starting material (e.g., 4-bromo-2-isopropylphenol), the synthesis of which adds a step and cost. The main cost drivers for the amination step itself are the palladium catalyst and the specialized phosphine ligand.[17][18] Ligands such as XPhos can be very expensive, although ongoing research aims to develop more cost-effective alternatives.[17]

  • Process Complexity: A one-pot amination reaction would be highly efficient. However, the optimization of the reaction conditions (catalyst, ligand, base, solvent) can be time-consuming and challenging.

  • Safety and Environmental Concerns: Palladium catalysts and phosphine ligands can be toxic and require careful handling and disposal. However, the overall waste generated from a one-step process could be less than a multi-step synthesis.

Conclusion and Recommendations

For the synthesis of this compound, the classical nitration and reduction route starting from 2-isopropylphenol remains the most practical and cost-effective option for most laboratory and pilot-scale applications. The starting materials and reagents are readily available and relatively inexpensive. The procedures are well-established and can be performed with standard laboratory equipment. For larger-scale production, catalytic hydrogenation is the recommended reduction method due to its high efficiency and the potential for catalyst recycling, which significantly lowers the overall cost.

While direct amination methods like the Buchwald-Hartwig reaction represent a more modern and potentially more elegant synthetic strategy, their application to this specific target molecule is not yet well-established. The high cost of the required catalysts and ligands currently makes this route less economically viable for bulk synthesis, although it may be a valuable option for the synthesis of specific analogs or for medicinal chemistry applications where speed and the ability to create a diverse library of compounds are more critical than bulk material cost.

Future research focused on developing more cost-effective and robust catalysts for direct C-N bond formation could eventually shift the economic balance in favor of these more modern synthetic approaches.

References

  • IMARC Group. Nitric Acid Prices 2025. (URL: [Link])

  • BMB Core Supply Center. Sodium hydrosulfite. (URL: [Link])

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  • eBay. Palladium on Activated Carbon 5% Pd/C - 5 Grams. (URL: [Link])

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  • Google Patents.
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  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). (URL: [Link])

  • Sciencemadness Discussion Board. Mono-Nitration of Phenol [Tarr Elimination Method]. (URL: [Link])

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  • Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide. (URL: [Link])

  • ResearchGate. Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-2-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Amino-2-isopropylphenol, a phenolic compound used in various research and development applications. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental practice to protect laboratory personnel, the surrounding community, and the ecosystem. This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers with the knowledge for safe and self-validating waste management practices.

Hazard Assessment & Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound, as a substituted phenolic compound, presents multiple risks that dictate its handling and disposal requirements. While a Safety Data Sheet (SDS) specific to this compound should always be consulted, the hazards are generally aligned with similar phenolic and amino-aromatic compounds. These compounds are often corrosive, toxic, and pose an environmental threat.[1][2]

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[3][4][5] This disposal guide is designed to be a component of a comprehensive CHP.

Hazard Identification

Based on data for analogous phenolic compounds, the following hazard classifications are anticipated. This information must be verified with the supplier-specific SDS.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[6]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[6]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1][6]
Serious Eye DamageCategory 1Causes serious eye damage.[1][6]
Aquatic Hazard (Acute)Category 3Harmful to aquatic life.
Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, the use of appropriate PPE is mandatory.[7] Employers are required to provide this equipment and ensure personnel are trained in its proper use.[7]

EquipmentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause severe burns and systemic toxicity.
Eye/Face Protection Safety glasses with side shields and a face shield.Protects against splashes that can cause irreversible eye damage.
Skin/Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure from spills or splashes.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.Prevents inhalation of dust or vapors, which can be harmful.[6]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream from the moment it is generated.[8] This workflow ensures compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[9]

DisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling & Documentation cluster_3 Step 4: Accumulation & Disposal A Waste Generated (Pure chemical, solutions, contaminated materials) B Is it this compound or contaminated with it? A->B C Segregate as Phenolic Hazardous Waste B->C Yes D Select Compatible Container (HDPE, Glass) C->D E Ensure Container is Clean, Dry, and has a Secure Lid D->E F Attach EHS Hazardous Waste Label E->F G Clearly List All Constituents (Full chemical names & percentages) F->G H Record Accumulation Start Date G->H I Store in Designated Satellite Accumulation Area H->I J Keep Container Closed I->J K Request Pickup from EHS/ Licensed Waste Vendor J->K

Caption: Decision workflow for the disposal of this compound.

Protocol Steps

1. Waste Characterization and Segregation

  • Identify: All waste streams containing this compound must be identified as hazardous. This includes unused or expired reagents, reaction mixtures, solutions, and contaminated materials like gloves, weigh papers, and spill cleanup debris.[8]

  • Segregate: This waste must be kept separate from non-hazardous trash and other chemical waste streams.[9] Phenolic compounds can be incompatible with strong oxidizing agents, acids, and bases.[8][10] Co-mingling incompatible chemicals can lead to dangerous reactions, such as heat generation, gas evolution, or fire. Store in secondary containment to prevent spills from spreading.[11]

2. Selection of Appropriate Waste Containers

  • Compatibility: Use a container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or borosilicate glass. The container must be in good condition, free of cracks, and have a secure, tight-fitting lid.[11][12]

  • Rinsate Management: When dealing with empty containers of the pure chemical, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[11][13] For highly toxic compounds, the first three rinses must be collected.[11]

3. Proper Labeling of Waste Containers

  • Clarity is Key: The container must be clearly labeled with the words "Hazardous Waste".[12]

  • Content Identification: All chemical constituents in the container must be listed by their full chemical names, along with their approximate percentages or concentrations.[11][14] Do not use abbreviations or chemical formulas.

4. Waste Accumulation and Storage

  • Designated Area: Store the sealed waste container in a designated, properly managed location, such as a Satellite Accumulation Area (SAA).[15] This area should be near the point of generation.

  • Safe Storage: Keep the container closed at all times except when adding waste.[11][15] This minimizes the release of vapors and prevents spills. The storage area should be away from ignition sources and incompatible materials.[8]

5. Arranging for Final Disposal

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[9][10] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Disposal Method: The safest and most effective method for destroying phenolic compounds is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] This process ensures the complete destruction of the hazardous compound, preventing its release into the environment.[10] Never dispose of this chemical down the drain or in regular trash.[10][11]

Emergency Procedures: Spill & Exposure Management

Accidents can happen, and preparedness is essential. The following are general guidelines; always refer to the specific SDS and your institution's emergency plans.

Spill Cleanup
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading.

  • Absorb: For small spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth.[10] Do not use combustible materials like paper towels on their own.

  • Collect: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in a designated, sealed hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the spill cleanup waste container and dispose of it according to the procedures outlined in Section 2.

First Aid for Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Make the victim drink water (two glasses at most). Seek immediate medical attention.[2]

Conclusion

The proper disposal of this compound is a multi-step process governed by scientific principles and regulatory standards. By understanding the hazards, utilizing correct PPE, and following a systematic workflow of segregation, containerization, labeling, and professional disposal, researchers can ensure a safe laboratory environment and protect the natural world. This guide serves as a foundational document, but it must be supplemented by your institution's specific Chemical Hygiene Plan and the Safety Data Sheet for the chemical in use.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023-07-11). Lab Manager. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. (2021-08-11). ASPR TRACIE. [Link]

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A Comprehensive Safety and Handling Guide for 4-Amino-2-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the Professional Researcher, Scientist, and Drug Development Expert

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-Amino-2-isopropylphenol, grounded in established safety protocols and the latest technical data. Our objective is to empower you with the knowledge to not only mitigate risks but also to foster a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

This compound is a chemical compound that demands meticulous handling due to its significant hazard profile. According to safety data, it is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Crucially, it is classified as a substance that causes severe skin burns and serious eye damage.[1][2] These corrosive properties necessitate a proactive and thorough approach to personal protection.

The primary routes of exposure are inhalation, ingestion, and dermal contact. The compound's ability to be absorbed through the skin increases the risk of systemic effects. One of the key concerns with aminophenol compounds is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin).[3][4]

Table 1: Hazard Classification of this compound

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed[1][5]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1][5]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1][5]
Skin CorrosionCategory 1BCauses severe skin burns[1]
Serious Eye DamageCategory 1Causes serious eye damage[1][2]
Aquatic Hazard, AcuteCategory 3Harmful to aquatic life[1]

Given these hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. A multi-layered approach is essential to prevent contact with this corrosive compound.

At a minimum, chemical splash goggles are required.[7] However, due to the severe eye damage this chemical can cause, it is highly recommended to use a full face shield in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[8][9]

Standard disposable nitrile gloves offer only minimal protection and are suitable for incidental contact with dilute solutions (<10%).[7][8] For any prolonged handling or work with concentrated solutions, more robust hand protection is mandatory. Phenolic compounds can readily penetrate standard nitrile gloves.[8]

  • Recommended Practice: Double-gloving with two pairs of nitrile gloves (for a minimum total thickness of 8mil) can provide a temporary barrier for short-duration tasks.[8]

  • For Extended Use: Neoprene or butyl rubber gloves should be worn over an inner nitrile glove.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be changed immediately if contamination is suspected.[8]

A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8] For tasks with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[8] Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[7][10]

All work that could generate dust or aerosols of this compound must be performed in a certified chemical fume hood.[6][8] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required. For this compound, a full-face respirator with organic vapor cartridges and P100 particulate filters is recommended.[11]

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (Butyl/Neoprene) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is critical for ensuring safety.

  • Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[2][6]

  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is functioning correctly and has a current certification.

  • Assemble Materials: Gather all necessary equipment, including a calibrated scale, glassware, and spill cleanup materials, and place them inside the fume hood before introducing the chemical.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Tare the Balance: Place a clean, dry weighing vessel on the analytical balance within the fume hood and tare it.

  • Dispense the Chemical: Carefully dispense the required amount of this compound powder into the weighing vessel. Avoid creating dust.

  • Dissolution: Add the solvent to the vessel containing the weighed powder. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible during this process.

  • Transfer: Carefully transfer the solution to the reaction vessel.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-20 minutes.[1][8] After the initial water flush, if available, swab the affected area with polyethylene glycol 300 (PEG 300) for at least 30 minutes.[8] Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air immediately.[5][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.[1]

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Contain the Spill: If it is safe to do so, use a chemical spill kit with an absorbent material suitable for powders or liquids to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization and Cleanup: For small spills, dampen the solid material with a non-reactive solvent like alcohol and then transfer it to a suitable container.[12] Use absorbent pads to clean up any remaining material.

  • Decontamination: Clean the spill area thoroughly with soap and water.[12]

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Diagram 2: Spill Response Protocol

Caption: A step-by-step protocol for responding to a chemical spill.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any associated waste is a critical final step.

  • Identify and Segregate: All waste containing this compound, including excess chemical, reaction mixtures, and contaminated materials (gloves, absorbent pads, glassware), must be identified and segregated as hazardous chemical waste.[13]

  • Containerization: Use a designated, properly labeled, and sealed waste container for all this compound waste.[13][14] The container must be made of a compatible material and clearly labeled with "Hazardous Waste" and the chemical name.[13]

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[13][14]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13] Provide a complete and accurate description of the waste.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[14] Subsequent rinses may also need to be collected depending on local regulations.

By adhering to these rigorous safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • A Hazardous Chemical? Investigating the Safety of Phenolic Resin | Epoxy Countertops. (2023).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Outlines handling procedures, including the use of a chemical fume hood.
  • 2 4 0 Material Safety Data Sheet. (2005). Details routes of entry and potential health effects.
  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (N.D.). New Jersey Department of Health. Describes health effects of aminophenols, including methemoglobinemia.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012). Details health hazards and first aid measures.
  • Phenol - Hazardous Substance Fact Sheet. (2015). New Jersey Department of Health. Provides information on health effects and exposure limits for phenol.
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • PHENOL | Occupational Safety and Health Administration. (N.D.). OSHA. Provides physical properties and exposure limits for phenol.
  • 12 - SAFETY DATA SHEET. (2010). Fisher Scientific.
  • Personal protective equipment for handling 3-(2-Aminopropyl)phenol - Benchchem. (2025). Provides specific PPE recommendations for a structurally similar compound.
  • SAFETY DATA SHEET - Spectrum Chemical. (2022). General safety precautions for handling chemicals.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (N.D.). OSHA.
  • Phenol - NIOSH Pocket Guide to Chemical Hazards - CDC. (N.D.). NIOSH.
  • o-aminophenol - Report | CAMEO Chemicals | NOAA. (N.D.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (N.D.). University of Washington.
  • Personal Protective Equipment | Department of Chemistry and Biochemistry. (N.D.). The Ohio State University.
  • 4-Isopropylphenol - Safety Data Sheet - ChemicalBook. (2025).
  • 4-Aminophenol | C6H7NO | CID 403 - PubChem. (N.D.). National Center for Biotechnology Information.
  • Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals - Benchchem. (2025). Provides step-by-step guidance for chemical waste disposal.
  • Personal Protective Equipment | US EPA. (2025). Describes the different levels of PPE.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (N.D.). Dartmouth College. Provides guidelines for hazardous waste collection and disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.